molecular formula C5H8N5O4P B3428917 Adenine phosphate CAS No. 70700-30-0

Adenine phosphate

Cat. No.: B3428917
CAS No.: 70700-30-0
M. Wt: 233.12 g/mol
InChI Key: CCHNOBQMQBSRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenine phosphate is a useful research compound. Its molecular formula is C5H8N5O4P and its molecular weight is 233.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.03139075 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phosphoric acid;7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHNOBQMQBSRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200206
Record name Adenine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52175-10-7, 70700-30-0
Record name 1H-Purin-6-amine, phosphate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52175-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052175107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenine phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Adenine phosphate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADENINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUT8S5GS8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Central Role of Adenine Phosphates in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are fundamental to life, acting as the primary carriers of chemical energy within the cell. This technical guide provides an in-depth exploration of the core functions of these molecules in cellular energy metabolism. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of adenine phosphate biochemistry, including their synthesis, hydrolysis, and critical roles in regulating metabolic pathways. This document summarizes key quantitative data, details essential experimental protocols for their measurement, and provides visual representations of associated signaling pathways and workflows.

Introduction: The this compound System as the Cell's Energy Currency

Adenosine triphosphate (ATP) is widely recognized as the universal energy currency of the cell, providing a readily accessible source of energy for a vast array of cellular processes.[1][2][3] Composed of an adenine base, a ribose sugar, and three phosphate groups, the high-energy phosphoanhydride bonds of ATP store significant potential energy.[3][4] The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi), or further to adenosine monophosphate (AMP), releases this energy to drive otherwise thermodynamically unfavorable reactions. The dynamic interplay between ATP, ADP, and AMP, governed by the cell's metabolic state, is crucial for maintaining energy homeostasis. This balance, often quantified as the cellular energy charge, dictates the flux through key metabolic pathways and is a critical indicator of cellular health.

Quantitative Analysis of the this compound Pool

The concentrations of ATP, ADP, and AMP, and their respective ratios, are tightly regulated and serve as sensitive indicators of the cell's energetic status. These parameters can vary depending on the cell type and metabolic conditions.

Intracellular Concentrations and Cellular Energy Charge

The "energy charge" is a concept that provides an index of the energy status of the cell. It is calculated from the concentrations of the three adenine nucleotides.

Formula for Cellular Energy Charge: Energy Charge = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])

A high energy charge (typically between 0.7 and 0.95) indicates a state of high ATP availability, favoring anabolic (energy-consuming) pathways. Conversely, a low energy charge signals energy stress and activates catabolic (energy-producing) pathways.

ParameterTypical Range in Mammalian CellsReference
Intracellular ATP Concentration 1 - 10 mM
Intracellular ADP Concentration 0.1 - 0.5 mM
Intracellular AMP Concentration 0.01 - 0.1 mM
Cellular Energy Charge 0.7 - 0.95

Table 1: Typical Intracellular Concentrations of Adenine Phosphates and Cellular Energy Charge in Mammalian Cells.

Thermodynamics of ATP Hydrolysis

The hydrolysis of ATP is a highly exergonic reaction, meaning it releases a significant amount of free energy. The standard free energy change (ΔG°') for this reaction is often cited, but the actual free energy change (ΔG) within the cell is considerably more negative due to the non-standard concentrations of reactants and products.

ReactionStandard Free Energy Change (ΔG°')Physiological Free Energy Change (ΔG)Reference
ATP + H₂O → ADP + Pi -30.5 kJ/mol (-7.3 kcal/mol)~ -57 kJ/mol (~ -14 kcal/mol)
ATP + H₂O → AMP + PPi -45.6 kJ/mol (-10.9 kcal/mol)Not commonly cited, but more exergonic than ATP to ADP hydrolysis.

Table 2: Standard and Physiological Free Energy Changes for ATP Hydrolysis. Note: Physiological ΔG is an approximation and can vary with cellular conditions.

Core Metabolic Processes Involving Adenine Phosphates

The synthesis and utilization of ATP are central to cellular metabolism, occurring through three primary mechanisms: oxidative phosphorylation, substrate-level phosphorylation, and photophosphorylation (in photosynthetic organisms).

ATP Synthesis
  • Oxidative Phosphorylation: This is the primary mechanism for ATP production in aerobic organisms and takes place in the mitochondria. It involves the transfer of electrons from NADH and FADH₂ through the electron transport chain, creating a proton gradient that drives ATP synthase to produce ATP from ADP and Pi.

  • Substrate-Level Phosphorylation: This process involves the direct transfer of a phosphate group from a high-energy phosphorylated intermediate to ADP to form ATP. It occurs during glycolysis and the citric acid cycle.

ATP Utilization

ATP hydrolysis provides the energy for a multitude of cellular functions, including:

  • Muscle Contraction: The cyclical interaction of actin and myosin filaments is powered by ATP hydrolysis.

  • Active Transport: ATP-dependent pumps, such as the Na+/K+ ATPase, maintain ion gradients across cellular membranes.

  • Biosynthesis: The synthesis of macromolecules like DNA, RNA, and proteins requires energy input from ATP.

  • Signal Transduction: Phosphorylation of signaling proteins by kinases, which use ATP as the phosphate donor, is a fundamental mechanism of cellular communication.

Regulatory Role of Adenine Phosphates

The relative levels of ATP, ADP, and AMP act as critical allosteric regulators of key enzymes in metabolic pathways, ensuring that energy production is matched to cellular demand.

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial energy sensor that is activated by an increase in the AMP:ATP ratio, a hallmark of energy stress. Once activated, AMPK phosphorylates a variety of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

AMPK_Signaling_Pathway Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) ATP_High High ATP AMP_High High AMP Stress->AMP_High increases AMPK AMPK ATP_High->AMPK inhibits AMP_High->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates & activates CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates & activates Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism stimulates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism inhibits

Caption: The AMP-Activated Protein Kinase (AMPK) Signaling Pathway.

Experimental Protocols

Accurate quantification of adenine phosphates is essential for studying cellular energy metabolism. The following are detailed methodologies for key experiments.

Luciferase-Based ATP Assay

This is a highly sensitive method for quantifying ATP based on the light-producing reaction of firefly luciferase.

Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light that is proportional to the ATP concentration.

Protocol:

  • Sample Preparation:

    • Culture cells to the desired density in a 96-well plate.

    • Prepare ATP standards of known concentrations.

    • Lyse the cells to release intracellular ATP using a suitable lysis buffer (e.g., containing a detergent like Triton X-100).

  • Assay Procedure:

    • Prepare an ATP detection cocktail containing luciferase, luciferin, and a suitable buffer.

    • Add the ATP detection cocktail to both the cell lysates and the ATP standards in a luminometer-compatible plate.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the reaction to stabilize.

  • Measurement:

    • Measure the luminescence of each sample using a luminometer.

    • Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations.

    • Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.

ATP_Assay_Workflow Start Start: Cultured Cells & ATP Standards Lysis Cell Lysis Start->Lysis Cocktail Add ATP Detection Cocktail (Luciferase + Luciferin) Lysis->Cocktail Incubate Incubate at RT Cocktail->Incubate Measure Measure Luminescence Incubate->Measure Analyze Data Analysis: Standard Curve & ATP Quantification Measure->Analyze

Caption: Experimental Workflow for a Luciferase-Based ATP Assay.

HPLC for Adenine Nucleotide Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying ATP, ADP, and AMP in a single run.

Principle: Cell extracts are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a mobile phase that allows for the separation of the different adenine nucleotides based on their polarity. The separated nucleotides are then detected and quantified using a UV detector.

Protocol:

  • Sample Preparation:

    • Rapidly quench cellular metabolism and extract nucleotides using a method such as perchloric acid extraction followed by neutralization.

    • Centrifuge the extract to remove precipitated proteins.

    • Filter the supernatant to remove any remaining particulate matter.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase (e.g., a phosphate buffer with an ion-pairing agent like tetrabutylammonium).

    • Inject a known volume of the prepared sample extract.

    • Run a gradient or isocratic elution to separate ATP, ADP, and AMP.

    • Detect the eluting nucleotides at a specific wavelength (typically 254 nm or 259 nm).

  • Data Analysis:

    • Identify the peaks corresponding to ATP, ADP, and AMP based on their retention times compared to known standards.

    • Quantify the concentration of each nucleotide by integrating the area under its respective peak and comparing it to a standard curve.

Conclusion and Future Directions

The this compound system is at the heart of cellular energy metabolism, serving not only as the primary energy currency but also as a critical regulator of metabolic pathways. The ability to accurately quantify ATP, ADP, and AMP and to understand their influence on signaling networks like the AMPK pathway is fundamental to research in cellular physiology, disease pathogenesis, and drug development. Future research will likely focus on the spatio-temporal dynamics of adenine phosphates within subcellular compartments and their role in the metabolic reprogramming observed in diseases such as cancer and neurodegeneration. Advanced techniques, such as genetically encoded fluorescent biosensors and stable isotope-based metabolic flux analysis, will be instrumental in unraveling the intricate details of this compound metabolism and its regulation.

References

Adenine Phosphate: A Cornerstone Precursor for Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotides are the fundamental building blocks of nucleic acids, DNA and RNA, and are central to numerous cellular processes, including energy metabolism, signal transduction, and enzyme regulation. The synthesis of these vital molecules occurs through two primary pathways: de novo synthesis and salvage pathways. While de novo synthesis builds nucleotides from simpler precursor molecules, the salvage pathway recycles nucleobases and nucleosides generated from the degradation of nucleic acids. This guide focuses on the critical role of adenine and its phosphorylated derivatives as precursors in the salvage pathway, a process of significant interest in drug development and for understanding cellular metabolism in various physiological and pathological states.

The primary enzyme responsible for the direct conversion of adenine to adenosine monophosphate (AMP) is Adenine Phosphoribosyltransferase (APRT). This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, thereby channeling adenine into the nucleotide pool.[1] The efficiency and regulation of this pathway are crucial for maintaining cellular energy homeostasis and providing the necessary precursors for DNA and RNA synthesis. Understanding the intricacies of adenine salvage is paramount for researchers developing therapies targeting nucleotide metabolism, particularly in cancer and infectious diseases where proliferative rates are high.

The Adenine Salvage Pathway: A Central Hub in Nucleotide Metabolism

The adenine salvage pathway represents a vital and energy-efficient route for the synthesis of adenine nucleotides.[1] Unlike the multi-step and energetically demanding de novo purine synthesis pathway, the salvage pathway requires a single enzymatic step to convert the preformed base, adenine, directly into AMP.

The core reaction of the adenine salvage pathway is catalyzed by Adenine Phosphoribosyltransferase (APRT) and can be summarized as follows:

Adenine + 5-Phosphoribosyl-1-pyrophosphate (PRPP) → Adenosine Monophosphate (AMP) + Pyrophosphate (PPi)

Once synthesized, AMP can be further phosphorylated to adenosine diphosphate (ADP) and subsequently to adenosine triphosphate (ATP), the primary energy currency of the cell. Alternatively, AMP can be converted to other purine nucleotides, such as guanosine monophosphate (GMP), through a series of enzymatic reactions, thus contributing to the overall balance of the nucleotide pool.

The adenine salvage pathway is interconnected with other metabolic pathways, including the de novo purine synthesis pathway, the polyamine biosynthesis pathway (which can produce adenine as a by-product), and nucleotide degradation pathways. The interplay and regulation between these pathways ensure a constant and balanced supply of nucleotides for cellular needs.

Adenine_Salvage_Pathway Adenine Adenine APRT APRT Adenine->APRT PRPP 5-Phosphoribosyl- 1-pyrophosphate (PRPP) PRPP->APRT AMP Adenosine Monophosphate (AMP) APRT->AMP PPi Pyrophosphate (PPi) APRT->PPi ADP Adenosine Diphosphate (ADP) AMP->ADP Adenylate Kinase Degradation Nucleotide Degradation AMP->Degradation Other_Purines Other Purine Nucleotides (e.g., GMP) AMP->Other_Purines ATP Adenosine Triphosphate (ATP) ADP->ATP Oxidative Phosphorylation Glycolysis ATP->ADP Energy Utilization DeNovo De Novo Synthesis DeNovo->AMP Multi-step

Figure 1. The Adenine Salvage Pathway and its integration with cellular nucleotide metabolism.

Quantitative Data

The efficiency and contribution of the adenine salvage pathway to the overall nucleotide pool can be assessed through various quantitative measures, including enzyme kinetics and intracellular metabolite concentrations.

Table 1: Kinetic Parameters of Adenine Phosphoribosyltransferase (APRT)

This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) or turnover number (kcat) for APRT from different organisms with respect to its substrates, adenine and PRPP. These parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic efficiency.

OrganismSubstrateKm (µM)Vmax or kcatReference
Leishmania donovaniAdenine1.1 ± 0.115.1 ± 0.4 s-1 (kcat)[2]
Leishmania donovaniPRPP3.5 ± 0.315.1 ± 0.4 s-1 (kcat)[2]
Trypanosoma brucei brucei (APRT1)Adenine1.6 ± 0.32.5 ± 0.1 s-1 (kcat)[3]
Trypanosoma brucei brucei (APRT1)PRPP4.8 ± 0.92.5 ± 0.1 s-1 (kcat)

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, and ionic strength).

Table 2: Intracellular Concentrations of Adenine and Adenine Nucleotides

The intracellular concentrations of adenine and its phosphorylated derivatives provide a snapshot of the metabolic state of the cell and the relative importance of the salvage pathway. These concentrations can fluctuate significantly depending on the cell type, metabolic state, and extracellular conditions.

Cell TypeAdenine (µM)AMP (µM)ADP (µM)ATP (mM)Reference
Human ErythrocytesNot typically reported20 - 50150 - 2501.2 - 1.6
Mammalian Cells (general)Variable5 - 5050 - 5002 - 8
Saccharomyces cerevisiae (anaerobic)Not reported~1.0~1.5~2.5

Note: Concentrations are approximate and can vary widely between different studies and cell types. The concentration of free adenine is often low due to its rapid conversion to AMP by APRT.

Experimental Protocols

Accurate quantification of APRT activity and intracellular nucleotide pools is essential for studying adenine salvage. The following sections provide detailed methodologies for key experiments.

Protocol 1: Continuous Spectrophotometric Assay for APRT Activity

This assay continuously monitors the production of AMP by coupling it to the oxidation of NADH through a series of enzymatic reactions. The decrease in absorbance at 340 nm is proportional to the APRT activity.

Materials:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol (DTT).

  • Substrate Solution: 10 mM Adenine, 10 mM PRPP in Assay Buffer.

  • Coupling Enzyme Mixture: In Assay Buffer, containing:

    • Myokinase (MK) (20 units/mL)

    • Pyruvate Kinase (PK) (10 units/mL)

    • Lactate Dehydrogenase (LDH) (15 units/mL)

    • Phosphoenolpyruvate (PEP) (5 mM)

    • NADH (0.3 mM)

  • Enzyme Sample: Purified APRT or cell lysate.

Procedure:

  • Prepare the reaction mixture in a cuvette by combining 500 µL of Assay Buffer, 100 µL of Coupling Enzyme Mixture, and 50 µL of the enzyme sample.

  • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous AMP/ADP.

  • Initiate the reaction by adding 50 µL of the Substrate Solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One mole of AMP produced results in the oxidation of one mole of NADH.

APRT_Spectrophotometric_Assay cluster_0 APRT Reaction cluster_1 Coupling Reactions Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP APRT->AMP Myokinase Myokinase AMP->Myokinase ATP_assay ATP ATP_assay->Myokinase ADP_assay ADP PyruvateKinase Pyruvate Kinase ADP_assay->PyruvateKinase Myokinase->ADP_assay PyruvateKinase->ATP_assay Pyruvate Pyruvate PyruvateKinase->Pyruvate PEP Phosphoenolpyruvate (PEP) PEP->PyruvateKinase LDH Lactate Dehydrogenase Pyruvate->LDH NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate NADH NADH (Abs @ 340nm) NADH->LDH

Figure 2. Workflow for the continuous spectrophotometric assay of APRT activity.

Protocol 2: HPLC-Based Assay for APRT Activity

This method directly measures the formation of AMP from adenine and PRPP using High-Performance Liquid Chromatography (HPLC). It is a discontinuous assay that offers high specificity and sensitivity.

Materials:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT.

  • Substrates: 1 mM Adenine, 1 mM PRPP.

  • Enzyme Sample: Purified APRT or cell lysate.

  • Quenching Solution: 0.6 M Perchloric acid.

  • Neutralization Solution: 3 M K₂CO₃.

  • HPLC System: A reverse-phase C18 column with a UV detector set to 260 nm.

  • Mobile Phase: A gradient of buffer A (e.g., 50 mM KH₂PO₄, pH 6.0) and buffer B (e.g., 100% methanol).

Procedure:

  • Prepare the reaction mixture by combining 50 µL of Reaction Buffer, 10 µL of 1 mM Adenine, 10 µL of 1 mM PRPP, and 20 µL of the enzyme sample.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 20 µL of 0.6 M perchloric acid.

  • Centrifuge the mixture to pellet precipitated protein.

  • Neutralize the supernatant by adding a calculated volume of 3 M K₂CO₃.

  • Centrifuge to remove the KClO₄ precipitate.

  • Inject a known volume of the supernatant onto the HPLC system.

  • Separate adenine and AMP using a suitable gradient program.

  • Quantify the amount of AMP produced by comparing the peak area to a standard curve of known AMP concentrations.

Protocol 3: Extraction and Quantification of Intracellular Adenine Nucleotides by HPLC

This protocol describes the extraction of adenine nucleotides from cultured cells and their subsequent quantification by reverse-phase HPLC.

Materials:

  • Cell Culture: Adherent or suspension cells.

  • Extraction Buffer: 0.6 M Perchloric acid, ice-cold.

  • Neutralization Solution: 3 M K₂CO₃.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • HPLC System: As described in Protocol 2.

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a known volume of ice-cold Extraction Buffer directly to the plate and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the cell pellet in a known volume of ice-cold Extraction Buffer.

  • Extraction:

    • Incubate the cell lysate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Neutralization:

    • Transfer the supernatant to a new tube and neutralize by adding a calculated volume of 3 M K₂CO₃.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge to pellet the precipitate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume onto the HPLC system.

    • Separate and quantify ATP, ADP, and AMP by comparing their peak areas to standard curves.

Nucleotide_Extraction_Workflow Start Cultured Cells (Adherent or Suspension) Harvest Harvest and Wash with ice-cold PBS Start->Harvest Extract Add ice-cold 0.6 M Perchloric Acid Harvest->Extract Lyse Cell Lysis and Protein Precipitation Extract->Lyse Centrifuge1 Centrifugation (pellet debris) Lyse->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Neutralize Neutralize with 3 M K₂CO₃ Supernatant1->Neutralize Precipitate KClO₄ Precipitation Neutralize->Precipitate Centrifuge2 Centrifugation (pellet KClO₄) Precipitate->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Filter Filter (0.22 µm) Supernatant2->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify ATP, ADP, AMP HPLC->Quantify

Figure 3. Workflow for the extraction and quantification of intracellular adenine nucleotides.

Conclusion

The adenine salvage pathway, with APRT as its central enzyme, plays a fundamental role in nucleotide metabolism. Its energy efficiency and direct conversion of adenine to AMP make it a crucial process for maintaining cellular nucleotide pools, especially in rapidly proliferating cells. The quantitative data on enzyme kinetics and intracellular nucleotide concentrations, combined with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers in biochemistry, cell biology, and drug development. A thorough understanding and accurate measurement of the adenine salvage pathway are essential for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting nucleotide synthesis.

References

The Core of Purine Metabolism: A Technical Guide to the Biosynthesis and Degradation of Adenine Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pathways of adenine phosphate biosynthesis and degradation. A thorough understanding of these intricate and highly regulated metabolic routes is fundamental for researchers in cellular biology, scientists investigating metabolic diseases, and professionals in drug development targeting enzymes within these pathways for therapeutic intervention. This document details the enzymatic steps of both de novo and salvage pathways for adenine nucleotide synthesis, and the catabolic cascade leading to the final product, uric acid. Quantitative data on key enzymes are summarized, and detailed experimental protocols for the analysis of these pathways are provided to facilitate further research and discovery.

Biosynthesis of Adenine Phosphates

Cells employ two primary routes for the synthesis of adenine nucleotides: the de novo pathway, which builds the purine ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases.

De Novo Biosynthesis Pathway

The de novo synthesis of purine nucleotides is an energy-intensive process that assembles the purine ring structure onto a ribose-5-phosphate scaffold. The pathway culminates in the synthesis of inosine monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process.

The enzymes of the de novo purine biosynthesis pathway are thought to form a multi-enzyme complex called the purinosome, which is a transient structure that forms under conditions of high purine demand to increase the efficiency of the pathway.[1][2] The formation of the purinosome can be stimulated by culturing cells in purine-depleted medium.[1] The assembly of this complex is a dynamic process, with enzymes partitioning into and out of the purinosome.[3]

Figure 1: De Novo Biosynthesis of Adenine Phosphates.
Salvage Pathway

The salvage pathway is a metabolically less demanding route that recycles purine bases (adenine, guanine, and hypoxanthine) and nucleosides to generate the corresponding nucleotides. This pathway is crucial for tissues that have a limited capacity for or lack the de novo synthesis pathway.[4] Two key enzymes are involved in the salvage of adenine:

  • Adenine Phosphoribosyltransferase (APRT): Catalyzes the direct conversion of adenine to AMP using phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.

  • Purine Nucleoside Phosphorylase (PNP): In conjunction with kinases, it facilitates the conversion of adenosine to AMP.

salvage_pathway Adenine Adenine AMP AMP Adenine->AMP APRT (PRPP -> PPi) Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HPRT (PRPP -> PPi) Guanine Guanine GMP GMP Guanine->GMP HPRT (PRPP -> PPi) PRPP PRPP ADP ADP AMP->ADP Adenylate Kinase IMP->AMP Adenylosuccinate Synthetase, Adenylosuccinate Lyase ATP ATP ADP->ATP Oxidative Phosphorylation/ Glycolysis

Figure 2: Adenine Salvage Pathway.

Degradation of Adenine Phosphates

The degradation of adenine nucleotides ultimately leads to the production of uric acid, which is excreted from the body. The pathway involves the sequential removal of the phosphate group and the amino group from adenine nucleotides, followed by the oxidation of the resulting purine base.

The catabolism begins with the conversion of AMP to inosine monophosphate (IMP) by AMP deaminase, or the dephosphorylation of AMP to adenosine, which is then converted to inosine by adenosine deaminase. Inosine is subsequently phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to hypoxanthine and ribose-1-phosphate. Hypoxanthine is then oxidized to xanthine, and finally to uric acid, by the enzyme xanthine oxidase.

adenine_degradation AMP AMP IMP IMP AMP->IMP AMP Deaminase (H2O -> NH3) Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase (H2O -> Pi) Inosine Inosine IMP->Inosine 5'-Nucleotidase (H2O -> Pi) Adenosine->Inosine Adenosine Deaminase (H2O -> NH3) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) (Pi -> Ribose-1-P) Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (O2 + H2O -> H2O2) Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase (O2 + H2O -> H2O2)

Figure 3: Adenine Degradation Pathway.

Quantitative Data

The following tables summarize key quantitative data for enzymes and metabolites involved in this compound biosynthesis and degradation.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrate(s)Km (µM)Vmax or kcatOrganism/TissueReference(s)
AmidophosphoribosyltransferaseGlutamine460-Human Lymphoblasts
AmidophosphoribosyltransferaseAmmonia710-Human Lymphoblasts
Adenylosuccinate LyaseSAICAR1.8 ± 0.1-Human
Adenylosuccinate LyaseAdenylosuccinate--Human
Purine Nucleoside PhosphorylaseInosine45kcat = 57 s-1Human
Purine Nucleoside PhosphorylaseGuanosine-kcat = 28 s-1Human
Purine Nucleoside PhosphorylaseHypoxanthine-kcat = 70 s-1Human
Purine Nucleoside PhosphorylaseGuanine-kcat = 48 s-1Human
Purine Nucleoside PhosphorylaseAdenosine-kcat = 0.0024 s-1Human

Table 2: Intracellular Concentrations of Adenine Nucleotides and Purine Intermediates

MetaboliteConcentration (µM)Cell Type/TissueReference(s)
AMP76.9 ± 20Human Capillary Blood
ADP254.8 ± 8Human Capillary Blood
ATP1393.1 ± 189Human Capillary Blood
IMPIncreased 3-fold in purinosome-rich cellsHeLa Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Assay for Adenylosuccinate Lyase (ADSL) Activity

This protocol describes a continuous spectrophotometric assay for measuring ADSL activity based on the decrease in absorbance as the substrate is converted to product.

Materials:

  • Spectrophotometer capable of measuring absorbance at 282 nm (for SAMP) or 269 nm (for SAICAR)

  • Quartz cuvettes

  • 40 mM Tris-HCl, pH 7.4

  • Adenylosuccinate (SAMP) or Succinylaminoimidazole carboxamide ribotide (SAICAR) stock solution

  • Purified or recombinant ADSL enzyme

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing 40 mM Tris-HCl, pH 7.4.

  • Add varying concentrations of the substrate (SAMP or SAICAR) to the cuvette. For SAMP, typical concentrations range from 1 to 60 µM. For SAICAR, concentrations can range from 1 to 100 µM.

  • Initiate the reaction by adding a known amount of ADSL enzyme to the cuvette.

  • Immediately monitor the decrease in absorbance at 282 nm for the conversion of SAMP to AMP and fumarate, or at 269 nm for the conversion of SAICAR to AICAR and fumarate.

  • Record the change in absorbance over a 30-second interval.

  • Calculate the specific activity using the difference in the extinction coefficient between the substrate and product. The difference in extinction coefficient is 10,000 M-1cm-1 for SAMP to AMP and 700 M-1cm-1 for SAICAR to AICAR.

adsl_assay_workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (40 mM Tris-HCl, pH 7.4) Add_Substrate Add Substrate (SAMP or SAICAR) Prepare_Reaction_Mixture->Add_Substrate Initiate_Reaction Initiate Reaction with ADSL Add_Substrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease (282 nm for SAMP, 269 nm for SAICAR) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Specific Activity Monitor_Absorbance->Calculate_Activity

Figure 4: ADSL Activity Assay Workflow.
Assay for Purine Nucleoside Phosphorylase (PNP) Activity

This protocol outlines a colorimetric assay for determining PNP activity by measuring the formation of uric acid from the breakdown of inosine.

Materials:

  • Microplate reader capable of measuring absorbance at 293 nm

  • 96-well UV-transparent plate

  • PNP Assay Buffer (e.g., 10x stock)

  • Developer solution (containing xanthine oxidase)

  • Inosine substrate solution

  • Hypoxanthine standard solution (e.g., 10 mM)

  • PNP positive control

  • Cell or tissue lysate, or purified PNP enzyme

Procedure:

  • Prepare a 1x PNP Assay Buffer by diluting the 10x stock with deionized water.

  • Prepare a standard curve by making serial dilutions of the hypoxanthine standard.

  • In a 96-well plate, add 2-50 µL of the sample (lysate or purified enzyme) to the desired wells. For a positive control, add a known amount of PNP. Adjust the volume in all wells to 50 µL with 1x PNP Assay Buffer. Include a reagent background control well with 50 µL of 1x PNP Assay Buffer only.

  • Prepare a reaction mix containing the inosine substrate and the developer solution according to the kit manufacturer's instructions.

  • Add the reaction mix to all wells, including standards, samples, and controls.

  • Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 293 nm.

  • Subtract the background reading from all sample and standard readings.

  • Determine the amount of hypoxanthine produced in the samples by comparing their absorbance to the standard curve.

  • Calculate the PNP activity, which is defined as the amount of enzyme that hydrolyzes inosine to yield 1.0 µmole of hypoxanthine per minute at room temperature.

pnp_assay_workflow Prepare_Reagents Prepare Reagents (Assay Buffer, Standards) Add_Samples Add Samples and Controls to Plate Prepare_Reagents->Add_Samples Add_Reaction_Mix Add Reaction Mix (Inosine + Developer) Add_Samples->Add_Reaction_Mix Incubate Incubate at Room Temperature Add_Reaction_Mix->Incubate Measure_Absorbance Measure Absorbance at 293 nm Incubate->Measure_Absorbance Calculate_Activity Calculate PNP Activity Measure_Absorbance->Calculate_Activity

Figure 5: PNP Activity Assay Workflow.
Quantification of Purine Metabolites by HPLC

This protocol provides a general framework for the separation and quantification of purine metabolites such as adenine, guanine, hypoxanthine, and xanthine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., potassium phosphate buffer)

  • Perchloric acid or other protein precipitation agent

  • Standards for adenine, guanine, hypoxanthine, and xanthine

  • Biological samples (e.g., cell extracts, plasma, urine)

Procedure:

  • Sample Preparation:

    • For cellular extracts, homogenize cells in a suitable buffer and deproteinize by adding perchloric acid, followed by centrifugation to remove the protein precipitate.

    • For plasma or serum, deproteinize using an appropriate method.

    • Urine samples may be diluted and filtered before analysis.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the mobile phase.

    • Inject a known volume of the prepared sample onto the column.

    • Elute the purine metabolites using an isocratic or gradient elution with the mobile phase.

  • Detection and Quantification:

    • Monitor the eluent at a specific wavelength (e.g., 254 nm) using the UV detector.

    • Identify the peaks corresponding to each purine metabolite by comparing their retention times with those of the standards.

    • Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

hplc_workflow Sample_Prep Sample Preparation (Deproteinization, Filtration) HPLC_Separation HPLC Separation (C18 Column) Sample_Prep->HPLC_Separation UV_Detection UV Detection (e.g., 254 nm) HPLC_Separation->UV_Detection Quantification Quantification (Peak Integration, Standard Curve) UV_Detection->Quantification

Figure 6: HPLC Workflow for Purine Metabolite Analysis.

Conclusion

The biosynthesis and degradation of adenine phosphates are central to cellular metabolism, energy homeostasis, and genetic information transfer. The intricate regulation of these pathways ensures a balanced supply of adenine nucleotides for various cellular processes while preventing the accumulation of toxic intermediates. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists aiming to further unravel the complexities of purine metabolism and its implications in health and disease. Continued investigation into these pathways will undoubtedly pave the way for the development of novel therapeutic strategies for a range of human disorders, from metabolic diseases to cancer.

References

The Genesis of a Cellular Powerhouse: A Technical Guide to the Prebiotic Formation and Evolution of Adenine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the plausible prebiotic pathways leading to the formation and evolution of adenine phosphates—fundamental molecules of life, including adenosine monophosphate (AMP), adenosine diphosphate (ADP), and the universal energy currency, adenosine triphosphate (ATP). We delve into the core chemical reactions, environmental conditions, and catalytic influences that likely contributed to the emergence of these vital components in a primordial world. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols for pivotal reactions, and visualizing complex pathways through logical diagrams.

Prebiotic Synthesis of Adenine Phosphates: From Simple Precursors to a Central Metabolite

The journey from simple inorganic molecules to the complex structure of ATP is a multi-step process that likely unfolded in diverse prebiotic environments. Plausible scenarios often point to terrestrial volcanism as a key driver, providing the necessary chemical building blocks and energy sources.[1][2][3] The formation of adenine phosphates can be conceptually divided into three main stages: the synthesis of the nucleobase adenine, the formation of the sugar ribose, and the subsequent phosphorylation of the resulting nucleoside, adenosine.

The Emergence of Adenine

Adenine, a purine nucleobase, is considered one of the most readily formed biological molecules under prebiotic conditions.[1] A widely accepted pathway for its synthesis involves the oligomerization of hydrogen cyanide (HCN), a molecule likely abundant in the early Earth's atmosphere, particularly in volcanic regions.[4] Experiments have demonstrated that heating concentrated solutions of ammonium cyanide can produce adenine. Another proposed route involves the freezing of dilute HCN solutions, which concentrates the reactants and facilitates the formation of adenine precursors.

The Formation of Ribose

The synthesis of ribose, the sugar component of RNA and ATP, is often linked to the formose reaction. This reaction involves the polymerization of formaldehyde (HCHO), another simple organic molecule thought to be present on the early Earth, to form various sugars, including ribose.

The Crucial Step: Phosphorylation of Adenosine

The final and most critical stage in the formation of adenine phosphates is the phosphorylation of adenosine (the combination of adenine and ribose). This process involves the addition of phosphate groups, a reaction that is thermodynamically unfavorable in aqueous environments and requires activating agents or specific environmental conditions. Research has identified several plausible prebiotic phosphorylating agents and conditions that can overcome this hurdle.

  • Trimetaphosphate (P₃m): This cyclic polyphosphate is considered a highly effective phosphorylating agent in prebiotic chemistry. Experiments have shown that trimetaphosphate can phosphorylate adenosine to form AMP and even ATP, particularly in the presence of metal ion catalysts and under conditions simulating evaporation and rehydration (wet-dry cycles).

  • Diamidophosphate (DAP): DAP has been demonstrated to phosphorylate a wide range of prebiotic molecules, including nucleosides, in aqueous solutions. The efficiency of DAP-mediated phosphorylation can be significantly enhanced by wet-dry cycles and the presence of various additives.

  • Acetyl Phosphate (AcP): Acetyl phosphate is a universally conserved intermediate in modern metabolism that bridges thioester and phosphate chemistry. Studies have shown that AcP can selectively phosphorylate ADP to ATP with significant yields in the presence of ferric iron (Fe³⁺) ions in aqueous solution. This finding suggests a potential direct link between prebiotic chemistry and a key reaction in modern biochemistry.

  • Urea and Cyanamide-based Phosphorylation: The presence of nitrogen-containing compounds like urea and cyanamide has been shown to promote the synthesis of adenosine monophosphates from adenosine and phosphate, particularly in evaporative settings.

Quantitative Data on Prebiotic Adenine Phosphate Synthesis

The following tables summarize the quantitative yields of this compound formation from various reported experiments, providing a comparative overview of the efficiency of different prebiotic phosphorylation scenarios.

Phosphorylating AgentSubstrateCatalyst/ConditionsProduct(s)Yield (%)Reference(s)
TrimetaphosphateAdenosineNi(II), 4 wet-dry cycles5'-ATP13.0
TrimetaphosphateAdenosineNi(II), 4 wet-dry cycles2',3'-cyclic AMP10.4
TrimetaphosphateAdenosineAg(I)5'-ATP23.7
Trimetaphosphate0.05 M AdenosinepH 8-12, 10 daysAMP91.8
Trimetaphosphate0.05 M AdenosinepH 12-14, 10 daysATP9.9
Ethyl Metaphosphate<1 mM AdenosineUV irradiation, 40°C, 1 hourATP0.5
Acetyl PhosphateADPFe³⁺ATP~20
DiamidophosphateRibonucleosidesWet-dry cycles, additives, 80°C5'-Phosphates~40-49
DiamidophosphateRibonucleosidesWet-dry cycles, additivesTotal Phosphorylationup to 90

Experimental Protocols for Key Phosphorylation Reactions

This section provides detailed methodologies for key experiments that have successfully demonstrated the prebiotic synthesis of adenine phosphates.

Phosphorylation of Adenosine with Trimetaphosphate using Wet-Dry Cycles
  • Objective: To synthesize ATP from adenosine and trimetaphosphate under simulated prebiotic wet-dry cycles with metal ion catalysis.

  • Materials: Adenosine, sodium trimetaphosphate (P₃m), nickel(II) chloride (NiCl₂), deionized water.

  • Procedure:

    • Prepare a solution containing 0.02 M adenosine and 0.2 M sodium trimetaphosphate.

    • Add a catalytic amount of NiCl₂ to the solution.

    • Adjust the pH of the solution to near neutral (pH 7).

    • Subject the solution to a wet-dry cycle:

      • Wet Phase: Maintain the solution at 37°C for a specified period.

      • Dry Phase: Evaporate the water from the solution by heating.

    • Repeat the wet-dry cycle four times over a period of two weeks.

    • After the final cycle, dissolve the residue in water.

    • Analyze the products using High-Performance Liquid Chromatography (HPLC) to identify and quantify the yields of AMP, ADP, and ATP.

Phosphorylation of ADP to ATP with Acetyl Phosphate and Fe³⁺
  • Objective: To demonstrate the phosphorylation of ADP to ATP using acetyl phosphate as the phosphorylating agent, catalyzed by ferric ions.

  • Materials: Adenosine diphosphate (ADP), acetyl phosphate (AcP), ferric chloride (FeCl₃), buffer solution (e.g., MES buffer), deionized water.

  • Procedure:

    • Prepare a reaction mixture containing ADP and AcP in an aqueous buffer solution.

    • Add a solution of FeCl₃ to the mixture. The presence of Fe³⁺ ions is crucial for catalysis.

    • Maintain the reaction at a controlled temperature and pH, simulating mild prebiotic conditions.

    • Take aliquots of the reaction mixture at different time intervals.

    • Analyze the samples using techniques such as HPLC or nuclear magnetic resonance (NMR) spectroscopy to monitor the formation of ATP and quantify the yield.

Phosphorylation of Nucleosides with Diamidophosphate (DAP)
  • Objective: To achieve high-yield phosphorylation of nucleosides using DAP under wet-dry cycles with additives.

  • Materials: Ribonucleoside (e.g., adenosine), diamidophosphate (DAP), deionized water, additives (e.g., formamide, cyanamide, urea).

  • Procedure:

    • Prepare an aqueous solution of the ribonucleoside (e.g., 0.1 M) and DAP.

    • Add a selected additive to the reaction mixture.

    • Adjust the pH to a prebiotically plausible range (e.g., pH 6-10).

    • Subject the mixture to a series of wet-dry cycles at a controlled temperature (e.g., up to 80°C).

    • After the desired number of cycles, re-dissolve the residue.

    • Analyze the products using ³¹P NMR spectroscopy and HPLC to determine the conversion yields and the regioselectivity of phosphorylation (i.e., the ratio of 2'-, 3'-, and 5'-phosphates).

Visualizing Prebiotic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical relationships in the prebiotic formation of this compound and a typical experimental workflow.

Prebiotic_Adenine_Phosphate_Formation cluster_precursors Simple Precursors cluster_synthesis Synthesis of Building Blocks cluster_assembly Assembly and Phosphorylation HCN Hydrogen Cyanide Adenine Adenine HCN->Adenine NH3 Ammonia NH3->Adenine HCHO Formaldehyde Ribose Ribose HCHO->Ribose Phosphate Phosphate Sources AMP AMP Phosphate->AMP Adenosine Adenosine Adenine->Adenosine Ribose->Adenosine Adenosine->AMP Phosphorylation ADP ADP AMP->ADP Phosphorylation ATP ATP ADP->ATP Phosphorylation

Caption: Plausible prebiotic pathway for the formation of adenine phosphates from simple precursors.

Experimental_Workflow_Phosphorylation cluster_preparation Reaction Setup cluster_reaction Reaction Process cluster_analysis Product Analysis Reactants Prepare Reactant Solution (Adenosine, Phosphorylating Agent, Catalyst) Conditions Set Reaction Conditions (pH, Temperature) Reactants->Conditions Incubation Incubation / Wet-Dry Cycles Conditions->Incubation Sampling Sample Collection Incubation->Sampling Analysis HPLC / NMR Analysis Sampling->Analysis Quantification Quantification of Products Analysis->Quantification

Caption: A generalized experimental workflow for studying prebiotic phosphorylation reactions.

The Evolutionary Trajectory: From AMP to an Energy-Rich World

The prebiotic synthesis of AMP represents a significant milestone in chemical evolution. Subsequent phosphorylation events, converting AMP to ADP and then to the high-energy molecule ATP, would have paved the way for the development of primitive metabolic pathways. The emergence of ATP as the universal energy currency is a testament to its unique chemical properties and its favored formation under plausible prebiotic conditions. The ability of ATP to drive energetically unfavorable reactions through the transfer of its terminal phosphate group was likely a critical factor in the transition from a non-living chemical world to the first forms of life.

Conclusion and Future Directions

The study of the prebiotic formation and evolution of this compound provides a fascinating window into the chemical origins of life. While significant progress has been made in identifying plausible pathways and reaction conditions, many questions remain. Future research will likely focus on exploring a wider range of potential prebiotic environments, identifying novel catalytic systems, and understanding the interplay between different prebiotic chemical networks. For drug development professionals, a deeper understanding of the fundamental roles and synthesis of these molecules can inspire novel therapeutic strategies targeting metabolic pathways and energy-dependent cellular processes. The ongoing exploration of our planet's chemical past continues to illuminate the fundamental principles that govern life and offers new perspectives for scientific innovation.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Adenine Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of adenine phosphates—adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP). Detailed experimental protocols for their analysis and the study of their interactions are also included, alongside visualizations of key signaling pathways.

Chemical Structure of Adenine Phosphates

Adenine phosphates are fundamental nucleotides essential for cellular metabolism, signaling, and as precursors for nucleic acid synthesis.[1][2] Their core structure consists of three components:

  • Adenine: A purine nucleobase.

  • Ribose: A five-carbon sugar (pentose).

  • Phosphate Group(s): One, two, or three phosphate groups attached to the 5' carbon of the ribose sugar.[3][4][5]

The number of phosphate groups distinguishes AMP, ADP, and ATP. In ATP, the phosphate groups are designated as alpha (α), beta (β), and gamma (γ), starting from the one closest to the ribose sugar. The bonds between these phosphate groups, known as phosphoanhydride bonds, are "high-energy" bonds, and their hydrolysis releases a significant amount of energy.

Physicochemical Properties of Adenine Phosphates

The physicochemical properties of adenine phosphates are crucial for their biological function and for designing experiments involving these molecules. Key quantitative data are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyAdenosine Monophosphate (AMP)Adenosine Diphosphate (ADP)Adenosine Triphosphate (ATP)
Chemical Formula C₁₀H₁₄N₅O₇PC₁₀H₁₅N₅O₁₀P₂C₁₀H₁₆N₅O₁₃P₃
Molar Mass 347.22 g/mol 427.2 g/mol 507.18 g/mol
Appearance White crystalline powderCrystalline solidColorless solid
Melting Point 178-185 °C (decomposes)Not specified187 °C (disodium salt, decomposes)
UV-vis (λmax) Not specified258 nm259 nm
Table 2: Solubility Data
SolventAdenosine Monophosphate (AMP)Adenosine Diphosphate (ADP)Adenosine Triphosphate (ATP)
Water Soluble (10,000 mg/L at 20 °C)Soluble in aqueous buffersHighly soluble (50 mg/ml)
PBS (pH 7.2) Not specified~3 mg/ml~10 mg/ml
Ethanol InsolubleNot specified<1 mg/mL at 25°C
DMSO SolubleSoluble<1 mg/mL at 25°C
Table 3: Acidity and Stability
PropertyAdenosine Monophosphate (AMP)Adenosine Diphosphate (ADP)Adenosine Triphosphate (ATP)
pKa Values 0.9, 3.8, 6.13.95, 6.30.9, 1.4, 3.8, 6.5
Stability in Aqueous Solution Neutral solutions are stable.Less stable than AMP.Stable between pH 6.8 and 7.4. Rapidly hydrolyzes at extreme pH.
Stability in Solid State Stable for long periods in a dry state.Stable for ≥ 4 years at -20°C.A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur. Store at -20°C with desiccation.

Adenine Phosphates in Cellular Signaling

Extracellular ATP, ADP, and other nucleotides are important signaling molecules that act through purinergic receptors, which are broadly divided into P1 (adenosine receptors) and P2 receptors. P2 receptors are further classified into P2X and P2Y families.

P2Y Receptor Signaling Pathways

P2Y receptors are G protein-coupled receptors (GPCRs) that are activated by a variety of nucleotides, including ATP, ADP, UTP, and UDP. There are eight subtypes of P2Y receptors in mammals, each with distinct ligand specificities and downstream signaling cascades.

  • Gq-coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Gi-coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gs-coupled P2Y Receptors (P2Y₁₁): This receptor is unique in that it can couple to both Gq and Gs proteins, leading to the activation of both the PLC and adenylyl cyclase pathways.

P2Y_Signaling cluster_ligands Ligands cluster_receptors P2Y Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ATP ATP P2Y1_2_4_6_11 P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁ ATP->P2Y1_2_4_6_11 P2Y11 P2Y₁₁ ATP->P2Y11 ADP ADP ADP->P2Y1_2_4_6_11 P2Y12_13_14 P2Y₁₂, P2Y₁₃, P2Y₁₄ ADP->P2Y12_13_14 UTP UTP/UDP UTP->P2Y1_2_4_6_11 Gq Gq P2Y1_2_4_6_11->Gq Gi Gi P2Y12_13_14->Gi Gs Gs P2Y11->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhibited Adenylyl Cyclase (AC) Gi->AC_inhibited AC_activated Adenylyl Cyclase (AC) Gs->AC_activated IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_activated->cAMP_increased Ca_PKC ↑ Ca²⁺ + PKC activation IP3_DAG->Ca_PKC PKA_inhibited ↓ PKA activity cAMP_decreased->PKA_inhibited PKA_activated ↑ PKA activity cAMP_increased->PKA_activated

Overview of P2Y receptor signaling pathways.
P2X Receptor Signaling Pathway

P2X receptors are ligand-gated ion channels that are activated by ATP. There are seven subtypes of P2X receptors (P2X1-7) that assemble as homo- or heterotrimers to form non-selective cation channels. Upon ATP binding, these channels open, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This leads to membrane depolarization and an increase in intracellular calcium, which can trigger a variety of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and, in the case of the P2X7 receptor, the activation of the NLRP3 inflammasome.

P2X_Signaling ATP ATP P2X P2X Receptor (P2X1-7) ATP->P2X Ion_Flux ↑ Na⁺, Ca²⁺ influx ↓ K⁺ efflux P2X->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Signaling ↑ Intracellular Ca²⁺ Ion_Flux->Ca_Signaling Downstream_Ca Ca²⁺-dependent signaling cascades (e.g., ERK1/2 activation) Ca_Signaling->Downstream_Ca NLRP3 NLRP3 Inflammasome Activation (P2X7) Ca_Signaling->NLRP3

General signaling pathway for P2X receptors.

Experimental Protocols

Synthesis and Purification of Adenine Phosphates

Enzymatic Synthesis of ATP:

ATP is primarily synthesized in cells via cellular respiration and photosynthesis. The final step of ATP synthesis is catalyzed by the enzyme ATP synthase, which utilizes a proton gradient across a membrane to drive the phosphorylation of ADP.

  • Principle: ATP synthase is a molecular motor that couples the movement of protons down their electrochemical gradient to the synthesis of ATP from ADP and inorganic phosphate (Pi).

  • Protocol Outline:

    • Preparation of Vesicles with ATP Synthase: Isolate mitochondria or chloroplasts, or use purified ATP synthase reconstituted into liposomes.

    • Generation of a Proton Gradient: Artificially create a proton gradient across the vesicle membrane, for example, by an acid-base transition.

    • ATP Synthesis Reaction: Add ADP and radiolabeled Pi to the vesicle suspension.

    • Quenching and Analysis: Stop the reaction and quantify the amount of radiolabeled ATP formed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common method for the purification and quantification of adenine nucleotides.

  • Principle: This technique separates molecules based on their hydrophobicity. An ion-pairing agent is often added to the mobile phase to improve the retention and separation of the highly polar adenine phosphates on a nonpolar stationary phase (e.g., C18).

  • Instrumentation: An HPLC system with a UV detector is required.

  • Stationary Phase: A C18 reversed-phase column.

  • Mobile Phase: A gradient of a low concentration of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., potassium phosphate) containing an ion-pairing agent (e.g., tetrabutylammonium).

  • Detection: UV absorbance at 254 or 260 nm.

  • Protocol Outline:

    • Sample Preparation: Dissolve the crude sample containing adenine phosphates in the mobile phase.

    • Injection: Inject the sample onto the equilibrated HPLC column.

    • Elution: Run a gradient of increasing organic solvent concentration to elute the adenine phosphates. The elution order is typically ATP, then ADP, then AMP.

    • Fraction Collection: Collect the fractions corresponding to the peaks of interest.

    • Lyophilization: Lyophilize the collected fractions to obtain the purified adenine phosphate.

HPLC_Purification_Workflow Start Crude Adenine Phosphate Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject onto C18 HPLC Column Dissolve->Inject Elute Gradient Elution (Ion-Pairing) Inject->Elute Detect UV Detection (254/260 nm) Elute->Detect Collect Collect Fractions (AMP, ADP, ATP) Detect->Collect Lyophilize Lyophilize Collect->Lyophilize End Purified Adenine Phosphates Lyophilize->End

Workflow for HPLC purification of adenine phosphates.
Analysis of Protein-Adenine Phosphate Interactions

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

  • Principle: A solution of a ligand (e.g., ATP) is titrated into a solution of a macromolecule (e.g., a protein) in a sample cell. The heat change associated with the binding is measured.

  • Instrumentation: An isothermal titration calorimeter.

  • Sample Preparation:

    • The protein and ATP must be in identical, well-matched buffers to minimize heats of dilution. Dialysis of both samples against the same buffer is highly recommended.

    • The concentrations of the protein and ATP should be accurately known. Typically, the protein concentration in the cell is 5-50 µM, and the ATP concentration in the syringe is 10-20 times higher.

    • All solutions should be degassed before use.

  • Protocol Outline:

    • Instrument Setup: Clean the sample cell and syringe thoroughly.

    • Loading Samples: Fill the reference cell with buffer, the sample cell with the protein solution, and the syringe with the ATP solution.

    • Titration: Perform a series of small injections of ATP into the protein solution, allowing the system to reach equilibrium after each injection.

    • Data Analysis: Integrate the heat flow data to obtain the heat change for each injection. Plot the heat change per mole of injectant against the molar ratio of ATP to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

  • Principle: One binding partner (the ligand, e.g., a protein) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., ATP) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Instrumentation: An SPR instrument.

  • Protocol Outline:

    • Ligand Immobilization: Covalently attach the protein of interest to the sensor chip surface using a suitable chemistry (e.g., amine coupling).

    • Analyte Injection: Inject a series of concentrations of ATP over the immobilized protein surface and a reference surface (without the protein).

    • Data Acquisition: Record the SPR sensorgrams, which show the change in response units (RU) over time.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow Start Purified Protein (Ligand) Immobilize Immobilize Protein on Sensor Chip Start->Immobilize Inject_ATP Inject ATP (Analyte) at various concentrations Immobilize->Inject_ATP Detect_SPR Measure SPR Signal (Real-time) Inject_ATP->Detect_SPR Analyze Data Analysis (Sensorgrams) Detect_SPR->Analyze End Binding Kinetics (ka, kd, Kd) Analyze->End

Workflow for analyzing protein-ATP interactions using SPR.

References

The Cornerstone of the Code: Adenine Phosphate's Pivotal Role in Nucleic Acid Architecture

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Adenine, a fundamental purine nucleobase, in its phosphorylated form as an adenosine phosphate, is a critical architectural component of nucleic acids. Its precise structural and thermodynamic properties are paramount to the stable formation of the DNA double helix and the diverse functionalities of RNA. This technical guide provides a comprehensive examination of adenine phosphate's involvement in nucleic acid structure, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a resource for professionals in life sciences and drug development.

The Structural Significance of this compound

Adenine's contribution to nucleic acid structure is multifaceted, encompassing its role in the sugar-phosphate backbone, the specificity of base pairing, and the overall stability of the helical structure.

The Sugar-Phosphate Backbone: A Covalent Framework

The backbone of a nucleic acid strand is a polymer of alternating sugar and phosphate groups. In this chain, the phosphate group of an incoming deoxynucleotide triphosphate (in DNA) or ribonucleotide triphosphate (in RNA), such as adenosine triphosphate (ATP), forms a phosphodiester bond. This covalent linkage is established between the 5' phosphate group of the incoming nucleotide and the 3' hydroxyl group of the sugar on the growing nucleic acid chain. This reaction, catalyzed by DNA or RNA polymerases, results in the release of a pyrophosphate molecule and the incorporation of adenosine monophosphate into the polynucleotide chain. The resulting sugar-phosphate backbone is a stable, negatively charged framework that provides the structural support for the entire molecule.

Watson-Crick Base Pairing: The Basis of Genetic Information

The defining feature of adenine in the context of DNA's double helical structure is its specific hydrogen bonding with thymine. Adenine and thymine form two hydrogen bonds, a pairing that is crucial for the accurate replication and transcription of genetic information.[1][2] In RNA, adenine pairs with uracil, also through two hydrogen bonds. This complementarity is a cornerstone of molecular biology, ensuring the fidelity of the genetic code.

Base Stacking: A Major Stabilizing Force

Beyond hydrogen bonding, the stability of the DNA double helix is significantly influenced by base stacking interactions. These are non-covalent interactions between the planar aromatic rings of adjacent bases. The stacking of adenine with its neighbors in the DNA sequence contributes significantly to the overall negative Gibbs free energy of duplex formation, a key determinant of helical stability.[3][4]

Quantitative Analysis of Adenine's Structural Contribution

The precise geometry and thermodynamics of adenine's interactions within the nucleic acid structure are critical for its function. The following tables summarize key quantitative data.

ParameterValue (Å)[5]
Adenine Ring Bond Lengths
N1-C21.34
C2-N31.34
N3-C41.35
C4-C51.38
C5-C61.41
C6-N11.34
C5-N71.39
N7-C81.31
C8-N91.37
Glycosidic Bond
N9-C1'1.47
Hydrogen Bonds (A-T pair)
N6(Adenine)···O4(Thymine)~2.8-3.0
N1(Adenine)···N3(Thymine)~2.8-3.0

Table 1: Selected Bond Lengths of Adenine in B-DNA. Values are approximate and can vary slightly depending on the specific sequence context and environmental conditions.

Thermodynamic ParameterValue (kcal/mol)
A-T Hydrogen Bonding
Enthalpy (ΔH°)-11.8 to -12.1
Base Stacking (Nearest-Neighbor)
AA/TT (ΔH°)-7.6
AA/TT (ΔS°)-21.3 (cal/mol·K)
AA/TT (ΔG°37)-1.0
AT/TA (ΔH°)-7.2
AT/TA (ΔS°)-20.4 (cal/mol·K)
AT/TA (ΔG°37)-0.88

Table 2: Thermodynamic Parameters for Adenine-Thymine Interactions. Values are for duplex formation in 1 M NaCl and are sequence-dependent.

Experimental Protocols for Structural Determination

The elucidation of nucleic acid structure at an atomic level relies on sophisticated biophysical techniques. The following sections provide an overview of the methodologies for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography for Nucleic Acid Structure Determination

X-ray crystallography provides a static, high-resolution picture of the molecular structure of a nucleic acid.

Methodology:

  • Crystallization: The first and often most challenging step is to obtain a well-ordered crystal of the DNA or RNA molecule. This involves preparing a highly pure and concentrated solution of the nucleic acid and screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to induce the formation of a single, diffraction-quality crystal. The hanging drop and sitting drop vapor diffusion methods are commonly employed.

  • Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electrons in the molecule, producing a pattern of spots on a detector. The intensities and positions of these spots are recorded.

  • Phasing: The diffraction data provides the amplitudes of the scattered X-rays, but not their phases. The "phase problem" is solved using methods such as Molecular Replacement (if a similar structure is known), Multi-wavelength Anomalous Dispersion (MAD), or Single-wavelength Anomalous Dispersion (SAD).

  • Model Building and Refinement: An initial electron density map is calculated from the phased diffraction data. A molecular model of the nucleic acid is then built into this map and refined using computational methods to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nucleic Acid Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution, providing insights into their dynamic properties.

Methodology:

  • Sample Preparation: The DNA or RNA sample is isotopically labeled (e.g., with 13C and 15N) and dissolved in a suitable buffer.

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

    • 1D 1H NMR: Provides initial information on the sample's purity and conformation.

    • 2D Correlation Spectroscopy (COSY): Identifies protons that are scalar-coupled (through bonds), which is useful for assigning sugar protons.

    • 2D Total Correlation Spectroscopy (TOCSY): Correlates all protons within a spin system, aiding in the assignment of all protons within a single nucleotide.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space (through-space interactions), providing distance restraints that are crucial for determining the 3D structure.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the nucleic acid sequence.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for computational algorithms to calculate a family of structures that are consistent with the experimental data.

Signaling Pathways Involving Adenine Phosphates

Beyond its structural role in nucleic acids, adenosine phosphates are key signaling molecules. The following diagrams illustrate two important signaling pathways.

Adenine_Incorporation cluster_0 Nucleic Acid Synthesis dATP dATP DNA_Polymerase DNA Polymerase dATP->DNA_Polymerase Incorporated_A Incorporated Adenine Monophosphate DNA_Polymerase->Incorporated_A Phosphodiester bond formation PPi Pyrophosphate (PPi) DNA_Polymerase->PPi Release DNA_Strand Growing DNA Strand (3'-OH) DNA_Strand->DNA_Polymerase

Figure 1: Incorporation of Adenine into a DNA Strand.

cAMP_Signaling_Pathway cluster_1 cAMP Signaling Pathway Ligand Hormone/Neurotransmitter GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Substrate Protein PKA->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Response Cellular Response Phosphorylated_Substrate->Response Extracellular_ATP_Signaling cluster_2 Extracellular ATP Signaling ATP_ext Extracellular ATP P2X P2X Receptor (Ion Channel) ATP_ext->P2X Binds P2Y P2Y Receptor (GPCR) ATP_ext->P2Y Binds Ion_Influx Ion Influx (Ca2+, Na+) P2X->Ion_Influx Opens G_Protein_q G Protein (Gq) P2Y->G_Protein_q Activates Response1 Cellular Response 1 Ion_Influx->Response1 PLC Phospholipase C G_Protein_q->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response2 Cellular Response 2 Ca_Release->Response2

References

The Pivotal Role of Adenine Phosphate in the Synthesis of Coenzyme A and Flavin Adenine Dinucleotide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) and Flavin Adenine Dinucleotide (FAD) are indispensable cofactors in a myriad of metabolic processes, including cellular respiration, fatty acid metabolism, and redox reactions. The synthesis of these vital molecules is intrinsically dependent on the availability and utilization of adenine phosphate, primarily in the form of adenosine triphosphate (ATP). This technical guide provides an in-depth exploration of the biosynthetic pathways of CoA and FAD, with a specific focus on the critical roles of ATP. We will dissect the enzymatic steps, present quantitative kinetic data for key enzymes, and provide detailed experimental protocols for the quantification of these coenzymes. Furthermore, this guide employs Graphviz diagrams to visually articulate the intricate biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in metabolism and drug development.

The Role of this compound in Coenzyme A Biosynthesis

Coenzyme A is a universal and essential cofactor that acts as a carrier of acyl groups. Its synthesis is a five-step enzymatic pathway that originates from the vitamin pantothenate (Vitamin B5). ATP plays a multifaceted role in this pathway, acting as a phosphate donor, a source of the adenosine monophosphate (AMP) moiety, and an energy source to drive thermodynamically unfavorable reactions.

The Coenzyme A Synthesis Pathway

The synthesis of CoA from pantothenate involves the sequential action of five enzymes. ATP is directly consumed in three of these five steps. The overall pathway is illustrated below.

CoA_Synthesis cluster_0 Coenzyme A Biosynthesis Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC CO2 CO2 Phosphopantothenoylcysteine->CO2 Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA Dephospho-CoA Kinase (DPCK) ATP1 ATP ADP1 ADP ATP1->ADP1 ATP2 ATP ADP2 ADP ATP2->ADP2 Cysteine Cysteine Cysteine->Phosphopantothenoylcysteine ATP3 ATP PPi PPi ATP3->PPi ATP4 ATP ADP3 ADP ATP4->ADP3

Figure 1. The biosynthetic pathway of Coenzyme A.

The key roles of this compound in this pathway are:

  • Phosphorylation of Pantothenate: The first committed step is the phosphorylation of pantothenate to 4'-phosphopantothenate, catalyzed by Pantothenate Kinase (PanK) . This reaction utilizes one molecule of ATP as the phosphate donor. This step is the primary rate-limiting and regulatory point of the pathway.[1]

  • Formation of 4'-Phospho-N-pantothenoylcysteine: The second step, catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) , involves the condensation of 4'-phosphopantothenate with cysteine. This reaction is coupled to the hydrolysis of ATP to ADP and inorganic phosphate, providing the necessary energy for the formation of the peptide bond.[1]

  • Adenylylation of 4'-Phosphopantetheine: Following the decarboxylation of 4'-phospho-N-pantothenoylcysteine to 4'-phosphopantetheine by Phosphopantothenoylcysteine Decarboxylase (PPCDC) , the fourth step involves the transfer of an adenylyl group (AMP) from ATP to 4'-phosphopantetheine. This reaction, catalyzed by Phosphopantetheine Adenylyltransferase (PPAT) , forms dephospho-CoA.[1]

  • Phosphorylation of Dephospho-CoA: The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA to form Coenzyme A. This reaction is catalyzed by Dephospho-CoA Kinase (DPCK) and utilizes a molecule of ATP as the phosphate donor.[1]

Quantitative Data on Key Enzymes in CoA Synthesis

The efficiency and substrate affinity of the enzymes in the CoA biosynthetic pathway are critical determinants of the overall flux. The following table summarizes available kinetic parameters for key enzymes in this pathway.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Pantothenate Kinase (PanK) Escherichia coliPantothenate160-[2]
Escherichia coliATP200-
Rat LiverPantothenate16-
Dephospho-CoA Kinase (DPCK) Thermococcus kodakarensisDephospho-CoA14017,000
Thermococcus kodakarensisGTP26020,400

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

Experimental Protocol: Quantification of Coenzyme A by HPLC

Accurate quantification of intracellular CoA pools is essential for studying metabolic regulation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Objective: To quantify the concentration of Coenzyme A in biological samples.

Principle: This method involves the extraction of CoA from the sample, followed by separation using reverse-phase HPLC and detection by UV absorbance at 259 nm.

Materials:

  • Perchloric acid (PCA), 5% (v/v)

  • Potassium bicarbonate (KHCO3), 3 M

  • Dithiothreitol (DTT)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile Phase A: 100 mM sodium phosphate, pH 5.0

  • Mobile Phase B: 100 mM sodium phosphate, pH 5.0, with 30% (v/v) methanol

  • CoA standard solution

Procedure:

  • Sample Preparation (from cultured cells):

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of ice-cold 5% PCA.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract by adding 3 M KHCO3 dropwise until the pH is between 6.0 and 7.0.

    • Centrifuge to pellet the potassium perchlorate precipitate.

    • The resulting supernatant contains the CoA extract.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a known volume of the CoA standard to determine the retention time.

    • Inject the prepared sample extract.

    • Elute the column with a gradient of Mobile Phase B (e.g., 5% to 50% over 20 minutes).

    • Monitor the absorbance at 259 nm.

    • Identify the CoA peak in the sample chromatogram based on the retention time of the standard.

    • Quantify the amount of CoA in the sample by comparing the peak area to a standard curve generated from known concentrations of the CoA standard.

HPLC_Workflow cluster_1 HPLC Quantification of CoA Start Biological Sample (Cells or Tissue) Extraction Extraction with Perchloric Acid Start->Extraction Neutralization Neutralization with Potassium Bicarbonate Extraction->Neutralization Centrifugation Centrifugation to Remove Precipitate Neutralization->Centrifugation HPLC_Injection Injection onto HPLC System Centrifugation->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection at 259 nm Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Figure 2. Experimental workflow for CoA quantification.

The Role of this compound in FAD Synthesis

Flavin Adenine Dinucleotide (FAD) is a redox cofactor crucial for metabolism, involved in the citric acid cycle, fatty acid oxidation, and the electron transport chain. The synthesis of FAD from its precursor, riboflavin (Vitamin B2), is a two-step process that is entirely dependent on ATP.

The FAD Synthesis Pathway

The biosynthesis of FAD is a more direct process compared to CoA synthesis, involving two key enzymatic reactions. ATP serves both as a phosphate donor and as the source of the AMP moiety.

FAD_Synthesis cluster_2 FAD Biosynthesis Riboflavin Riboflavin (Vitamin B2) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase ATP1 ATP ADP1 ADP ATP1->ADP1 ATP2 ATP PPi PPi ATP2->PPi

Figure 3. The biosynthetic pathway of FAD.

The key roles of this compound in this pathway are:

  • Phosphorylation of Riboflavin: The first step is the phosphorylation of riboflavin to form flavin mononucleotide (FMN). This reaction is catalyzed by Riboflavin Kinase and utilizes one molecule of ATP as the phosphate donor.

  • Adenylylation of FMN: The second and final step is the adenylylation of FMN to form FAD. FAD Synthetase catalyzes the transfer of an AMP moiety from ATP to FMN, with the release of pyrophosphate (PPi).

Quantitative Data on Key Enzymes in FAD Synthesis

The kinetic properties of the enzymes involved in FAD synthesis are crucial for maintaining cellular flavin homeostasis. The following table provides a summary of reported kinetic parameters.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Riboflavin Kinase Methanococcus maripaludisRiboflavin185.85,900
Methanococcus maripaludisCTP236.03,900
Nicotiana tabacumRiboflavin3201,400
FAD Synthetase Neurospora crassaFMN2.71356
Neurospora crassaMgATP-288.71356
Rat Liver NucleiFAD (hydrolysis)0.441,300

Note: The kinetic data for Riboflavin Kinase from Methanococcus maripaludis uses CTP instead of ATP. Vmax values have been converted to nmol/min/mg for consistency.

Experimental Protocol: Fluorometric Quantification of FAD

Fluorometric assays offer a highly sensitive method for the quantification of FAD in biological samples.

Objective: To determine the concentration of FAD in cell or tissue lysates.

Principle: This assay is based on the principle that FAD can act as a cofactor for an oxidase enzyme, which in turn catalyzes a reaction that produces a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of FAD in the sample.

Materials:

  • FAD Assay Buffer

  • FAD Standard solution

  • FAD Enzyme Mix (containing an oxidase that utilizes FAD)

  • Fluorescent Probe (e.g., OxiRed™)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in FAD Assay Buffer.

    • Centrifuge to remove insoluble debris.

    • For samples with high protein content, deproteinization using perchloric acid precipitation (as described for CoA) may be necessary to release protein-bound FAD.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the FAD standard in FAD Assay Buffer in the wells of the 96-well plate. A typical range would be from 0 to 2 pmol/well.

  • Assay Reaction:

    • Add the sample extracts and standards to separate wells of the microplate.

    • Prepare a Reaction Mix containing FAD Assay Buffer, FAD Enzyme Mix, and the Fluorescent Probe according to the manufacturer's instructions.

    • Add the Reaction Mix to all wells.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm using a microplate reader.

    • Subtract the fluorescence of the blank (0 FAD standard) from all readings.

    • Determine the FAD concentration in the samples by comparing their fluorescence values to the standard curve.

FAD_Assay_Workflow cluster_3 Fluorometric FAD Assay Workflow Start Biological Sample (Cell/Tissue Lysate) Deproteinization Deproteinization (Optional) Start->Deproteinization Plate_Setup Add Samples and Standards to 96-well Plate Deproteinization->Plate_Setup Reaction_Mix Add Reaction Mix (Enzyme + Probe) Plate_Setup->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Measurement Calculation Calculate FAD Concentration from Standard Curve Measurement->Calculation

Figure 4. Workflow for the fluorometric assay of FAD.

Regulatory Aspects and Conclusion

The biosynthesis of both Coenzyme A and FAD is tightly regulated to meet the metabolic demands of the cell. A key regulatory mechanism for CoA synthesis is the feedback inhibition of Pantothenate Kinase by CoA and its thioesters, such as acetyl-CoA. This allosteric regulation ensures that the intracellular concentration of CoA is maintained within a narrow physiological range. Similarly, the enzymes involved in FAD synthesis are also subject to regulation by substrate availability and product inhibition.

References

Extracellular adenine phosphate signaling mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Extracellular Adenine Phosphate Signaling Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular adenine phosphates, primarily Adenosine Triphosphate (ATP), serve as critical signaling molecules in virtually all tissues and organisms.[1][2] Once considered solely the intracellular energy currency, ATP is now recognized as a key extracellular messenger, or "neurotransmitter," that regulates a vast array of physiological processes, including neurotransmission, inflammation, muscle contraction, and cell proliferation.[3][4][5] ATP and its breakdown products (ADP, AMP, and adenosine) exert their effects by binding to a specific class of cell surface receptors known as purinergic receptors.

This guide focuses on the P2 receptors, which are activated by nucleotides like ATP and ADP. These are broadly divided into two distinct families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). Understanding the intricate mechanisms of these signaling pathways is crucial for identifying novel therapeutic targets for a wide range of pathologies, including chronic pain, thrombosis, and cancer.

P2X Receptor Signaling: The Ionotropic Pathway

P2X receptors are ATP-gated, non-selective cation channels that permit the rapid influx of Na⁺ and Ca²⁺, and to a lesser extent K⁺ efflux, upon activation. This ion flux leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, triggering fast cellular responses, particularly in excitable cells like neurons and muscle cells. There are seven mammalian P2X subunits (P2X1-7) that assemble into functional homo- or heterotrimeric channels, giving rise to a diversity of receptor properties.

The binding of extracellular ATP induces a significant conformational change in the receptor, opening the integral ion channel pore. The subsequent rise in intracellular Ca²⁺ is a key signaling event, activating numerous downstream calcium-sensitive enzymes and cellular processes.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X_Receptor Binds Depolarization Membrane Depolarization P2X_Receptor->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Opens Channel Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response Triggers Ca_Influx->Cellular_Response Activates

Caption: P2X Receptor Ion Channel Signaling Pathway.

P2Y Receptor Signaling: The Metabotropic Pathways

P2Y receptors are a family of eight distinct GPCRs in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by a range of adenine and uridine nucleotides. Unlike the fast, ionotropic P2X receptors, P2Y receptors mediate slower, more modulatory responses by activating intracellular second messenger cascades via heterotrimeric G proteins. These receptors can be broadly classified based on the G protein they couple to.

Gq/11-Coupled P2Y Receptors

P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors primarily couple to G proteins of the Gq/11 family. Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. DAG remains in the membrane and, along with the elevated Ca²⁺, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets to modulate cellular activity.

P2Y_Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand ATP, UTP, ADP, or UDP P2Y_Receptor P2Y Receptor (Gq-coupled) Ligand->P2Y_Receptor Binds Gq Gq P2Y_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Ca_Release->PKC Ca_Release->Cellular_Response Modulates

Caption: P2Y Receptor Gq/PLC Signaling Pathway.
Gs/Gi-Coupled P2Y Receptors

The P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors couple to Gs or Gi proteins, which modulate the activity of adenylyl cyclase (AC).

  • Gs-Coupling (P2Y₁₁): The P2Y₁₁ receptor is unique in that it can couple to both Gq and Gs. Gs activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various cellular proteins.

  • Gi-Coupling (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.

P2Y_AC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand ATP, ADP, or UDP-sugars P2Y_Receptor_Gs P2Y₁₁ Receptor (Gs-coupled) Ligand->P2Y_Receptor_Gs Binds P2Y_Receptor_Gi P2Y₁₂/₁₃/₁₄ Receptor (Gi-coupled) Ligand->P2Y_Receptor_Gi Binds Gs Gs P2Y_Receptor_Gs->Gs Activates Gi Gi P2Y_Receptor_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates (+) Gi->AC Inhibits (-) ATP_source ATP AC->ATP_source Converts cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Targets

Caption: P2Y Receptor Gs/Gi Adenylyl Cyclase Signaling Pathway.

Data Presentation

Table 1: Human P2Y Receptor Subtypes and Signaling Properties

This table summarizes the primary endogenous ligands, G protein coupling preferences, and main signaling pathways for the eight human P2Y receptors.

ReceptorPrimary LigandsG Protein CouplingPrimary Signaling Pathway
P2Y₁ ADPGq/11PLC → IP₃/DAG → ↑ Ca²⁺
P2Y₂ ATP, UTPGq/11PLC → IP₃/DAG → ↑ Ca²⁺
P2Y₄ UTPGq/11PLC → IP₃/DAG → ↑ Ca²⁺
P2Y₆ UDPGq/11PLC → IP₃/DAG → ↑ Ca²⁺
P2Y₁₁ ATPGs, Gq/11AC → ↑ cAMP; PLC → ↑ Ca²⁺
P2Y₁₂ ADPGi/oAC → ↓ cAMP
P2Y₁₃ ADPGi/oAC → ↓ cAMP
P2Y₁₄ UDP-glucose, UDPGi/oAC → ↓ cAMP
Data compiled from references
Table 2: Typical Extracellular ATP Concentrations

The concentration of ATP in the extracellular space is tightly controlled and varies significantly between physiological and pathological states.

Biological ContextTypical ATP Concentration Range
Normal Interstitial Fluid10 - 100 nM
Synaptic Cleft (during neurotransmission)1 - 100 µM
Sites of Inflammation or Injury10 - 1000 µM
Tumor Microenvironment> 100 µM
Data compiled from references

Experimental Protocols

Measurement of Extracellular ATP via Luciferase Bioluminescence Assay

This protocol describes a highly sensitive method for quantifying ATP released into the extracellular medium from cultured cells. The assay relies on the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing a light signal directly proportional to the ATP concentration.

Methodology:

  • Cell Culture: Plate cells in an opaque, white-walled 96-well plate to minimize background and crosstalk. Culture cells to the desired confluency under standard conditions.

  • Reagent Preparation: Prepare a reaction solution containing D-luciferin and a thermostable firefly luciferase in a suitable buffer (e.g., HEPES-buffered saline). Commercial kits like the RealTime-Glo™ Extracellular ATP Assay are available and offer optimized reagents.

  • Assay Initiation:

    • For endpoint measurements: Carefully collect a sample of the cell culture supernatant without disturbing the cells. Add the supernatant to a new well containing the luciferase reaction solution.

    • For real-time measurements: Add the luciferase reaction solution directly to the cell culture wells. This allows for kinetic monitoring of ATP release.

  • Stimulation: Add the experimental compound (e.g., a P2 receptor agonist, a toxin, or other stimulus) to the wells to induce ATP release. Include appropriate controls (vehicle-only, unstimulated cells).

  • Data Acquisition: Immediately after adding the stimulus (for kinetic assays) or after transferring the supernatant (for endpoint assays), measure the luminescence using a plate-reading luminometer. For kinetic assays, record measurements at regular intervals over the desired time course.

  • Quantification: Generate a standard curve using known concentrations of ATP diluted in the same culture medium. Use this curve to convert the relative light unit (RLU) readings from the experimental samples into absolute ATP concentrations.

ATP_Assay_Workflow start Start plate_cells Plate cells in opaque 96-well plate start->plate_cells culture_cells Culture cells to desired confluency plate_cells->culture_cells add_reagent Add reagent to wells (for real-time assay) culture_cells->add_reagent prepare_reagents Prepare Luciferin/ Luciferase reagent prepare_reagents->add_reagent add_stimulus Add experimental stimulus and controls add_reagent->add_stimulus measure_luminescence Measure luminescence with a plate reader add_stimulus->measure_luminescence quantify Quantify ATP concentration using standard curve measure_luminescence->quantify prepare_standards Prepare ATP standard curve prepare_standards->quantify end End quantify->end

Caption: Experimental Workflow for Luciferase-Based Extracellular ATP Assay.
Whole-Cell Patch-Clamp Recording of P2X Receptors

Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function, allowing for direct measurement of the ionic currents flowing through P2X receptors in response to ATP.

Methodology:

  • Cell Preparation: Culture cells expressing P2X receptors (e.g., HEK293 cells transiently or stably transfected with a specific P2X subunit) on glass coverslips.

  • Electrode and Solution Preparation:

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Intracellular Solution (Pipette): Contains (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3 with KOH.

    • Extracellular Solution (Bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope stage and perfuse with extracellular solution.

  • Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

  • Ligand Application: Rapidly apply ATP (e.g., 10 µM) to the cell using a fast perfusion system. This will activate P2X receptors and elicit an inward current.

  • Data Analysis: Record the current using acquisition software (e.g., pCLAMP). Analyze the amplitude, activation, and desensitization kinetics of the ATP-gated current.

Patch_Clamp_Workflow start Start prep_cells Prepare cells expressing P2X receptors on coverslip start->prep_cells prep_solutions Prepare intracellular and extracellular solutions start->prep_solutions pull_pipette Pull glass micropipette (3-5 MΩ) start->pull_pipette setup Mount coverslip on microscope stage prep_cells->setup prep_solutions->setup pull_pipette->setup approach_cell Approach single cell with micropipette setup->approach_cell form_gigaseal Apply negative pressure to form gigaseal (>1 GΩ) approach_cell->form_gigaseal rupture_patch Apply suction to achieve whole-cell configuration form_gigaseal->rupture_patch voltage_clamp Clamp membrane potential (e.g., -60 mV) rupture_patch->voltage_clamp apply_atp Rapidly apply ATP via perfusion system voltage_clamp->apply_atp record_current Record inward current with amplifier apply_atp->record_current analyze Analyze current properties (amplitude, kinetics) record_current->analyze end End analyze->end

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Recording.
Intracellular Calcium Imaging via Fluorescent Microscopy

This protocol measures the increase in cytosolic Ca²⁺ following the activation of Gq-coupled P2Y receptors or P2X receptors, using a fluorescent Ca²⁺ indicator dye.

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM (typically 2-5 µM in culture medium or buffer), for 30-60 minutes at 37°C. The "AM" ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.

  • Washing: After incubation, wash the cells 2-3 times with a physiological buffer (e.g., HEPES-buffered saline) to remove extracellular dye and allow for complete de-esterification.

  • Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

  • Baseline Measurement: Acquire a stable baseline fluorescence reading from a region of interest (ROI) drawn around a single cell or a group of cells.

  • Stimulation: Add the P2 receptor agonist (e.g., UTP for P2Y₂ receptors) to the dish while continuously recording fluorescence images.

  • Data Acquisition: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular Ca²⁺ concentration. For single-wavelength dyes like Fluo-4, record the change in fluorescence intensity (F) relative to the baseline fluorescence (F₀).

  • Data Analysis: Plot the fluorescence ratio (F₃₄₀/F₃₈₀) or the relative fluorescence change (F/F₀) over time to visualize the Ca²⁺ transient. The peak amplitude of this transient reflects the extent of receptor activation.

Calcium_Imaging_Workflow start Start plate_cells Plate cells on glass-bottom dish start->plate_cells load_dye Incubate cells with Ca²⁺ indicator dye (e.g., Fura-2 AM) plate_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells mount_scope Mount dish on fluorescence microscope wash_cells->mount_scope record_baseline Record stable baseline fluorescence mount_scope->record_baseline add_agonist Add P2 receptor agonist record_baseline->add_agonist acquire_images Acquire fluorescence images over time add_agonist->acquire_images analyze_data Analyze fluorescence change (e.g., F/F₀ or ratio) acquire_images->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Intracellular Calcium Imaging.

References

Adenine Phosphate Derivatives: A Technical Guide to Their Core Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental roles of adenine phosphate derivatives in cellular biology. From their central function as the primary energy currency to their intricate involvement in signal transduction, these molecules are pivotal to life. This document provides a comprehensive overview of their biological significance, detailed experimental protocols for their study, and a quantitative summary of key parameters, offering a vital resource for researchers and professionals in the life sciences and drug development.

Core this compound Derivatives and Their Functions

Adenine nucleotides are a class of organic molecules that are fundamental to all known forms of life. They consist of an adenine base, a ribose sugar, and one to three phosphate groups. The most prominent members of this family are adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP).

Adenosine Triphosphate (ATP): The Universal Energy Currency

ATP is often referred to as the "energy currency" of the cell.[1] The energy stored within the high-energy phosphoanhydride bonds of ATP is released upon hydrolysis to ADP or AMP, fueling a vast array of cellular processes.[1][2] This energy drives metabolic reactions, powers active transport of molecules across cell membranes, and enables mechanical work such as muscle contraction.[3][4] The synthesis of ATP from ADP and inorganic phosphate (Pi) primarily occurs through cellular respiration in the mitochondria and photosynthesis in plants, capturing the chemical energy from the breakdown of food molecules. Beyond its energetic role, ATP also serves as a crucial signaling molecule, both inside and outside the cell, and is a precursor for the synthesis of nucleic acids, DNA and RNA.

Adenosine Diphosphate (ADP): A Key Player in Energy Metabolism and Platelet Aggregation

ADP is a central intermediate in the cellular energy cycle. It is formed by the hydrolysis of ATP and is subsequently re-phosphorylated to regenerate ATP. The ratio of ATP to ADP is a critical indicator of the cell's energy status. ADP also plays a vital role in hemostasis and thrombosis as a potent activator of platelets. When released from dense granules of activated platelets, ADP binds to specific P2Y receptors on the platelet surface, initiating a signaling cascade that leads to platelet aggregation and the formation of a blood clot.

Adenosine Monophosphate (AMP): A Sensitive Regulator of Cellular Energy Homeostasis

AMP is another key component of the cellular energy landscape. Its concentration rises when ATP is depleted, making it a sensitive indicator of cellular energy stress. AMP acts as an allosteric regulator for several enzymes involved in metabolic pathways. Most notably, it is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activation of AMPK shifts the cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes to restore the energy balance.

Cyclic Adenosine Monophosphate (cAMP): A Ubiquitous Second Messenger

Cyclic AMP (cAMP) is a derivative of ATP that acts as a crucial second messenger in numerous signal transduction pathways. It is synthesized from ATP by the enzyme adenylyl cyclase, which is often activated by G protein-coupled receptors (GPCRs) in response to extracellular signals like hormones and neurotransmitters. cAMP mediates a wide range of cellular responses, including the regulation of metabolism, gene transcription, and cell growth and differentiation, primarily through the activation of Protein Kinase A (PKA).

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound derivatives, providing a valuable reference for experimental design and data interpretation.

ParameterValueOrganism/Cell TypeReference(s)
Intracellular ATP Concentration 1 - 10 mMMammalian cells
~4.41 mM (average)Various normal cells and tissues
Intracellular ADP Concentration Varies, ATP/ADP ratio ~1000Mammalian cells
Intracellular AMP Concentration Varies with energy statusGeneral
Gibbs Free Energy of ATP Hydrolysis (ATP → ADP + Pi) -30.5 kJ/mol (Standard Conditions)In vitro
-48 to -57 kJ/mol (Typical Cellular Conditions)Rat hepatocytes/General cellular
Gibbs Free Energy of ATP Hydrolysis (ATP → AMP + PPi) -45.6 kJ/mol (Standard Conditions)In vitro

Table 1: Concentrations and Thermodynamics of this compound Derivatives. This table provides typical intracellular concentrations of ATP, ADP, and AMP, along with the standard and cellular Gibbs free energy of ATP hydrolysis.

LigandReceptor/EnzymeParameterValueConditionsReference(s)
cAMP Protein Kinase A (PKA) Type IKd2.9 µMHoloenzyme
ADP P2Y12 ReceptorEC50Not explicitly stated, but aggregation is induced by 1-10 µMHuman platelets
ATP Adenylyl CyclaseKm0.3 - 0.6 mMRat adipocyte plasma membrane

Table 2: Binding Affinities and Enzyme Kinetics. This table presents key binding and kinetic parameters for the interaction of this compound derivatives with their respective receptors and enzymes.

Key Signaling Pathways

This compound derivatives are integral components of several critical signaling pathways that regulate a multitude of cellular processes.

cAMP/PKA Signaling Pathway

The cAMP signaling pathway is a ubiquitous mechanism for transducing extracellular signals into intracellular responses. The binding of a ligand, such as a hormone, to a Gs protein-coupled receptor (GPCR) activates adenylyl cyclase, which then converts ATP to cAMP. cAMP subsequently binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a variety of downstream target proteins, leading to changes in enzyme activity, gene expression, and other cellular functions. Conversely, signaling through a Gi-coupled GPCR inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a reduction in PKA activity.

cAMP_PKA_Pathway Ligand Hormone/ Neurotransmitter GPCR_s Gs-Coupled Receptor Ligand->GPCR_s GPCR_i Gi-Coupled Receptor Ligand->GPCR_i G_s Gs Protein GPCR_s->G_s Activates G_i Gi Protein GPCR_i->G_i Activates AC Adenylyl Cyclase G_s->AC Activates G_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Activates Substrate Substrate Protein PKA_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Caption: The cAMP/PKA signaling pathway.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK acts as a crucial energy sensor, maintaining cellular energy homeostasis. When the cellular AMP/ATP or ADP/ATP ratio increases, indicating energy stress, AMP and ADP bind to the regulatory γ-subunit of AMPK. This binding allosterically activates AMPK and promotes its phosphorylation by upstream kinases such as LKB1 and CaMKK2, leading to full activation. Activated AMPK then phosphorylates a multitude of downstream targets, resulting in the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

AMPK_Pathway Energy_Stress Energy Stress (e.g., Low Glucose, Hypoxia) AMP_ADP_ratio Increased AMP/ATP and ADP/ATP ratio Energy_Stress->AMP_ADP_ratio AMPK_inactive Inactive AMPK AMP_ADP_ratio->AMPK_inactive Allosteric Activation AMPK_active Active AMPK AMPK_inactive->AMPK_active LKB1 LKB1 LKB1->AMPK_inactive Phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK_inactive Phosphorylation (Thr172) Catabolism Catabolic Pathways (ATP Production) AMPK_active->Catabolism Activates Anabolism Anabolic Pathways (ATP Consumption) AMPK_active->Anabolism Inhibits Glucose_Uptake Glucose Uptake Catabolism->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation Catabolism->Fatty_Acid_Oxidation Protein_Synthesis Protein Synthesis Anabolism->Protein_Synthesis Lipid_Synthesis Lipid Synthesis Anabolism->Lipid_Synthesis

Caption: The AMPK signaling pathway.

ADP/P2Y12 Signaling in Platelets

The P2Y12 receptor is a G protein-coupled receptor on the surface of platelets that plays a critical role in hemostasis and thrombosis. Upon vascular injury, ADP is released from platelets and binds to the P2Y12 receptor. This binding activates the associated Gi protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Reduced cAMP levels diminish PKA activity, which contributes to the activation of platelets. P2Y12 signaling also activates the PI3K/Akt pathway, further promoting platelet activation, granule release, and ultimately, platelet aggregation and thrombus formation.

P2Y12_Pathway Vascular_Injury Vascular Injury ADP_release ADP Release Vascular_Injury->ADP_release P2Y12 P2Y12 Receptor ADP_release->P2Y12 Binds G_i Gi Protein P2Y12->G_i Activates AC Adenylyl Cyclase G_i->AC Inhibits PI3K PI3K G_i->PI3K Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates Platelet_Activation Platelet Activation PKA->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes Granule_Release Granule Release Platelet_Activation->Granule_Release Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation

Caption: ADP/P2Y12 signaling in platelets.

Experimental Protocols

Accurate quantification and functional analysis of this compound derivatives are crucial for understanding their roles in cellular processes. The following sections provide detailed methodologies for key experiments.

Quantification of Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the separation and quantification of ATP, ADP, and AMP from biological samples using reversed-phase HPLC with UV detection.

Workflow for HPLC Quantification of Adenine Nucleotides

HPLC_Workflow Sample_Collection 1. Sample Collection (Cells or Tissues) Extraction 2. Nucleotide Extraction (e.g., Perchloric Acid) Sample_Collection->Extraction Neutralization 3. Neutralization and Centrifugation Extraction->Neutralization Filtration 4. Filtration of Supernatant (0.22 µm filter) Neutralization->Filtration HPLC_Injection 5. HPLC Injection Filtration->HPLC_Injection Separation 6. Chromatographic Separation (Reversed-Phase C18 Column) HPLC_Injection->Separation Detection 7. UV Detection (e.g., 254 nm) Separation->Detection Quantification 8. Data Analysis and Quantification Detection->Quantification

Caption: HPLC quantification workflow.

Methodology:

  • Sample Preparation:

    • Harvest cells or tissues and immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen.

    • Extract adenine nucleotides using a cold acid solution, such as 0.6 M perchloric acid, followed by homogenization or sonication on ice.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant and neutralize it with a potassium-based buffer (e.g., 3 M K2CO3) to precipitate the perchlorate.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Filter the final supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A buffered mobile phase is used for isocratic or gradient elution. A common mobile phase consists of a phosphate buffer (e.g., 25 mM diammonium hydrogen phosphate, pH 6.0) with a methanol gradient.

    • Flow Rate: Typically around 0.8 - 1.0 mL/min.

    • Detection: Monitor the column effluent with a UV detector at a wavelength of 254 nm or 259 nm.

    • Quantification: Prepare standard curves for ATP, ADP, and AMP of known concentrations. The concentrations of these nucleotides in the samples are determined by comparing their peak areas to the standard curves.

Quantification of Adenine Nucleotides by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity for the quantification of adenine nucleotides compared to HPLC-UV.

Methodology:

  • Sample Preparation:

    • Sample extraction is similar to the HPLC protocol, often using a cold solvent mixture such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.

    • After extraction and centrifugation, the supernatant can be directly analyzed or further purified if necessary.

  • LC-MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column.

    • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of water and methanol with additives like tributylamine and acetic acid for ion pairing.

    • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in negative ion mode is commonly used for detection.

    • Detection: The nucleotides are identified and quantified based on their specific mass-to-charge (m/z) ratios and fragmentation patterns (e.g., ATP: 505.9957 m/z, ADP: 426.0294 m/z, AMP: 346.0630 m/z).

    • Quantification: Stable isotope-labeled internal standards are often used to improve the accuracy and precision of quantification.

PKA Activity Assay

This protocol outlines a colorimetric method for measuring PKA activity in cell lysates or purified samples.

Methodology:

  • Plate Preparation: Use a microtiter plate pre-coated with a specific PKA substrate.

  • Sample and Standard Preparation: Prepare serial dilutions of a PKA standard to generate a standard curve. Dilute cell lysates or purified PKA samples in a kinase assay buffer.

  • Kinase Reaction:

    • Add the standards and samples to the wells of the substrate-coated plate.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 90 minutes) with shaking to allow for phosphorylation of the substrate.

  • Detection:

    • After incubation, wash the plate to remove unreacted ATP and non-bound components.

    • Add a primary antibody that specifically recognizes the phosphorylated PKA substrate.

    • Incubate to allow for antibody binding.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate to allow for binding of the secondary antibody.

    • Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The PKA activity in the samples is determined by comparing their absorbance values to the standard curve.

AMPK Activity Assay

This protocol describes a method to measure AMPK activity, often by detecting the phosphorylation of a downstream target or by measuring ADP production.

Methodology (ADP-Glo™ Kinase Assay Principle):

  • Kinase Reaction:

    • Combine the AMPK enzyme, a suitable substrate (e.g., a peptide containing the AMPK recognition motif), and ATP in a kinase buffer.

    • Add the test compounds (inhibitors or activators).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add an "ADP-Glo™ Reagent" which contains a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for a period (e.g., 40 minutes) to allow for ATP depletion.

    • Add a "Kinase Detection Reagent" which contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin mixture.

    • Incubate for a period (e.g., 30 minutes) to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal by luciferase.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore reflects the AMPK activity. The signal is measured using a luminometer.

Platelet Aggregation Assay

This protocol describes a light transmission aggregometry (LTA) method to assess ADP-induced platelet aggregation.

Methodology:

  • Sample Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Aggregometry:

    • Use a light transmission aggregometer.

    • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

    • Place a cuvette containing PRP and a magnetic stir bar into the aggregometer and allow it to equilibrate to 37°C.

    • Add a known concentration of ADP (e.g., 2-10 µM) to the PRP to induce aggregation.

    • Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: The extent and rate of platelet aggregation are determined from the aggregation curve.

Conclusion

This compound derivatives are indispensable molecules that lie at the heart of cellular bioenergetics and signaling. A thorough understanding of their multifaceted roles is paramount for advancing our knowledge in fundamental biology and for the development of novel therapeutic strategies targeting a wide range of diseases. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this technical guide serve as a comprehensive resource for researchers and professionals dedicated to unraveling the complexities of these vital biomolecules.

References

The Central Role of Adenine in Cellular Respiration: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Adenine, a purine nucleobase, is a fundamental component of several molecules that are central to cellular respiration and energy metabolism. This technical guide provides an in-depth analysis of the multifaceted roles of adenine-containing molecules, including adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and coenzyme A (CoA). We will explore their synthesis, function, and regulation within the major catabolic pathways of glycolysis, the Krebs cycle, and oxidative phosphorylation. Furthermore, this guide will detail established experimental protocols for the quantification and functional analysis of these key metabolites and their associated enzymatic activities. The intricate allosteric regulation of respiratory enzymes by adenine nucleotides will be elucidated, and the therapeutic potential of targeting adenine-related pathways in drug development, particularly in oncology, will be discussed. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, bioenergetics, and pharmacology.

Introduction: Adenine as the Cornerstone of Cellular Bioenergetics

Cellular respiration is the intricate process by which biological systems convert biochemical energy from nutrients into adenosine triphosphate (ATP), the universal energy currency of the cell.[1][2][3] At the heart of this fundamental process lies the purine nucleobase, adenine. Adenine's unique chemical properties and ability to form high-energy phosphoanhydride bonds, as well as its presence in key redox cofactors, make it an indispensable molecule for life.[4][5] This guide delves into the core functionalities of adenine-containing molecules in cellular respiration, providing a technical overview for advanced research and therapeutic development.

Adenine is a constituent of several vital molecules that orchestrate the flow of energy and electrons through the metabolic machinery of the cell:

  • Adenosine Triphosphate (ATP): Composed of adenine, a ribose sugar, and three phosphate groups, ATP is the primary energy carrier in all known forms of life. The hydrolysis of its terminal phosphate bonds releases a significant amount of free energy, which is harnessed to drive a vast array of cellular processes, including muscle contraction, active transport, and biosynthesis.

  • Nicotinamide Adenine Dinucleotide (NAD): This dinucleotide, containing adenine, acts as a crucial coenzyme in redox reactions. In its oxidized form, NAD+, it accepts electrons and protons from metabolic intermediates, becoming reduced to NADH. NADH then serves as a high-energy electron donor to the electron transport chain, a key process in ATP synthesis.

  • Flavin Adenine Dinucleotide (FAD): Similar to NAD, FAD is another essential redox cofactor derived from riboflavin (vitamin B2) and adenosine diphosphate. It exists in an oxidized state (FAD) and a reduced state (FADH2), playing a pivotal role in the Krebs cycle and electron transport chain by accepting and donating electrons.

  • Coenzyme A (CoA): This coenzyme, which includes an adenine nucleotide in its structure, is central to the metabolism of carbohydrates, fats, and proteins. Its acetylated form, acetyl-CoA, is the primary entry point for carbon atoms into the Krebs cycle.

The intricate interplay and regulation of these adenine-containing molecules are paramount for maintaining cellular homeostasis and meeting the energetic demands of the cell. Understanding their central role is therefore critical for deciphering the mechanisms of metabolic diseases and for the rational design of novel therapeutic interventions.

Adenine-Containing Molecules in the Core Pathways of Cellular Respiration

The catabolism of glucose, the primary fuel for many organisms, is a multi-stage process that relies heavily on the functions of adenine-containing molecules. These stages—glycolysis, the Krebs cycle, and oxidative phosphorylation—systematically dismantle glucose to generate ATP.

Glycolysis: The Initial Breakdown of Glucose

Glycolysis, occurring in the cytoplasm, is the initial anaerobic breakdown of a glucose molecule into two molecules of pyruvate. This pathway serves as a preparatory stage for aerobic respiration and generates a small but rapid yield of ATP and NADH.

  • Energy Investment Phase: This phase consumes two ATP molecules to phosphorylate glucose and its intermediates, making them more reactive.

  • Energy Payoff Phase: In this phase, four ATP molecules are synthesized through substrate-level phosphorylation, resulting in a net gain of two ATP per glucose molecule. Crucially, two molecules of NAD+ are reduced to NADH, carrying high-energy electrons that will be utilized in oxidative phosphorylation.

The regulation of glycolysis is tightly controlled, with adenine nucleotides playing a key allosteric role. The enzyme phosphofructokinase-1 (PFK-1), which catalyzes a key committed step in glycolysis, is a prime example. High levels of ATP act as an allosteric inhibitor of PFK-1, signaling that the cell has sufficient energy and slowing down the glycolytic flux. Conversely, adenosine monophosphate (AMP) and adenosine diphosphate (ADP) are allosteric activators, indicating a low energy state and stimulating PFK-1 activity to increase ATP production.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P ADP1_out ADP G6P->ADP1_out F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK-1 PFK_reg PFK-1 G3P Glyceraldehyde-3-phosphate (x2) F16BP->G3P ADP2_out ADP F16BP->ADP2_out BPG 1,3-Bisphosphoglycerate (x2) G3P->BPG PEP Phosphoenolpyruvate (x2) BPG->PEP NADH_out 2 NADH BPG->NADH_out ATP_out1 2 ATP BPG->ATP_out1 Pyruvate Pyruvate (x2) PEP->Pyruvate ATP_out2 2 ATP Pyruvate->ATP_out2 ATP1_in ATP ATP1_in->G6P ATP2_in ATP ATP2_in->F16BP NAD_in 2 NAD+ NAD_in->BPG ADP_in1 2 ADP ADP_in1->BPG ADP_in2 2 ADP ADP_in2->Pyruvate ATP_inhib ATP (-) ATP_inhib->PFK_reg AMP_activ AMP (+) AMP_activ->PFK_reg

The Krebs Cycle: Central Hub of Metabolism

In the presence of oxygen, the pyruvate generated during glycolysis is transported into the mitochondria and converted into acetyl-CoA. This two-carbon molecule then enters the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a series of eight enzymatic reactions that occur in the mitochondrial matrix.

The primary role of the Krebs cycle is to complete the oxidation of glucose by breaking down acetyl-CoA to carbon dioxide. In doing so, it generates a substantial amount of reducing power in the form of NADH and FADH2, which are the primary inputs for the electron transport chain. For each molecule of acetyl-CoA that enters the cycle, the following are produced:

  • 3 molecules of NADH

  • 1 molecule of FADH2

  • 1 molecule of ATP (or GTP) through substrate-level phosphorylation

  • 2 molecules of CO2

The regulation of the Krebs cycle is also intricately linked to the cell's energy status, with key enzymes being allosterically regulated by adenine-containing molecules. For instance, isocitrate dehydrogenase is activated by ADP and inhibited by ATP and NADH. Similarly, the activity of α-ketoglutarate dehydrogenase is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP.

Krebs_Cycle AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate AlphaKG α-Ketoglutarate (5C) Isocitrate->AlphaKG NAD1_in NAD+ Isocitrate->NAD1_in NADH1_out NADH Isocitrate->NADH1_out CO2_1 CO2 Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA (4C) AlphaKG->SuccinylCoA NAD2_in NAD+ AlphaKG->NAD2_in NADH2_out NADH AlphaKG->NADH2_out CO2_2 CO2 AlphaKG->CO2_2 Succinate Succinate (4C) SuccinylCoA->Succinate ADP_in ADP + Pi SuccinylCoA->ADP_in ATP_out ATP SuccinylCoA->ATP_out Fumarate Fumarate (4C) Succinate->Fumarate FAD_in FAD Succinate->FAD_in FADH2_out FADH2 Succinate->FADH2_out Malate Malate (4C) Fumarate->Malate Malate->Oxaloacetate NAD3_in NAD+ Malate->NAD3_in NADH3_out NADH Malate->NADH3_out

Oxidative Phosphorylation: The Major ATP Yield

Oxidative phosphorylation is the final and most efficient stage of cellular respiration, occurring on the inner mitochondrial membrane. It is here that the majority of ATP is generated. This process consists of two tightly coupled components: the electron transport chain (ETC) and chemiosmosis.

  • Electron Transport Chain (ETC): The ETC is a series of protein complexes (Complexes I-IV) and electron carriers embedded in the inner mitochondrial membrane. NADH and FADH2, produced during glycolysis and the Krebs cycle, donate their high-energy electrons to the ETC. As electrons are passed down the chain, energy is released and used to pump protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.

  • Chemiosmosis: The potential energy stored in the proton gradient is then used by ATP synthase (also known as Complex V) to synthesize ATP from ADP and inorganic phosphate (Pi). This process is analogous to a hydroelectric dam, where the flow of protons back into the matrix drives the "turbine" of ATP synthase.

The efficiency of oxidative phosphorylation is remarkable, with the complete oxidation of one molecule of glucose yielding approximately 30-32 molecules of ATP. The availability of ADP is a key regulator of this process; when ATP consumption is high, the resulting increase in ADP levels stimulates ATP synthase, thereby increasing the rate of oxidative phosphorylation.

Oxidative_Phosphorylation cluster_ETC Electron Transport Chain cluster_Chemiosmosis Chemiosmosis ComplexI Complex I Q Q ComplexI->Q NAD_out NAD+ ComplexI->NAD_out H_pump1 H+ ComplexI->H_pump1 ComplexII Complex II ComplexII->Q FAD_out FAD ComplexII->FAD_out ComplexIII Complex III CytC Cyt c ComplexIII->CytC H_pump2 H+ ComplexIII->H_pump2 ComplexIV Complex IV H_pump3 H+ ComplexIV->H_pump3 O2_in 1/2 O2 + 2H+ ComplexIV->O2_in H2O_out H2O ComplexIV->H2O_out Q->ComplexIII CytC->ComplexIV ATPSynthase ATP Synthase ADP_in ADP + Pi ATPSynthase->ADP_in ATP_out ATP ATPSynthase->ATP_out NADH_in NADH NADH_in->ComplexI FADH2_in FADH2 FADH2_in->ComplexII H_flow H+ H_flow->ATPSynthase

Quantitative Data on Adenine-Containing Molecules

The concentrations and ratios of adenine-containing molecules within different cellular compartments are critical indicators of the metabolic state of the cell. These values are dynamically regulated and can vary depending on cell type, physiological conditions, and the presence of metabolic stressors.

MoleculeCytosolic Concentration (mM)Mitochondrial Concentration (mM)Key Ratios & Significance
ATP 3 - 101 - 5ATP/ADP Ratio: A high ratio indicates a high energy state. The cytosolic ratio is generally higher than the mitochondrial ratio.
ADP 0.05 - 0.51 - 7Energy Charge: ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]). Reflects the overall energy status of the cell.
AMP 0.01 - 0.1~0A sensitive indicator of low energy, acting as an allosteric activator for key enzymes like PFK-1.
NAD+ 0.3 - 0.50.5 - 1.0NAD+/NADH Ratio: A high ratio in the cytosol favors glycolysis. A lower ratio in the mitochondria reflects the high reducing environment needed for the ETC.
NADH 0.001 - 0.010.1 - 0.5The concentration gradient between the mitochondria and cytosol is maintained by shuttle systems.
FAD ~0.05~0.2FAD/FADH2 Ratio: Crucial for redox balance within the mitochondria.
FADH2 ~0~0.05Primarily located within the mitochondria, tightly associated with enzyme complexes.
Coenzyme A 0.005 - 0.020.2 - 2.0Acetyl-CoA/CoA Ratio: Reflects the availability of substrate for the Krebs cycle.
Acetyl-CoA 0.003 - 0.010.1 - 1.0A central hub in metabolism, linking carbohydrate, fat, and protein catabolism.

Note: These values are approximate and can vary significantly between different cell types and metabolic states.

Experimental Protocols for the Analysis of Adenine-Containing Molecules

The accurate measurement of adenine-containing molecules and the activity of related enzymes is fundamental to research in cellular metabolism. This section provides an overview of key experimental protocols.

Measurement of ATP Levels

The quantification of intracellular ATP is a common method to assess cell viability and metabolic activity. The most widely used technique is the luciferase-based bioluminescence assay.

Principle: This assay utilizes the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium, and oxygen to produce light. The emitted light is directly proportional to the ATP concentration.

Detailed Methodology:

  • Cell Lysis:

    • For adherent cells, wash with phosphate-buffered saline (PBS) and then add a suitable lysis buffer to release intracellular ATP.

    • For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in lysis buffer.

  • Reagent Preparation:

    • Prepare a standard ATP solution of known concentration to generate a standard curve.

    • Prepare the luciferase reagent by reconstituting the lyophilized enzyme and substrate (D-luciferin) in the provided assay buffer. Protect the reagent from light.

  • Assay Procedure:

    • In a 96-well opaque plate, add a specific volume of the cell lysate or ATP standard to each well.

    • Add the luciferase reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve by plotting the luminescence values of the ATP standards against their concentrations.

    • Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.

    • Normalize the ATP concentration to the total protein concentration or cell number.

ATP_Assay_Workflow Start Start: Cell Sample Cell_Lysis Cell Lysis (Release of intracellular ATP) Start->Cell_Lysis Assay Perform Luminescence Assay (96-well plate) Cell_Lysis->Assay Reagent_Prep Reagent Preparation (Luciferase, D-Luciferin, ATP Standards) Reagent_Prep->Assay Measurement Measure Luminescence (Luminometer) Assay->Measurement Data_Analysis Data Analysis (Standard Curve, ATP Quantification) Measurement->Data_Analysis End End: ATP Concentration Data_Analysis->End

Determination of NAD+/NADH Ratio

The ratio of NAD+ to NADH is a critical indicator of the cellular redox state. Enzymatic cycling assays are commonly employed for their quantification.

Principle: This method utilizes a pair of enzymes that create a cycle where NAD+ and NADH are interconverted. In each cycle, a product is generated that can be measured colorimetrically or fluorometrically. The rate of product formation is proportional to the total NAD(H) concentration. To measure NAD+ and NADH separately, one form is selectively degraded by acid or base treatment prior to the assay.

Detailed Methodology:

  • Sample Extraction:

    • To measure NAD+, extract samples with an acidic solution (e.g., HCl) to degrade NADH.

    • To measure NADH, extract samples with a basic solution (e.g., NaOH) to degrade NAD+.

    • Neutralize the extracts after the degradation step.

  • Reagent Preparation:

    • Prepare NAD+ standards of known concentrations.

    • Prepare the cycling reagent mixture containing the enzymes (e.g., alcohol dehydrogenase and diaphorase), substrates, and a chromogenic or fluorogenic probe.

  • Assay Procedure:

    • Add the extracted samples and NAD+ standards to a 96-well plate.

    • Add the cycling reagent to initiate the reaction.

    • Incubate at a specific temperature for a defined period.

  • Measurement and Analysis:

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Create a standard curve using the NAD+ standards.

    • Calculate the concentrations of NAD+ and NADH in the samples and determine their ratio.

Measurement of Electron Transport Chain Complex Activity

Assessing the activity of individual ETC complexes is crucial for diagnosing mitochondrial dysfunction. Spectrophotometric assays are commonly used for this purpose.

Principle: These assays measure the rate of oxidation or reduction of specific substrates or artificial electron acceptors by each complex, which is monitored as a change in absorbance over time.

Detailed Methodology (Example: Complex I - NADH:ubiquinone oxidoreductase):

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Reaction Mixture Preparation: Prepare an assay buffer containing a specific substrate for Complex I (NADH) and an artificial electron acceptor (e.g., decylubiquinone). Include an inhibitor of a downstream complex (e.g., antimycin A for Complex III) to prevent re-oxidation of the acceptor.

  • Assay Procedure:

    • Add the isolated mitochondria to the reaction mixture in a cuvette.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

    • To determine the specific activity of Complex I, perform a parallel assay in the presence of a Complex I inhibitor (e.g., rotenone) and subtract this rate from the total rate.

    • Normalize the activity to the mitochondrial protein concentration.

Adenine in Drug Development and Therapeutic Targeting

The central role of adenine-containing molecules in cellular energy metabolism makes the pathways they are involved in attractive targets for drug development, particularly in the context of cancer and metabolic diseases.

Targeting NAD+ Metabolism in Cancer

Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and have an increased demand for NAD+ to sustain their rapid proliferation and biosynthetic activities. This dependency on NAD+ metabolism presents a therapeutic vulnerability.

  • Inhibition of NAD+ Synthesis: Small molecule inhibitors targeting key enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), are being investigated as anti-cancer agents. By depleting the cellular NAD+ pool, these inhibitors can induce an energy crisis and trigger cell death in cancer cells.

  • Targeting NAD+ Consuming Enzymes: Enzymes such as PARPs and sirtuins, which use NAD+ as a substrate for their activity, are also important cancer drug targets. Inhibitors of these enzymes can interfere with DNA repair and other cellular processes that are critical for cancer cell survival.

Adenine-Based Nucleoside Analogs

Analogs of adenine and other nucleosides have been a cornerstone of antiviral and anticancer therapy for decades. These molecules can act as competitive inhibitors or be incorporated into newly synthesized DNA or RNA, leading to chain termination and the inhibition of replication.

The development of novel adenine-based compounds continues to be an active area of research, with the aim of creating more selective and potent drugs with improved pharmacological profiles.

Drug_Development_Logic cluster_Targets Potential Drug Targets Adenine_Metabolism Central Role of Adenine in Metabolism Cancer_Metabolism Altered Metabolism in Cancer Cells (e.g., Warburg Effect, High NAD+ Demand) Adenine_Metabolism->Cancer_Metabolism Therapeutic_Vulnerability Creation of a Therapeutic Vulnerability Cancer_Metabolism->Therapeutic_Vulnerability Targeted_Therapy Development of Targeted Therapies Therapeutic_Vulnerability->Targeted_Therapy NAMPT NAMPT (NAD+ Synthesis) Targeted_Therapy->NAMPT PARP PARP (NAD+ Consumption) Targeted_Therapy->PARP Sirtuins Sirtuins (NAD+ Consumption) Targeted_Therapy->Sirtuins Inhibitors Development of Inhibitors (e.g., NAMPTi, PARPi) NAMPT->Inhibitors PARP->Inhibitors Sirtuins->Inhibitors Outcome Therapeutic Outcome: - Energy Crisis in Cancer Cells - Inhibition of DNA Repair - Apoptosis Inhibitors->Outcome

Conclusion

Adenine is unequivocally at the core of cellular respiration, serving as the structural foundation for the primary energy currency, ATP, and the essential redox cofactors, NAD and FAD. The intricate network of metabolic pathways that generate and utilize these adenine-containing molecules is a testament to the elegance and efficiency of biological energy conversion. For researchers and drug development professionals, a deep and technical understanding of adenine's role is not merely academic; it is fundamental to unraveling the complexities of metabolic diseases and to pioneering novel therapeutic strategies. The continued exploration of the synthesis, function, and regulation of adenine-based metabolites will undoubtedly pave the way for innovative treatments for a wide range of human pathologies.

References

Methodological & Application

Application Note: Quantification of Adenine Phosphates in Cell Lysates Using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are central to cellular bioenergetics and signaling pathways.[1][2] ATP is the primary energy currency of the cell, driving numerous metabolic processes.[2] The relative ratio of these nucleotides, often expressed as the Adenylate Energy Charge (AEC), is a critical indicator of the cell's metabolic state and overall health.[3] Consequently, the accurate quantification of ATP, ADP, and AMP is essential in various fields, including drug discovery, toxicology, and metabolic research.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely adopted analytical technique for the simultaneous measurement of these nucleotides in biological samples.[4] This method offers high sensitivity and the ability to resolve and quantify each adenine phosphate in a single chromatographic run. The principle relies on separating the highly polar nucleotides using a reversed-phase column, often with the aid of an ion-pairing agent, followed by detection based on the strong UV absorbance of the adenine ring at approximately 254-259 nm.

This application note provides a detailed protocol for the extraction of adenine phosphates from cultured cells and their subsequent quantification using an isocratic HPLC-UV method.

Signaling and Metabolic Pathways

The balance between ATP, ADP, and AMP is tightly regulated. ATP is hydrolyzed to ADP and then to AMP to release energy for cellular processes. These molecules also act as signaling molecules in various pathways. The following diagram illustrates the central role and interconversion of adenine phosphates.

Adenine_Phosphate_Pathway ATP ATP ADP ADP ATP->ADP Hydrolysis Signaling Cellular Signaling (e.g., Kinase Activity) ATP->Signaling Energy Energy for Cellular Processes ATP->Energy ADP->ATP Phosphorylation (e.g., Oxidative Phosphorylation) AMP AMP ADP->AMP Hydrolysis AMP->ADP Phosphorylation Adenosine Adenosine AMP->Adenosine CD73

Caption: this compound Interconversion and Function.

Experimental Workflow

The overall experimental procedure involves several key stages, from sample preparation to data analysis. A systematic workflow ensures reproducibility and accuracy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture Cell_Harvest 2. Harvest & Wash Cells Cell_Culture->Cell_Harvest Cell_Lysis 3. Perchloric Acid Lysis Cell_Harvest->Cell_Lysis Neutralization 4. Neutralization & Centrifugation Cell_Lysis->Neutralization Supernatant_Collection 5. Collect Supernatant Neutralization->Supernatant_Collection HPLC_Run 7. Inject Samples & Standards Supernatant_Collection->HPLC_Run Standard_Prep 6. Prepare Standards Standard_Prep->HPLC_Run Peak_ID 8. Peak Identification HPLC_Run->Peak_ID Std_Curve 9. Generate Standard Curve Peak_ID->Std_Curve Quantification 10. Quantify Analytes Std_Curve->Quantification AEC_Calc 11. Calculate AEC Quantification->AEC_Calc

Caption: Workflow for this compound Quantification.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents and Standards
  • This compound Standards:

    • Prepare 1 mM stock solutions of ATP, ADP, and AMP in HPLC-grade water.

    • Store stock solutions in aliquots at -20°C.

    • On the day of analysis, prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 µM) by diluting the stock solutions in the mobile phase.

  • Mobile Phase Preparation (Isocratic):

    • Prepare a 50 mM potassium dihydrogen phosphate buffer.

    • Adjust the pH to 6.80 using potassium hydroxide.

    • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Protocol 2: Cell Lysis and Nucleotide Extraction

This protocol is designed for adherent cells grown in a 6-well plate. Volumes should be scaled accordingly for other formats.

  • Cell Washing:

    • Aspirate the culture medium from the wells.

    • Gently wash the cell monolayer twice with 2 mL of ice-cold Phosphate-Buffered Saline (PBS) per well.

  • Cell Lysis:

    • Immediately after removing the final PBS wash, add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to each well. The acid rapidly inactivates ATPases, preventing nucleotide degradation.

    • Incubate on ice for 10 minutes.

    • Scrape the cells from the plate surface using a cell scraper and transfer the acidic lysate to a pre-chilled microcentrifuge tube.

  • Neutralization and Clarification:

    • Neutralize the PCA by adding 170 µL of 2 M potassium carbonate (K₂CO₃) dropwise while vortexing. The final pH should be between 6.5 and 7.5.

    • Incubate the mixture on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitate and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted nucleotides, to a new pre-chilled tube.

    • The sample is now ready for HPLC analysis or can be stored at -80°C.

Protocol 3: HPLC-UV Analysis
  • HPLC System Configuration:

    • Set up the HPLC system according to the parameters outlined in the table below.

    • Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the series of working standards from lowest to highest concentration to generate a calibration curve.

    • Inject the prepared cell lysate samples. It is recommended to inject a standard periodically to check for retention time stability.

ParameterCondition
Column C18 Reversed-Phase (e.g., 3.0 x 150 mm, 2.7 µm)
Mobile Phase 50 mM Potassium Hydrogen Phosphate, pH 6.80
Elution Mode Isocratic
Flow Rate 0.6 mL/min
Column Temperature 20-25 °C
Injection Volume 10-20 µL
UV Wavelength 254 nm
Run Time ~5-10 minutes
Protocol 4: Data Analysis
  • Peak Identification: Identify the peaks for ATP, ADP, and AMP in the sample chromatograms by comparing their retention times with those of the injected standards.

  • Standard Curve Generation: Plot the peak area of each nucleotide from the standard runs against its known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Quantification: Use the regression equation to calculate the concentration of ATP, ADP, and AMP in the cell lysate samples based on their respective peak areas.

  • Adenylate Energy Charge (AEC) Calculation: Calculate the AEC using the following formula:

    • AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])

Data Presentation

The performance of the method should be validated by assessing linearity and retention time reproducibility. The quantitative results from experimental samples can then be summarized.

Table 1: HPLC Method Performance and Linearity Data

AnalyteRetention Time (min)Linear Range (µM)
ATP ~1.80.2 - 10> 0.999
ADP ~2.50.2 - 10> 0.999
AMP ~4.00.2 - 10> 0.999
(Note: Retention times are illustrative and will vary based on the specific HPLC system and column used)

Table 2: Example Quantification of Adenine Phosphates in Cell Lysates

Sample GroupATP (nmol/mg protein)ADP (nmol/mg protein)AMP (nmol/mg protein)Adenylate Energy Charge (AEC)
Control Cells 8.5 ± 0.71.2 ± 0.20.3 ± 0.050.90
Treated Cells 5.2 ± 0.52.5 ± 0.31.1 ± 0.10.72
(Note: Data are hypothetical examples and should be normalized to total protein content of the lysate, determined by a standard protein assay such as BCA or Bradford.)

Conclusion

This application note details a reliable and sensitive isocratic HPLC-UV method for the simultaneous quantification of ATP, ADP, and AMP in cell lysates. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring the inactivation of degradative enzymes and accurate measurement of cellular this compound pools. This method is a valuable tool for researchers investigating cellular metabolism, stress responses, and the effects of therapeutic agents.

References

Application Notes and Protocols for Utilizing Adenine Phosphate as a Substrate in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate. This process, known as phosphorylation, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.

The enzymatic activity of kinases is fundamentally linked to the consumption of ATP and the concurrent production of adenosine diphosphate (ADP). Consequently, the quantification of either the depletion of ATP or the accumulation of ADP serves as a robust and universal method for assessing kinase activity. These "adenine phosphate-based" assays are amenable to high-throughput screening (HTS) and are widely employed in academic research and drug discovery for identifying and characterizing kinase inhibitors.

This document provides detailed application notes and protocols for conducting kinase activity assays by monitoring the conversion of this compound substrates. It covers the principles of common assay formats, presents experimental data in a structured manner, and offers detailed methodologies for key experiments.

Assay Principles

The core principle of this compound-based kinase assays is the measurement of the change in concentration of either ATP or ADP resulting from the kinase-catalyzed phosphorylation of a substrate. Several detection technologies have been developed to quantify these changes, primarily falling into three categories: luminescence, fluorescence, and radioactivity-based methods.

Luminescence-Based Assays: These assays are highly sensitive and have a wide dynamic range, making them well-suited for HTS. A prominent example is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP is enzymatically converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial amount of ADP produced.[1][2] Another common luminescence-based method, the Kinase-Glo® assay, quantifies the amount of ATP remaining after the kinase reaction.[3] In this format, a higher kinase activity results in lower ATP levels and thus a weaker luminescent signal.

Fluorescence-Based Assays: These assays utilize fluorescent probes that respond to the change in ADP or ATP concentration. One common approach involves a competitive immunoassay where ADP produced in the kinase reaction displaces a fluorescently labeled ADP tracer from an anti-ADP antibody, leading to a change in fluorescence polarization or intensity. Another method couples the production of ADP to a series of enzymatic reactions that ultimately generate a fluorescent product. These assays offer a non-radioactive and sensitive means of measuring kinase activity.

Radioactivity-Based Assays: Historically considered the "gold standard," these assays use radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP. The radioactive phosphate group is transferred to the substrate, and the amount of incorporated radioactivity is quantified after separating the phosphorylated substrate from the unreacted ATP. While highly sensitive and direct, the safety concerns and regulatory requirements associated with handling radioactive materials have led to the widespread adoption of non-radioactive methods.

Data Presentation

Quantitative data from kinase activity assays are crucial for determining enzyme kinetics, inhibitor potency (e.g., IC50 values), and selectivity. Presenting this data in a clear and structured format is essential for interpretation and comparison.

Table 1: Representative Michaelis-Menten Constants (Km) for ATP of Various Human Kinases

The Michaelis-Menten constant (Km) for ATP is a critical parameter for designing and interpreting kinase assays, as it reflects the concentration of ATP at which the kinase operates at half of its maximum velocity. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay relative to the kinase's Km for ATP.[4][5]

KinaseUniProt IDATP K_m_ (µM)
AKT1P31749130
ABL1P0051910
AURKAO1496545
CDK2/CycAP24941 / P20248238
EGFRP005332-5
MAPK1 (ERK2)P2848250
METP0858170
PIK3CAP42336100
SRCP1293150
BRAFP1505625

Note: K_m_ values can vary depending on the specific assay conditions, substrate used, and the presence of cofactors.

Table 2: Example Data for Kinase Inhibition Assay

This table illustrates typical data obtained from a kinase inhibition assay, where the activity of a kinase is measured in the presence of varying concentrations of an inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

Inhibitor Concentration (µM)Kinase Activity (%)
0.00198.2
0.0195.5
0.185.1
152.3
1015.7
1002.1
IC_50_ (µM) 0.95

Experimental Protocols

The following are generalized protocols for performing kinase assays using luminescence and fluorescence-based ADP detection methods. It is crucial to optimize assay conditions for each specific kinase, substrate, and inhibitor being tested.

Protocol 1: Luminescence-Based Kinase Assay (ADP Detection Principle)

This protocol is based on the principle of measuring the ADP produced in a kinase reaction, exemplified by assays like ADP-Glo™.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (inhibitors) dissolved in DMSO

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and bring them to room temperature.

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare the kinase and substrate solutions in kinase reaction buffer.

    • Prepare the ATP solution in kinase reaction buffer at a concentration appropriate for the kinase being tested (typically at or near its K_m_ for ATP).

  • Kinase Reaction Setup (384-well plate format):

    • Add 1 µL of the test compound dilution or DMSO (for controls) to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.

    • The final reaction volume is typically 5 µL.

  • Incubation:

    • Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 30-60 minutes) to allow for ADP production.

  • ADP Detection:

    • Add 5 µL of the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and a "no enzyme" or a known potent inhibitor control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based Kinase Assay (Competitive Immunoassay Principle)

This protocol describes a general method for a fluorescence-based kinase assay that relies on the competition between ADP produced by the kinase and a fluorescently labeled ADP tracer for binding to an anti-ADP antibody.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Anti-ADP antibody

  • Fluorescently labeled ADP tracer

  • Stop/Detection buffer

  • Test compounds (inhibitors) dissolved in DMSO

  • Black, low-volume multi-well plates (e.g., 384-well)

  • Fluorescence plate reader (capable of measuring fluorescence polarization or intensity)

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare the anti-ADP antibody and fluorescent ADP tracer solutions in an appropriate assay buffer.

  • Kinase Reaction Setup (384-well plate format):

    • Add 1 µL of the test compound dilution or DMSO to the wells.

    • Add 2 µL of the kinase solution.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mixture.

  • Incubation:

    • Incubate the plate at the desired temperature for a specified time to allow for ADP production.

  • Detection:

    • Add 5 µL of a pre-mixed solution containing the anti-ADP antibody, fluorescent ADP tracer, and a stop reagent to each well.

    • Incubate the plate at room temperature for a time specified by the assay manufacturer (typically 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization or intensity using a plate reader.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC50 values of the inhibitors.

Mandatory Visualizations

Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common driver of cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits & Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival mTOR->Survival

Simplified EGFR Signaling Pathway
Experimental Workflow Diagram

The following diagram outlines a typical high-throughput screening workflow for identifying and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 Assay Preparation cluster_1 High-Throughput Screen cluster_2 Data Analysis cluster_3 Hit Confirmation & Characterization Compound_Plates Prepare Compound Plates (Serial Dilutions) Dispense_Reagents Dispense Compounds & Kinase Reaction Mix Compound_Plates->Dispense_Reagents Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Reagent_Prep->Dispense_Reagents Incubate_Reaction Incubate for Kinase Reaction Dispense_Reagents->Incubate_Reaction Add_Detection Add ADP Detection Reagents Incubate_Reaction->Add_Detection Read_Signal Read Luminescence/ Fluorescence Add_Detection->Read_Signal Data_Normalization Normalize Data to Controls Read_Signal->Data_Normalization Hit_Identification Identify 'Hits' Based on Inhibition Threshold Data_Normalization->Hit_Identification Dose_Response Perform Dose-Response Assay for Hits Hit_Identification->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination

Workflow for Kinase Inhibitor Screening

References

Application Notes and Protocols for In Vitro Synthesis of RNA Using Adenine Phosphate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro synthesis of RNA via transcription is a cornerstone technique in molecular biology, enabling the production of large quantities of specific RNA molecules for a vast array of applications. This process, typically driven by bacteriophage RNA polymerases like T7, T3, or SP6, utilizes a linear DNA template and ribonucleoside triphosphates (NTPs) as building blocks.[1][2] The ability to incorporate modified nucleotides, particularly adenine phosphate precursors (ATP analogs), during or after transcription has significantly expanded the utility of this technology. These analogs are instrumental in developing mRNA therapeutics, creating probes for RNA labeling and structural analysis, and investigating RNA-protein interactions.[3]

Modified ATP analogs can enhance RNA stability, reduce immunogenicity, and introduce functional groups for downstream applications. For example, modifications at the C2, N⁶, or C8 positions of adenosine can be incorporated into RNA strands using enzymes like T7 RNA polymerase or poly(A) polymerase. This document provides detailed protocols and quantitative data for the synthesis of RNA using various this compound precursors, offering a guide for researchers in basic science and drug development.

Principle of In Vitro Transcription (IVT)

In vitro transcription is an enzymatic process that synthesizes RNA from a DNA template. The core components include:

  • RNA Polymerase: T7 RNA polymerase is most commonly used due to its high processivity and specificity for its promoter.

  • DNA Template: A linearized plasmid or a PCR product containing the T7 promoter sequence upstream of the desired RNA sequence.

  • Ribonucleoside Triphosphates (NTPs): ATP, GTP, CTP, and UTP are the substrates for RNA synthesis. One or more of these can be replaced or supplemented with modified analogs.

  • Buffer System: Provides optimal conditions (pH, Mg²⁺ concentration, DTT) for polymerase activity.

The polymerase binds to the promoter, initiates transcription (typically with a guanosine residue), and elongates the RNA chain until it reaches the end of the template, a process known as run-off transcription.

Visualizing the General IVT Workflow

IVT_Workflow cluster_prep Template Preparation cluster_synthesis RNA Synthesis cluster_purification Purification & Analysis Template Plasmid DNA or PCR Product Linearized Linearized DNA Template Template->Linearized Restriction Digest or PCR IVT_Reaction In Vitro Transcription (T7 RNA Polymerase, NTPs, ATP Analogs) Linearized->IVT_Reaction Purification RNA Purification (Spin Column, LiCl, or PAGE) IVT_Reaction->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Final_RNA Purified RNA QC->Final_RNA

Caption: General workflow for in vitro RNA synthesis.

Quantitative Data Summary

The efficiency of RNA synthesis can be influenced by the type of ATP analog used and the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: RNA Yield from In Vitro Transcription with Modified Nucleotides

RNA Transcript (Length) NTP Composition T7 Polymerase Type Yield (mg/mL) Reference
1400 nt 100% UTP Wildtype ~11
1400 nt 100% N¹-Methylpseudo-UTP Wildtype ~10
1400 nt 100% UTP T7 PURE (low dsRNA) ~10
1400 nt 100% N¹-Methylpseudo-UTP T7 PURE (low dsRNA) ~9
Multiple Constructs Standard NTPs (Batch) Wildtype ~5
Multiple Constructs Standard NTPs (Fed-Batch) Wildtype ~10
ARCA-capped mRNA 4:1 ARCA:GTP (Fed-Batch) Wildtype 9

| mRNA-1273 (optimized) | Standard NTPs | Mutant T7 RNAP | >91% integrity | |

Table 2: Incorporation of Modified ATP Analogs by T7 RNA Polymerase and Poly(A) Polymerase

ATP Analog Enzyme Relative Yield/Incorporation Reference
A (from nucleoside) T7 RNA Polymerase (P266L) 0.90 (relative to ATP-initiated)
ᵗʰA (thianoadenosine) T7 RNA Polymerase (P266L) 0.40 (relative to ATP-initiated)
ᵗᶻA (triazoloadenosine) T7 RNA Polymerase (P266L) 0.41 (relative to ATP-initiated)
m⁶A (N⁶-methyladenosine) T7 RNA Polymerase (P266L) 0.37 (relative to ATP-initiated)
7-EAATP T7 RNA Polymerase Lower efficiency than ATP
7-EAATP E. coli Poly(A) Polymerase Inefficient extension alone; requires ATP

| C2-Halogenated ATPs | Poly(A) Polymerase | High incorporation (>300 nt) | |

Table 3: Kinetic Parameters for T7 RNA Polymerase

Substrate Kₘ (µM) Reference
ATP 23 - 81
GTP 76 - 190
CTP 23 - 81

| UTP | 23 - 81 | |

Experimental Protocols

Protocol 1: Standard In Vitro Transcription (IVT)

This protocol is for a typical 20 µL run-off transcription reaction to produce a high yield of standard RNA.

Materials:

  • Linearized DNA template (0.5-1.0 µg)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • NTP solution mix (100 mM total; 25 mM each of ATP, CTP, GTP, UTP)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all components on ice. Keep enzymes on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water: to 20 µL

    • 10x Transcription Buffer: 2 µL

    • NTP solution mix: 2 µL (for 10 mM final concentration of each NTP)

    • Linearized DNA template: X µL (0.5-1.0 µg)

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 to 4 hours. For longer transcripts or higher yields, incubation can be extended.

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Proceed to RNA purification.

Visualizing the Enzymatic Incorporation of Modified ATP

ATP_Analog_Incorporation cluster_components Reaction Components cluster_process Elongation Step DNA DNA Template Elongation Incorporation DNA->Elongation T7 T7 RNA Polymerase T7->Elongation RNA Nascent RNA RNA->Elongation ATP_analog ATP Analog (Adenine-P*-P-P) ATP_analog->Elongation NTPs GTP, CTP, UTP NTPs->Elongation PPi Pyrophosphate (P-P) Elongation->PPi RNA_elongated Elongated RNA (with Adenine*) Elongation->RNA_elongated

Caption: Incorporation of a modified ATP analog by T7 RNA Polymerase.

Protocol 2: IVT with Modified this compound Precursors

This protocol adapts the standard IVT for the incorporation of an ATP analog. The ratio of analog to natural ATP is critical and often needs empirical optimization.

Materials:

  • All materials from Protocol 1

  • Modified ATP analog (e.g., N⁶-methyl-ATP, 2-Ethynyl-ATP)

Procedure:

  • Thaw all components on ice.

  • Determine the desired ratio of modified ATP to natural ATP. For partial substitution, prepare a mixed NTP solution. For complete substitution, replace ATP entirely with the analog.

    • Example for partial substitution: For a 1:1 ratio, use a final concentration of 5 mM ATP and 5 mM ATP analog.

  • Assemble the 20 µL reaction at room temperature:

    • Nuclease-free water: to 20 µL

    • 10x Transcription Buffer: 2 µL

    • Custom NTP/ATP Analog mix: X µL

    • Linearized DNA template: X µL (0.5-1.0 µg)

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently, centrifuge briefly.

  • Incubate at 37°C for 2 to 4 hours. Note that high concentrations of some bulky analogs may reduce transcription efficiency or lead to truncated products.

  • Add DNase I to remove the template.

  • Proceed to RNA purification.

Protocol 3: Post-transcriptional 3'-Polyadenylation with Modified ATP

This protocol is for adding a tail of modified adenosines to the 3' end of an existing RNA transcript using Poly(A) Polymerase.

Materials:

  • Purified RNA transcript (1-5 µg)

  • Poly(A) Polymerase

  • 10x Poly(A) Polymerase Reaction Buffer

  • Modified ATP analog (e.g., C2-chloro-ATP)

  • (Optional) Natural ATP

  • Nuclease-free water

Procedure:

  • In a 20 µL reaction volume, combine:

    • Nuclease-free water: to 20 µL

    • 10x Poly(A) Polymerase Reaction Buffer: 2 µL

    • Purified RNA: X µL (1-5 µg)

    • ATP Analog: to a final concentration of 1 mM. Note: For inefficiently incorporated analogs, adding a small amount of natural ATP can help initiate the tailing reaction.

  • Mix gently and pre-incubate at 37°C for 5 minutes.

  • Add 1 µL of Poly(A) Polymerase.

  • Mix, centrifuge briefly, and incubate at 37°C for 30 minutes. The length of the tail can be adjusted by modifying the incubation time or the ratio of RNA to ATP analog.

  • Stop the reaction by adding EDTA to a final concentration of 10 mM or by proceeding directly to purification.

Protocol 4: Purification of In Vitro Synthesized RNA

Purification is essential to remove enzymes, unincorporated NTPs, and the DNA template.

Method A: Spin Column Purification (for RNA > 25 nucleotides)

This is a rapid method for removing proteins, salts, and free nucleotides.

  • Adjust the volume of the IVT reaction to 50-100 µL with nuclease-free water.

  • Add 2 volumes of RNA Binding Buffer to the sample and mix.

  • Add 1 volume of 100% ethanol and mix thoroughly.

  • Transfer the sample to an RNA spin column and centrifuge for 1 minute. Discard the flow-through.

  • Add 500 µL of RNA Wash Buffer to the column and centrifuge for 1 minute. Discard the flow-through.

  • Repeat the wash step.

  • Perform a final 1-minute spin to remove any residual ethanol.

  • Transfer the column to a clean collection tube.

  • Add 30-50 µL of nuclease-free water to the center of the membrane and let it stand for 1 minute.

  • Centrifuge for 1 minute to elute the purified RNA.

Method B: Lithium Chloride (LiCl) Precipitation (for RNA > 300 nucleotides)

This method is effective for removing most unincorporated NTPs and proteins.

  • Add 0.5 volumes of high-salt LiCl solution (e.g., 7.5 M) to the IVT reaction.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (>12,000 x g) for 15 minutes at 4°C.

  • Carefully discard the supernatant, which contains the majority of free nucleotides.

  • Wash the RNA pellet with 500 µL of cold 70% ethanol.

  • Centrifuge for 5 minutes at 4°C. Discard the supernatant.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified RNA in a desired volume of nuclease-free water.

Chemo-Enzymatic Synthesis of ATP Analogs

For many applications, the desired ATP analog is not commercially available. A robust method involves the chemical synthesis of the adenosine monophosphate (AMP) analog, followed by enzymatic phosphorylation to the triphosphate form.

Chemo_Enzymatic_Synthesis cluster_chem Chemical Synthesis cluster_enzymatic Enzymatic Phosphorylation Adenosine_analog Base-Modified Adenosine AMP_analog Modified AMP Analog Adenosine_analog->AMP_analog Chemical Phosphorylation Enzyme_reaction Polyphosphate Kinase 2 (PPK2) Reaction AMP_analog->Enzyme_reaction ATP_analog Modified ATP Analog Enzyme_reaction->ATP_analog

Caption: Chemo-enzymatic workflow for producing modified ATP analogs.

References

Application Notes and Protocols for the Chromatographic Separation of Adenine, Adenosine, and Adenine Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic separation of adenine, the corresponding nucleoside adenosine, and its phosphate derivatives: adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP). These compounds are central to cellular metabolism and energy transfer, making their accurate quantification critical in various fields of research and drug development. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with various stationary phases to achieve efficient separation.

Introduction

Adenine, a purine nucleobase, is a fundamental component of nucleic acids. When attached to a ribose sugar, it forms the nucleoside adenosine. The successive phosphorylation of adenosine yields AMP, ADP, and ATP, which are crucial for cellular energy transfer and signaling pathways. The relative concentrations of these adenine phosphates, often expressed as the adenylate energy charge (AEC), are a key indicator of the cell's metabolic state.[1] Consequently, robust analytical methods for their individual separation and quantification are in high demand.

Chromatographic techniques, particularly HPLC, offer the necessary selectivity and sensitivity for analyzing these structurally similar and highly polar compounds.[1][2] Common approaches include reversed-phase HPLC, often with ion-pairing reagents, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography.[1][2]

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize quantitative data from various HPLC methods for the separation of adenine, adenosine, and adenine phosphates, providing a comparative overview of their performance.

Table 1: HPLC Separation of Adenosine Phosphates (AMP, ADP, ATP)

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Reversed-Phase HPLC (Isocratic)Method 3: Ion-Pair Reversed-Phase HPLC
Column Cogent UDA™, 4µm, 100Å, 2.1 x 50mmPoroshell 120 EC-C18, 2.7 µm, 3 x 150 mmC18 column with ion-pair reagent
Mobile Phase A: DI Water / 16.0mM Ammonium Formate; B: 90% Acetonitrile / 10% DI Water / 16.0mM Ammonium Formate50 mM Potassium Hydrogen Phosphate (pH 6.80)A: Acetonitrile (0.5%); B: 50 mM Monobasic Potassium Phosphate (pH 4.6) with 25 mM TBAS (99.5%)
Elution Type GradientIsocraticIsocratic
Flow Rate 0.4 mL/min0.6 mL/min1.0 mL/min
Detection UV @ 254nmUV @ 254nmUV @ 254nm
Run Time ~25 minutes4.5 minutes~30 minutes
Retention Time (min) ATP: ~3.49, ADP: ~4.17, AMP: ~7.78 (representative values)Not specifiedNot specified
Linearity Range Not specified0.2 to 10 µM20–1000 pmol (ATP), 10–1000 pmol (ADP, AMP)

Table 2: HPLC Separation of Adenine and Adenosine

ParameterMethod 4: HILICMethod 5: Hydrogen Bonding
Column Amaze HD, 3.2 x 50 mmSharc 1, 5 µm, 100A, 3.2 x 100 mm
Mobile Phase MeCN/MeOH (95/5) with 0.5% HCOOH and 0.05% AmFmAcetonitrile/Methanol with Ammonium Formate/Formic Acid buffer
Elution Type IsocraticIsocratic (composition can be varied to reverse elution order)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 275 nmUV @ 270 nm
Run Time < 2 minutesNot specified
Elution Order Adenosine then AdenineCan be reversed based on mobile phase composition

Experimental Protocols

The following are detailed protocols for the separation and analysis of adenine, adenosine, and adenine phosphates.

Protocol 1: Reversed-Phase HPLC for Adenosine Phosphates (AMP, ADP, ATP)

This protocol is based on a gradient separation method.

1. Materials and Reagents:

  • Adenosine 5'-monophosphate (AMP), Adenosine 5'-diphosphate (ADP), Adenosine 5'-triphosphate (ATP) standards

  • DI Water

  • Ammonium Formate

  • Acetonitrile (HPLC grade)

  • 0.45µm Nylon Syringe Filters

2. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of AMP, ADP, and ATP in DI water.

  • Dilute the stock solutions 1:10 in a 50% Acetonitrile / 50% DI Water mixture.

  • For biological samples, a rapid extraction procedure using perchloric acid followed by neutralization can be employed. Alternatively, micro-solid phase extraction with activated carbon can be used for purification.

  • Filter all samples through a 0.45µm nylon syringe filter before injection.

3. HPLC Instrumentation and Conditions:

  • Column: Cogent UDA™, 4µm, 100Å, 2.1 x 50mm

  • Mobile Phase A: DI Water with 16.0mM Ammonium Formate

  • Mobile Phase B: 90% Acetonitrile / 10% DI Water with 16.0mM Ammonium Formate

  • Gradient Program:

    • 0-0.5 min: 95% B

    • 0.5-10 min: ramp to 70% B

    • 10-15 min: ramp to 30% B

    • 15-20 min: hold at 30% B

    • 20.1-25 min: return to 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/minute

  • Column Temperature: 25°C

  • Injection Volume: 1 µL

  • Detection: UV at 254 nm

4. Data Analysis:

  • Identify peaks based on the retention times of the injected standards.

  • Quantify the analytes by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Protocol 2: Isocratic HPLC for Adenine and Adenosine

This protocol utilizes a hydrophilic interaction liquid chromatography (HILIC) column for the rapid separation of adenine and adenosine.

1. Materials and Reagents:

  • Adenine and Adenosine standards

  • Acetonitrile (MeCN, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Formic Acid (HCOOH)

  • Ammonium Formate (AmFm)

2. Sample Preparation:

  • Prepare stock solutions of adenine and adenosine at a concentration of 0.3 mg/mL in the mobile phase.

  • Filter samples through a suitable syringe filter before injection.

3. HPLC Instrumentation and Conditions:

  • Column: Amaze HD, 3.2 x 50 mm

  • Mobile Phase: Acetonitrile/Methanol (95/5) with 0.5% Formic Acid and 0.05% Ammonium Formate

  • Elution Type: Isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Detection: UV at 275 nm

4. Data Analysis:

  • Identify adenine and adenosine peaks based on their retention times compared to standards.

  • Perform quantification using a calibration curve constructed from standard solutions of known concentrations.

Visualizations

Adenine Nucleotide Signaling Pathway

The following diagram illustrates the central role of adenine nucleotides in cellular energy metabolism.

Adenine_Signaling_Pathway ATP ATP ADP ADP ATP->ADP Hydrolysis (Energy Release) Energy_Consuming Energy-Consuming Processes ATP->Energy_Consuming Drives Adenylate_Kinase Adenylate Kinase ATP->Adenylate_Kinase 2 ADP <=> ATP + AMP ADP->ATP Phosphorylation (Energy Storage) AMP AMP ADP->AMP Hydrolysis ADP->Adenylate_Kinase Adenosine Adenosine AMP->Adenosine Dephosphorylation AMP->Adenylate_Kinase Energy_Producing Energy-Producing Processes (e.g., Glycolysis, Oxidative Phosphorylation) Energy_Producing->ADP Generates ATP from Adenylate_Kinase->ADP

Caption: Cellular energy cycle involving adenine nucleotides.

Experimental Workflow for HPLC Analysis

This diagram outlines the general workflow for the chromatographic analysis of adenine derivatives.

HPLC_Workflow cluster_hplc HPLC Analysis Sample_Collection Sample Collection (e.g., Cell Culture, Tissue) Extraction Extraction of Analytes (e.g., Acid Extraction) Sample_Collection->Extraction Purification Sample Purification (e.g., SPE) Extraction->Purification Filtration Filtration (0.45 µm) Purification->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Separation Chromatographic Separation (Column) Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for HPLC analysis of adenine compounds.

References

Application Notes and Protocols for Adenine Phosphate Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are central to cellular energy metabolism and are critical indicators of the bioenergetic state of cells and tissues.[1][2][3] The ratios of these nucleotides, particularly the ATP/ADP ratio and the adenylate energy charge (AEC), defined as ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]), provide a snapshot of the metabolic energy available for cellular processes.[4] Accurate quantification of these molecules in tissue homogenates is crucial for a wide range of research areas, including studies on metabolic diseases, ischemia, neurodegenerative disorders, and for evaluating the effects of therapeutic agents.[5]

These application notes provide detailed protocols for the sample preparation of tissue homogenates for the analysis of adenine phosphates. Three common analytical techniques are covered: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Luciferase-based Bioluminescent Assays.

Key Signaling and Metabolic Role of Adenine Phosphates

Adenine phosphates are interconverted to manage cellular energy flow. ATP, the primary energy currency, is hydrolyzed to ADP and AMP to drive endergonic reactions. Conversely, ATP is synthesized from ADP and AMP through processes like oxidative phosphorylation and glycolysis. This dynamic interplay is fundamental to cellular function.

Adenine_Phosphate_Pathway ATP ATP ADP ADP ATP->ADP Hydrolysis Energy_Consuming Energy-Consuming Processes ATP->Energy_Consuming Drives ADP->ATP Phosphorylation AMP AMP ADP->AMP Hydrolysis AMP->ADP Phosphorylation Energy_Producing Energy-Producing Processes Energy_Producing->ATP Synthesizes

Caption: Interconversion of adenine phosphates in cellular energy metabolism.

Experimental Workflow Overview

The general workflow for adenine phosphate analysis from tissue samples involves several critical steps, from sample collection to data analysis. Each step must be carefully performed to ensure the accuracy and reproducibility of the results.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue_Collection Tissue_Collection Homogenization Homogenization Tissue_Collection->Homogenization Extraction Extraction Homogenization->Extraction Neutralization Neutralization Extraction->Neutralization Luminometry Bioluminescent Assay Extraction->Luminometry HPLC HPLC-UV Neutralization->HPLC LCMS LC-MS/MS Neutralization->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Luminometry->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Protocols

Protocol 1: Tissue Homogenization and Extraction

This initial step is critical for all subsequent analytical methods. Rapid inactivation of ATPases is essential to prevent the degradation of ATP.

Materials and Reagents:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead beater homogenizer

  • Stainless steel beads (for bead beater)

  • Ice-cold 0.6 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA)

  • Ice-cold 2 M KOH/0.3 M MOPS for neutralization

  • Microcentrifuge tubes

  • Calibrated pipettes

  • pH indicator strips or pH meter

Procedure:

  • Tissue Collection and Snap-Freezing: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen to halt metabolic activity. This is a crucial step to preserve the in vivo levels of adenine nucleotides.

  • Homogenization:

    • Mortar and Pestle: Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

    • Bead Beater: Place the frozen tissue (approximately 20 mg) in a pre-chilled 2 mL microcentrifuge tube containing stainless steel beads and 200 µL of ice-cold PBS. Homogenize using a bead beater (e.g., TissueLyser) at a specified frequency and duration (e.g., 25 Hz for 30-180 seconds, depending on the tissue type).

  • Acid Extraction:

    • Transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.

    • Add 5-10 volumes of ice-cold 0.6 M PCA or 10% TCA. For example, for 100 mg of tissue, add 1 mL of acid.

    • Vortex thoroughly for 20-30 seconds.

    • Incubate on ice for 15-30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble nucleotides, and transfer it to a new pre-chilled tube.

  • Neutralization (for HPLC and LC-MS/MS):

    • Slowly add ice-cold 2 M KOH/0.3 M MOPS to the supernatant while vortexing gently until the pH is between 6.0 and 8.0. Monitor the pH using pH indicator strips or a pH meter.

    • Incubate on ice for 10 minutes to allow the potassium perchlorate precipitate to form.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Final Sample: Collect the neutralized supernatant for analysis. Samples can be stored at -80°C until analysis.

Protocol 2: Analysis by HPLC-UV

This method allows for the simultaneous quantification of ATP, ADP, and AMP.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm)

  • Mobile Phase A: 50 mM potassium dihydrogen phosphate (KH2PO4), pH adjusted to 6.8

  • Mobile Phase B: Acetonitrile

  • ATP, ADP, and AMP standards

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation: Prepare stock solutions of ATP, ADP, and AMP (e.g., 10 mM) in ultrapure water. Create a series of mixed standards by serial dilution to generate a calibration curve (e.g., 0.2 to 10 µM).

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 35°C).

    • Set the UV detection wavelength to 254 nm or 259 nm.

    • Use an isocratic elution with the mobile phase at a flow rate of 0.8 mL/min. The run time is typically short, under 5 minutes.

  • Sample Analysis:

    • Filter the neutralized tissue extract through a 0.22 µm syringe filter before injection.

    • Inject a fixed volume (e.g., 10-20 µL) of the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peaks for AMP, ADP, and ATP based on the retention times of the standards.

    • Quantify the concentration of each nucleotide in the samples by comparing the peak areas to the calibration curve.

Protocol 3: Analysis by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of adenine nucleotides.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • HILIC or ion-pairing reversed-phase column

  • Mobile phase appropriate for the chosen column (e.g., for HILIC: acetonitrile and ammonium acetate buffer)

  • Stable-isotope labeled internal standards (e.g., ¹³C₁₀,¹⁵N₅-ATP)

  • ATP, ADP, and AMP standards

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and spike samples with internal standards.

  • LC-MS/MS Conditions:

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions for each analyte) in Multiple Reaction Monitoring (MRM) mode.

    • Develop a suitable LC gradient for the separation of the analytes.

  • Sample Analysis: Inject prepared standards and samples into the LC-MS/MS system.

  • Data Analysis: Quantify the analytes using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Protocol 4: ATP Analysis by Bioluminescent Assay

This is a highly sensitive method specifically for ATP quantification.

Instrumentation and Materials:

  • Luminometer

  • Commercially available ATP assay kit (containing luciferase, luciferin, and ATP standard)

  • White opaque 96-well plates

Procedure:

  • Standard Curve Preparation: Prepare a series of ATP standards according to the kit manufacturer's instructions.

  • Sample Preparation: Dilute the acid-extracted (but not neutralized) tissue homogenate in the assay buffer provided with the kit. A significant dilution is often necessary to be within the linear range of the assay and to minimize inhibition from the extraction reagents.

  • Assay:

    • Pipette the standards and diluted samples into the wells of a white opaque 96-well plate.

    • Add the luciferase-luciferin reagent to each well.

    • Measure the luminescence immediately in a luminometer.

  • Data Analysis: Determine the ATP concentration in the samples by comparing the luminescence readings to the standard curve.

Quantitative Data Summary

The following tables summarize typical parameters for the different analytical methods.

Table 1: Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSBioluminescent Assay
Analytes ATP, ADP, AMPATP, ADP, AMP, and othersATP only
Sensitivity Micromolar (µM)Nanomolar (nM) to Picomolar (pM)Femtomolar (fmol) to Picomolar (pM)
Specificity ModerateHighHigh (for ATP)
Throughput ModerateHighHigh
Instrumentation HPLC with UV detectorLC with triple quadrupole MSLuminometer

Table 2: Typical HPLC-UV Parameters

ParameterValueReference
Column C18, 3 x 150 mm, 2.7 µm
Mobile Phase 50 mM KH2PO4, pH 6.8
Flow Rate 0.8 mL/min
Detection 254 nm
Run Time < 5 minutes
Linear Range 0.2 - 10 µM

Table 3: Example LC-MS/MS MRM Transitions (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
ATP 508136 (adenine)
ADP 428136 (adenine)
AMP 348136 (adenine)

Troubleshooting

  • Low Nucleotide Yield: Ensure rapid snap-freezing and that all subsequent steps are performed on ice to minimize enzymatic degradation. Check the efficiency of the homogenization.

  • Poor Peak Resolution in HPLC: Adjust the mobile phase pH or composition. Ensure the column is not degraded.

  • Signal Suppression in LC-MS/MS: Optimize sample cleanup and chromatographic separation to minimize matrix effects. Utilize stable-isotope labeled internal standards.

  • Inhibition of Luciferase Assay: Ensure the acid extract is sufficiently diluted. Some components of the tissue homogenate may inhibit the enzyme.

Conclusion

The choice of method for this compound analysis depends on the specific research question, the required sensitivity, and the available instrumentation. For a comprehensive profile of ATP, ADP, and AMP, HPLC-UV and LC-MS/MS are the methods of choice, with LC-MS/MS offering superior sensitivity and specificity. For high-throughput screening or when only ATP levels are of interest, the bioluminescent assay is a rapid and highly sensitive option. Careful sample preparation, particularly the initial tissue homogenization and extraction, is paramount for obtaining accurate and reliable data regardless of the analytical technique employed.

References

Application Notes and Protocols for Fluorometric Detection of Adenine Phosphates in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) are central to cellular energy metabolism and signaling. The relative levels of these adenine nucleotides, often expressed as the energy charge of the cell, are critical indicators of cellular health, metabolic status, and response to therapeutic interventions. Fluorometric detection methods offer high sensitivity, specificity, and adaptability for quantifying these molecules in various biological samples. These application notes provide an overview of the principles, detailed experimental protocols, and data interpretation for the fluorometric determination of ATP, ADP, and AMP.

Principles of Fluorometric Detection

The fluorometric quantification of adenine phosphates typically relies on one of two principles:

  • Enzyme-Coupled Assays: These are the most common methods for quantifying ATP, ADP, and AMP in bulk samples such as cell lysates and tissue homogenates.

    • ATP Detection: ATP is used as a substrate in an enzymatic reaction that produces a fluorescent product. A common method involves the ATP-dependent phosphorylation of glycerol, which is then coupled to a reaction that generates a fluorescent molecule like resorufin (Excitation/Emission (Ex/Em) = ~535/587 nm).

    • ADP Detection: ADP is first converted to ATP by an enzyme such as pyruvate kinase. The newly generated ATP is then measured using an ATP detection assay as described above.

    • AMP Detection: AMP is converted to ADP by adenylate kinase, which is then converted to ATP by pyruvate kinase. The total ATP is then quantified. To determine the initial AMP concentration, the endogenous ATP and ADP levels must be subtracted.

  • Fluorescent Probes: These are molecules that exhibit a change in their fluorescent properties upon binding to a specific adenine phosphate. These probes are particularly useful for real-time imaging of ATP dynamics in living cells and specific organelles. The design of these probes often relies on:

    • Electrostatic Interactions: Positively charged recognition groups on the probe interact with the negatively charged phosphate groups of ATP, leading to a conformational change and a change in fluorescence. The higher number of phosphate groups on ATP allows for selective binding over ADP and AMP.

    • π-π Stacking: The probe may contain aromatic moieties that interact with the adenine base of ATP through π-π stacking.

    • Covalent Bonding: Some probes utilize reversible covalent interactions with the ribose diol of ATP.

Data Presentation

The selection of a fluorometric method depends on the specific requirements of the experiment, such as the desired sensitivity and the sample type. The following tables summarize the quantitative data for commercially available assay kits and selected fluorescent probes.

Table 1: Commercially Available Fluorometric Assay Kits for Adenine Phosphates

AnalyteKit NameDetection PrincipleLimit of Detection (LOD)Linear RangeExcitation (nm)Emission (nm)
ATP ATP Assay Kit (Colorimetric/Fluorometric) (Abcam, ab83355)Glycerol phosphorylation< 1 µM0.2 - 1 nmol/well535587
ATP ATP Colorimetric/Fluorometric Assay Kit (Sigma-Aldrich, MAK190)Glycerol phosphorylation20 pmol/well20 - 1,000 pmol/well535587
ADP ADP Assay Kit (Colorimetric/Fluorometric) (Abcam, ab83359)ADP to ATP conversion< 1 µM0.2 - 1 nmol/well535587
ADP ADP fluorometric assay (Tribioscience, TBS2020)ADP to ATP and pyruvate conversion1 µM1 - 1000 µM530590
AMP AMP Colorimetric Assay Kit (Sigma-Aldrich, MAK418A)AMP to pyruvate conversion≥10 μM1 - 10 nmol/wellN/A (Colorimetric)N/A (Colorimetric)

Note: The colorimetric AMP assay can be adapted for fluorometric detection by using a fluorescent phosphate probe.

Table 2: Selected Fluorescent Probes for Adenine Phosphates

Probe NameTarget Analyte(s)PrincipleLimit of Detection (LOD)Linear RangeExcitation (nm)Emission (nm)Reference
ε-derivatives ATP, ADP, AMPDerivatization with chloroacetaldehyde2-5 pmol5-4000 pmol~280~410[1]
L-Ga³⁺ ensemble ADP, ATP"Switch off" fluorescenceNot specifiedNot specifiedNot specifiedNot specified[2]
TPEBe-I ATPAggregation-induced emission1.0 µmol/L5 - 600 µmol/LNot specifiedNot specified[3]

Experimental Protocols

I. Sample Preparation

A. Cell Lysates (Adherent or Suspension Cells)

  • Harvest cells (e.g., 1 x 10⁶ cells) and wash with cold phosphate-buffered saline (PBS).

  • For adherent cells, scrape them off the plate.

  • Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of ice-cold Assay Buffer (provided in most commercial kits).

  • Homogenize the cells by pipetting up and down or by sonication on ice.

  • Centrifuge the lysate at 13,000 x g for 5 minutes at 4°C to remove insoluble material.

  • Collect the supernatant for the assay. For some samples, deproteinization using a 10 kDa spin column may be necessary to remove enzymes that can interfere with the assay.

B. Tissue Samples

  • Excise approximately 10 mg of tissue and wash with cold PBS.

  • Homogenize the tissue in 100 µL of ice-cold Assay Buffer on ice using a Dounce homogenizer.

  • Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C.

  • Collect the supernatant for the assay. Deproteinization is recommended for tissue samples.

II. Fluorometric Assay for ATP

This protocol is based on a typical enzyme-coupled assay.

A. Reagent Preparation

  • ATP Standard: Reconstitute lyophilized ATP standard with ddH₂O to create a 10 mM stock solution. Prepare a series of dilutions in Assay Buffer to generate a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well).

  • Reaction Mix: Prepare a master mix containing ATP Assay Buffer, a fluorescent probe (e.g., a resorufin precursor), an ATP converter enzyme, and a developer mix according to the kit's instructions.

B. Assay Procedure

  • Add 50 µL of each ATP standard and sample to separate wells of a 96-well black plate.

  • Add 50 µL of the Reaction Mix to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Subtract the background fluorescence (from the 0 nmol/well standard) from all readings.

  • Plot the standard curve and determine the ATP concentration in the samples.

III. Fluorometric Assay for ADP

A. Reagent Preparation

  • ADP Standard: Prepare an ADP standard curve similarly to the ATP standard.

  • Reaction Mix: Prepare a master mix containing Assay Buffer, a fluorescent probe, an ADP converter enzyme (to convert ADP to ATP), and a developer mix.

B. Assay Procedure

  • Follow the same procedure as the ATP assay, using the ADP standard and the ADP-specific Reaction Mix.

IV. Fluorometric Assay for AMP

This protocol involves the enzymatic conversion of AMP to ATP, followed by ATP detection.

A. Reagent Preparation

  • AMP Standard: Prepare an AMP standard curve.

  • Reaction Mix: This will be a multi-step process.

    • First, incubate the sample with adenylate kinase to convert AMP to ADP.

    • Then, add pyruvate kinase to convert ADP to ATP.

    • Finally, add the ATP detection reaction mix as described in the ATP assay protocol.

B. Assay Procedure

  • To determine total adenine nucleotides (ATP+ADP+AMP), treat the samples with the full enzymatic cascade to convert all AMP and ADP to ATP.

  • To determine the AMP concentration, subtract the ATP and ADP concentrations (measured in separate assays) from the total adenine nucleotide concentration.

Visualizations

Signaling Pathway

ATP_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_atp_release ATP Release & Receptor Binding cluster_intracellular_signaling Intracellular Signaling Cascades cluster_cellular_response Downstream Cellular Responses Cellular Stress Cellular Stress Extracellular ATP Extracellular ATP Cellular Stress->Extracellular ATP Neurotransmitters Neurotransmitters Neurotransmitters->Extracellular ATP Hormones Hormones Hormones->Extracellular ATP P2Y Receptors P2Y Receptors Extracellular ATP->P2Y Receptors P2X Receptors P2X Receptors Extracellular ATP->P2X Receptors G-protein Activation G-protein Activation P2Y Receptors->G-protein Activation Inflammation Inflammation P2X Receptors->Inflammation Adenylyl Cyclase Adenylyl Cyclase G-protein Activation->Adenylyl Cyclase Phospholipase C (PLC) Phospholipase C (PLC) G-protein Activation->Phospholipase C (PLC) cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production ATP as substrate Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP Production->Protein Kinase A (PKA) Gene Expression Gene Expression Protein Kinase A (PKA)->Gene Expression IP3 & DAG Production IP3 & DAG Production Phospholipase C (PLC)->IP3 & DAG Production Ca²⁺ Release Ca²⁺ Release IP3 & DAG Production->Ca²⁺ Release Protein Kinase C (PKC) Protein Kinase C (PKC) IP3 & DAG Production->Protein Kinase C (PKC) Neurotransmission Neurotransmission Ca²⁺ Release->Neurotransmission Cell Proliferation Cell Proliferation Protein Kinase C (PKC)->Cell Proliferation

Caption: ATP Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Biological Sample Biological Sample Homogenization/Lysis Homogenization/Lysis Biological Sample->Homogenization/Lysis Centrifugation Centrifugation Homogenization/Lysis->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Deproteinization (Optional) Deproteinization (Optional) Supernatant Collection->Deproteinization (Optional) Pipette Standards & Samples Pipette Standards & Samples Supernatant Collection->Pipette Standards & Samples Deproteinization (Optional)->Pipette Standards & Samples Prepare Standards Prepare Standards Prepare Standards->Pipette Standards & Samples Prepare Reaction Mix Prepare Reaction Mix Add Reaction Mix Add Reaction Mix Prepare Reaction Mix->Add Reaction Mix Pipette Standards & Samples->Add Reaction Mix Incubation Incubation Add Reaction Mix->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Concentration Calculation Concentration Calculation Data Analysis->Concentration Calculation

Caption: Experimental Workflow.

Logical Relationship of Assays

Assay_Logic cluster_atp ATP Assay cluster_adp ADP Assay cluster_amp AMP Assay Sample Sample ATP_Assay Measure ATP Sample->ATP_Assay ADP_to_ATP Adenylate Kinase Sample->ADP_to_ATP AMP_to_ADP Myokinase Sample->AMP_to_ADP Calculate ADP [Total (ATP+ADP)] - [ATP] ATP_Assay->Calculate ADP ADP_Assay Measure Total (ATP+ADP) ADP_to_ATP->ADP_Assay ADP_Assay->Calculate ADP Calculate AMP [Total (ATP+ADP+AMP)] - [Total (ATP+ADP)] ADP_Assay->Calculate AMP AMP_ADP_to_ATP Pyruvate Kinase AMP_to_ADP->AMP_ADP_to_ATP AMP_Assay Measure Total (ATP+ADP+AMP) AMP_ADP_to_ATP->AMP_Assay AMP_Assay->Calculate AMP

Caption: Logical Relationship of Assays.

References

Application Notes and Protocols for Studying Kinase Inhibitor Specificity Using Adenine Phosphate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of selective kinase inhibitors is a major goal in drug discovery, as off-target effects can lead to toxicity and reduced efficacy. Adenine phosphate analogs, which mimic the natural kinase co-substrate ATP, are invaluable tools for characterizing the specificity and potency of kinase inhibitors. These analogs can be modified to facilitate various assay formats, including biochemical assays and chemical proteomics approaches, providing a comprehensive understanding of a compound's interaction with the kinome.

These application notes provide detailed protocols for utilizing this compound analogs and related technologies to assess kinase inhibitor specificity. The methodologies covered range from in vitro biochemical assays to proteome-wide profiling in a cellular context.

I. In Vitro Kinase Profiling using this compound Analogs

In vitro kinase assays are fundamental for determining the inhibitory activity of a compound against a purified kinase. The use of ATP analogs, such as radiolabeled or fluorescently tagged ATP, allows for sensitive detection of kinase activity.

A. Radiometric Kinase Assay

This traditional and robust method measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate.

Experimental Protocol: Radiometric Filter Binding Assay

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP solution (e.g., 10 mM)

  • 96-well or 384-well plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the kinase inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup: In a microplate, add the kinase reaction buffer.

  • Add Kinase: Add the purified kinase to each well at a predetermined optimal concentration.

  • Add Inhibitor: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to accurately determine the IC₅₀.[1][2]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction by adding a stop buffer (e.g., containing EDTA) or by directly transferring the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

B. Fluorescence-Based Kinase Assay

Fluorescent ATP analogs or antibodies that recognize phosphorylated substrates offer a non-radioactive alternative for measuring kinase activity.

Experimental Protocol: Competitive Binding Assay with a Fluorescent ATP Analog [3][4]

Materials:

  • Purified recombinant kinase

  • Fluorescent ATP analog (e.g., TNP-ATP, MANT-ATP)

  • Kinase inhibitor stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Determine Fluorescent Probe Kd: First, determine the dissociation constant (Kd) of the fluorescent ATP analog for the kinase by titrating the kinase with increasing concentrations of the fluorescent probe.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the kinase inhibitor in DMSO.

  • Assay Plate Setup: In a black microplate, add the assay buffer.

  • Add Kinase and Fluorescent Probe: Add the kinase and the fluorescent ATP analog to each well. The concentration of the kinase should be in the range of the probe's Kd, and the probe concentration should be at or below its Kd.

  • Add Inhibitor: Add the serially diluted inhibitor or DMSO to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

  • Detection: Measure the fluorescence intensity (or fluorescence polarization) using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis: The displacement of the fluorescent probe by the inhibitor will result in a change in the fluorescence signal. Calculate the percentage of inhibition and determine the IC₅₀ value. The IC₅₀ can then be converted to a Ki value using the Cheng-Prusoff equation.[1]

II. Chemical Proteomics for Kinome-Wide Specificity Profiling

Chemical proteomics techniques enable the assessment of inhibitor specificity against a large number of kinases simultaneously within a complex cellular lysate, providing a more physiologically relevant context.

Kinobeads-Based Affinity Chromatography

This powerful approach utilizes beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a significant portion of the cellular kinome. The specificity of a test inhibitor is determined by its ability to compete with the beads for kinase binding.

Experimental Protocol: Kinobeads Pulldown and Quantitative Mass Spectrometry

Materials:

  • Cultured cells (e.g., HeLa, K562)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.8% NP-40, 5% glycerol, 1.5 mM MgCl₂, 1 mM Na₃VO₄, 25 mM NaF, 1 mM DTT, protease and phosphatase inhibitors)

  • Kinobeads (a mixture of sepharose beads coupled to various non-selective kinase inhibitors)

  • Kinase inhibitor stock solution (10 mM in DMSO)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Determine the protein concentration of the cleared lysate (e.g., by BCA assay). Adjust the protein concentration to 2-5 mg/mL.

  • Competitive Binding: Aliquot the cell lysate and treat with increasing concentrations of the test kinase inhibitor or DMSO (vehicle control). Incubate for 45-60 minutes at 4°C with gentle rotation.

  • Kinobeads Pulldown: Add kinobeads to each lysate sample and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using elution buffer and heating. The eluted proteins are then subjected to in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative LC-MS/MS. Label-free quantification or isotopic labeling (e.g., SILAC, iTRAQ) can be used to compare the abundance of kinases pulled down in the presence and absence of the inhibitor.

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, generate a dose-response curve by plotting its relative abundance against the inhibitor concentration. From these curves, determine the apparent dissociation constant (Kd) or IC₅₀ for each kinase that interacts with the inhibitor.

III. Data Presentation

Quantitative data from kinase inhibitor profiling should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibitor Specificity Profile

KinaseInhibitor A IC₅₀ (nM)Inhibitor B IC₅₀ (nM)Inhibitor C IC₅₀ (nM)
EGFR5150>10,000
SRC2510500
ABL150051,200
VEGFR2150800>10,000
CDK2>10,0002,50025
p38α8001,200150
JNK11,500>10,000300
MEK1>10,000>10,0008,000
AKT13,0005,000900
... (additional kinases).........

Data is hypothetical and for illustrative purposes only.

Table 2: Chemical Proteomics-Based Kinase Inhibitor Selectivity

Target KinaseApparent Kd (nM) with Inhibitor XFold Selectivity vs. Primary Target
Primary Target
ABL11.51
Off-Targets
SRC1510
LCK2516.7
DDR18053.3
KIT12080
PDGFRα250166.7
FLT3800533.3
... (additional off-targets)......

Data is hypothetical and for illustrative purposes only, based on the principle of kinobeads experiments.

IV. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

experimental_workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis lysate Cell Lysate incubation Incubation lysate->incubation Add Inhibitor inhibitor Kinase Inhibitor (Serial Dilution) inhibitor->incubation kinobeads Add Kinobeads incubation->kinobeads pulldown Affinity Pulldown kinobeads->pulldown wash Wash Beads pulldown->wash elute Elute & Digest wash->elute lcms LC-MS/MS elute->lcms data Data Analysis (IC50/Kd Determination) lcms->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation ATP ATP ATP->EGFR Inhibitor ATP-Competitive Inhibitor Inhibitor->EGFR

References

Application Notes and Protocols for Real-Time Adenine Phosphate Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the real-time electrochemical monitoring of adenine phosphates (ATP, ADP, and AMP). The following sections detail the principles of key methods, quantitative performance data, step-by-step experimental protocols, and relevant biological pathways.

Introduction to Electrochemical Adenine Phosphate Monitoring

Adenosine triphosphate (ATP) and its derivatives, adenosine diphosphate (ADP) and adenosine monophosphate (AMP), are central to cellular energy metabolism and signaling. Real-time monitoring of the extracellular concentrations of these molecules is crucial for understanding physiological and pathological processes, particularly in neuroscience, oncology, and pharmacology. Electrochemical biosensors offer a powerful platform for this purpose, providing high sensitivity, selectivity, and temporal resolution.[1]

The two primary strategies for electrochemical this compound detection are aptamer-based and enzyme-based sensors. Aptasensors utilize nucleic acid sequences that specifically bind to the target molecule, inducing a conformational change that can be detected electrochemically.[2][3] Enzyme-based sensors typically employ a cascade of enzymatic reactions that consume the analyte and produce an electroactive species, such as hydrogen peroxide, which is then detected at the electrode surface.[4][5]

Quantitative Sensor Performance

The performance of various electrochemical biosensors for this compound detection is summarized in the table below, allowing for easy comparison of different methodologies.

Sensor TypeAnalyteLinear RangeDetection Limit (LOD)Response TimeReference
Graphene & AuNP Modified AptasensorATP114 pM - 30 µM20.1 fM< 12 minutes (steady-state)
2D DNA Structure AptasensorATPNot specified0.3 pM~30 minutes
DNA-Templated Copolymer AptasensorATP0.1 pM - 10,000 pM11.5 fMNot specified
AuNP Amplified AptasensorATP1 nM - 10 µM0.2 nMNot specified
Enzyme-Based MicroelectrodeATP200 nM - 50 µMNot specified< 10 seconds
Enzyme-Based (GOx/HEX) BiosensorATPNot specified9.9 nM< 20 minutes (stable)
Graphene-Based FET AptasensorAMP1 nM - 100 µM10 pMNot specified

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway

Extracellular adenine phosphates play a key role in purinergic signaling, a form of cell-to-cell communication. The pathway involves the release of ATP, its subsequent hydrolysis to ADP and adenosine, and the activation of specific purinergic receptors.

PurinergicSignaling cluster_extracellular Extracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 (Ectonucleotidase) P2X P2X Receptors (Ion Channels) ATP_ext->P2X P2Y P2Y Receptors (GPCRs) ATP_ext->P2Y Ado_ext Adenosine ADP_ext->Ado_ext CD73 (Ecto-5'-nucleotidase) ADP_ext->P2Y P1 P1 (A) Receptors (GPCRs) Ado_ext->P1 Ion_Flux Ion_Flux P2X->Ion_Flux Ion Flux (Ca2+) Signaling_Cascade Signaling_Cascade P2Y->Signaling_Cascade Signaling Cascade P1->Signaling_Cascade Signaling Cascade

Caption: Purinergic signaling cascade.
General Experimental Workflow

The general workflow for real-time electrochemical monitoring of adenine phosphates involves sensor fabrication, characterization, calibration, and data acquisition in the sample of interest.

ExperimentalWorkflow A Electrode Preparation (e.g., GCE, Microelectrode) B Surface Modification (e.g., Graphene, AuNPs) A->B C Bioreceptor Immobilization (Aptamer or Enzyme) B->C D Electrochemical Characterization (CV, EIS) C->D E Sensor Calibration (Standard Additions) D->E F Real-Time Monitoring (in vitro / in vivo) E->F

Caption: Electrochemical biosensor workflow.

Experimental Protocols

Protocol for Aptasensor Fabrication (Graphene and Gold Nanoparticle Modified)

This protocol describes the fabrication of a highly sensitive aptasensor for ATP detection based on a graphene and gold nanoparticle (AuNP) modified glassy carbon electrode (GCE).

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene oxide (GO)

  • Chloroauric acid (HAuCl₄)

  • Thiol-modified ATP aptamer

  • 6-mercapto-1-hexanol (MCH)

  • Phosphate buffered saline (PBS)

  • Potassium ferrocyanide/ferricyanide solution

  • Deionized (DI) water

  • Ethanol

Procedure:

  • GCE Cleaning:

    • Polish the GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in ethanol and DI water for 5 minutes each to remove residual alumina.

    • Dry the electrode under a gentle stream of nitrogen.

  • Graphene Oxide Deposition:

    • Disperse GO in DI water to a concentration of 1 mg/mL by sonication for 1 hour.

    • Drop-cast 5 µL of the GO suspension onto the cleaned GCE surface.

    • Allow the electrode to dry at room temperature.

  • Electrochemical Reduction of GO and Deposition of AuNPs:

    • Prepare an aqueous solution of 0.5 mM HAuCl₄.

    • Immerse the GO-modified GCE in the HAuCl₄ solution.

    • Perform electrochemical deposition by applying a constant potential of -0.2 V for 300 seconds. This process simultaneously reduces GO to reduced graphene oxide (rGO) and deposits AuNPs onto the surface.

    • Rinse the electrode with DI water and dry with nitrogen.

  • Aptamer Immobilization:

    • Prepare a 1 µM solution of the thiol-modified ATP aptamer in PBS.

    • Incubate the rGO/AuNP modified GCE in the aptamer solution for 12-16 hours at 4°C to allow for self-assembly of the aptamer onto the AuNPs via Au-S bonds.

    • Rinse the electrode with PBS to remove any unbound aptamers.

  • Surface Passivation:

    • Immerse the aptamer-modified electrode in a 1 mM MCH solution for 1 hour at room temperature. This step passivates the remaining active sites on the electrode surface to prevent non-specific binding.

    • Rinse the electrode with PBS and store at 4°C until use.

Protocol for Enzyme-Based ATP Microelectrode Biosensor

This protocol outlines the preparation of an enzyme-based microelectrode for real-time ATP monitoring.

Materials:

  • Platinum microelectrode (e.g., 50 µm diameter)

  • Glycerol kinase (GK)

  • Glycerol-3-phosphate oxidase (G3POX)

  • Bovine serum albumin (BSA)

  • Glutaraldehyde solution (25%)

  • Glycerol

  • Phosphate buffered saline (PBS)

Procedure:

  • Enzyme Solution Preparation:

    • Prepare a solution containing 500 units/mL of GK, 500 units/mL of G3POX, and 2% (w/v) BSA in PBS.

    • Add glycerol to a final concentration of 10 mM.

  • Electrode Coating:

    • Dip the tip of the platinum microelectrode into the enzyme solution for 30 seconds.

    • Withdraw the electrode and expose it to glutaraldehyde vapor for 1 minute to cross-link the enzymes and BSA.

    • Allow the electrode to air-dry for 10 minutes.

    • Repeat the dipping and cross-linking steps two more times to ensure a stable enzyme layer.

  • Sensor Conditioning:

    • Condition the sensor by placing it in a stirred PBS solution at 37°C for at least 30 minutes before use.

Protocol for Real-Time ATP Monitoring in Cell Culture

This protocol describes the use of a fabricated electrochemical biosensor to monitor ATP release from cultured cells.

Materials:

  • Fabricated ATP biosensor (aptasensor or enzyme-based)

  • Reference electrode (Ag/AgCl)

  • Counter electrode (Platinum wire)

  • Potentiostat

  • Cell culture dish with adherent cells (e.g., astrocytes)

  • Cell culture medium

  • Stimulant solution (e.g., ionomycin, glutamate)

  • ATP standard solutions for calibration

Procedure:

  • Experimental Setup:

    • Place the cell culture dish on the stage of an inverted microscope.

    • Carefully position the ATP biosensor, reference electrode, and counter electrode in the cell culture medium, with the tip of the biosensor close to the target cells.

    • Connect the electrodes to the potentiostat.

  • Baseline Recording:

    • Allow the system to equilibrate for 10-15 minutes.

    • Record the baseline electrochemical signal (e.g., using square wave voltammetry or chronoamperometry) in the absence of any stimulant.

  • Stimulated ATP Release:

    • Introduce the stimulant solution to the cell culture medium.

    • Continuously record the electrochemical signal to monitor the change in ATP concentration over time.

  • Calibration:

    • After the experiment, perform a post-calibration by adding known concentrations of ATP to the cell culture medium to correlate the measured signal change to ATP concentration.

  • Data Analysis:

    • Subtract the baseline signal from the experimental data.

    • Use the calibration curve to convert the signal change into ATP concentration.

    • Plot the ATP concentration as a function of time.

Drug Development Applications

The real-time monitoring of adenine phosphates has significant applications in drug development:

  • Pharmacodynamic Studies: Assess the effect of drug candidates on cellular energy metabolism and purinergic signaling in real-time.

  • Toxicity Screening: Detect drug-induced cytotoxicity by monitoring changes in extracellular ATP levels, a marker of cell stress and death.

  • Efficacy Testing: Evaluate the effectiveness of drugs targeting enzymes involved in this compound metabolism or purinergic receptors.

  • High-Throughput Screening: Miniaturized electrochemical sensors on microarrays can be used for high-throughput screening of compound libraries.

Disclaimer: These protocols provide a general framework. Specific parameters may need to be optimized for different experimental setups and applications. Always follow appropriate laboratory safety procedures.

References

Application Note: Quantification of Adenine Phosphates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenine phosphates, including adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), are fundamental molecules in cellular bioenergetics and signaling. The relative abundance of these molecules, often expressed as the energy charge, is a critical indicator of cellular metabolic status. Extracellularly, these nucleotides act as signaling molecules through purinergic receptors, playing roles in various physiological and pathological processes.[1][2][3][4] Accurate and sensitive quantification of adenine phosphates is therefore crucial for researchers in various fields, including metabolism, cell signaling, and drug development.

This application note provides a detailed protocol for the simultaneous quantification of ATP, ADP, and AMP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation of these highly polar analytes.

Signaling Pathways Involving Adenine Phosphates

Adenine phosphates are central to both intracellular energy metabolism and extracellular signaling. Intracellularly, the hydrolysis of ATP to ADP and then to AMP releases energy to fuel cellular processes. The ratio of these nucleotides regulates metabolic pathways. Extracellularly, ATP and ADP are signaling molecules that activate purinergic P2 receptors, while adenosine, the breakdown product of AMP, signals through P1 receptors. This signaling cascade is implicated in inflammation, neurotransmission, and cardiovascular function.[2]

Adenine_Phosphate_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext Ectonucleotidases P2_receptor P2 Receptors ATP_ext->P2_receptor AMP_ext AMP ADP_ext->AMP_ext Ectonucleotidases ADP_ext->P2_receptor Ado_ext Adenosine AMP_ext->Ado_ext Ecto-5'-nucleotidase P1_receptor P1 Receptors Ado_ext->P1_receptor ENT ENTs Ado_ext->ENT Metabolism Metabolic Pathways P2_receptor->Metabolism Signal Transduction P1_receptor->Metabolism Signal Transduction Ado_int Adenosine ENT->Ado_int ATP_int ATP ADP_int ADP ATP_int->ADP_int Energy Consumption ATP_int->Metabolism AMP_int AMP ADP_int->AMP_int ADP_int->Metabolism AMP_int->Ado_int AMP_int->Metabolism Ado_int->AMP_int ADK Inosine Inosine Ado_int->Inosine ADA ADK Adenosine Kinase ADA Adenosine Deaminase

Caption: Adenine Phosphate Signaling Pathways

Experimental Workflow

The overall workflow for the quantification of adenine phosphates consists of sample preparation, including metabolite extraction and protein precipitation, followed by LC-MS/MS analysis and data processing.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Metabolite Extraction (e.g., Cold Solvent) Sample->Extraction Centrifugation Centrifugation (Protein Precipitation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (HILIC Separation) Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Results (Concentration Data) Quant->Result

References

Application Notes and Protocols: Use of Radiolabeled Adenine Phosphates in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of radiolabeled adenine phosphates in metabolic tracing studies. This powerful technique offers unparalleled sensitivity for elucidating metabolic pathways, quantifying enzyme activity, and determining the fate of nucleotides in various biological systems.

Introduction

Radiolabeled adenine phosphates, such as Adenosine Triphosphate ([γ-³²P]ATP), Adenosine ([8-¹⁴C]adenosine), and Adenine ([8-¹⁴C]adenine), are indispensable tools in metabolic research.[1] By introducing a radioactive isotope into these fundamental molecules, researchers can track their incorporation into macromolecules, their conversion into other metabolites, and their excretion, providing a dynamic view of cellular processes.[2] This method is considered the "gold standard" for applications like quantifying protein kinase activity due to its direct measurement, high sensitivity, and low background signals.[3][4][5]

Key Applications:

  • Enzyme Activity Assays: Primarily for protein kinases, where the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate is quantified.

  • Metabolic Fate and Pathway Analysis: Tracing the conversion of radiolabeled adenine or adenosine into various nucleotides and catabolic products to understand metabolic fluxes.

  • Nucleic Acid Synthesis: Monitoring the incorporation of radiolabeled precursors into DNA and RNA.

  • Drug Development and Pharmacokinetics: Assessing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that are analogs of adenosine or adenine.

  • Signal Transduction Studies: Investigating signaling cascades that involve ATP-dependent modifications.

Quantitative Data Summary

The following tables summarize quantitative data from representative metabolic tracing studies using radiolabeled adenine compounds.

Table 1: Metabolic Fate of [8-¹⁴C]N⁶-benzyladenosine and its 5'-phosphate in Rats (48-hour urine collection)

Compound AdministeredMetabolitePercentage of Recovered Radioactivity
[8-¹⁴C]N⁶-benzyladenosineUnchanged N⁶-benzyladenosine20%
Adenine12%
Uric Acid5%
N⁶-benzyladenine0.3%
[8-¹⁴C]N⁶-benzyladenosine-5'-phosphateN⁶-benzyladenosine40%
Uric Acid12%
AdenineTrace
Unidentified Urea Derivatives30%

Table 2: Metabolic Fate of Intravenously Administered [8-¹⁴C]adenine in a Human Subject

Time After InfusionMetabolite/LocationPercentage of Infused Radioactivity
First 3 hoursUnchanged Adenine (urine)15%
First 6 hours8-oxyadenine and 2,8-dioxyadenine (urine)8%
After 2 days (declining)Uric Acid (urine)1.5% per day, declining to 0.5%
By 2 daysIncorporated into Red Blood Cell AMP, ADP, ATP~2%

Table 3: Metabolic Fate of Intravenously Administered [8-¹⁴C]adenine in Rabbits (after 4 hours)

Metabolite/LocationPercentage of Radioactivity
Adenine Nucleotides (AMP, ADP, ATP)74%
Unchanged Adenine (urine)12%
8-oxyadenine and 2,8-dioxyadenine (urine)11%

Experimental Protocols

In Vitro Protein Kinase Activity Assay using [γ-³²P]ATP

This protocol is a standard method for quantifying the activity of a specific protein kinase.

Materials:

  • Purified or immunoprecipitated protein kinase

  • Specific substrate (protein or peptide)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ("cold") ATP

  • 5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT)

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: On ice, prepare a master mix containing the 5x kinase reaction buffer, cold ATP, and the substrate in nuclease-free water.

  • Initiate Reaction: Add the protein kinase enzyme to the reaction mix. Immediately after, add a small volume of [γ-³²P]ATP to start the reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction time is within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding a stop solution or by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 paper several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

  • Calculate Specific Activity: Kinase activity is often expressed in pmol of phosphate transferred per minute per mg of enzyme. This is calculated based on the specific activity of the [γ-³²P]ATP and the amount of enzyme used.

Metabolic Fate Analysis of [8-¹⁴C]adenine in Cell Culture

This protocol outlines the steps to trace the metabolic fate of adenine in cultured cells.

Materials:

  • Cultured cells of interest

  • [8-¹⁴C]adenine

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., containing perchloric acid or trichloroacetic acid)

  • High-performance liquid chromatography (HPLC) system

  • Scintillation counter or radioactivity detector for HPLC

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

  • Labeling: Replace the culture medium with fresh medium containing a known concentration of [8-¹⁴C]adenine.

  • Incubation: Incubate the cells for the desired period (e.g., from minutes to hours) to allow for the uptake and metabolism of the radiolabeled adenine.

  • Harvesting:

    • Aspirate the radioactive medium.

    • Wash the cells multiple times with ice-cold PBS to remove extracellular [8-¹⁴C]adenine.

    • Lyse the cells using an appropriate lysis buffer.

  • Metabolite Extraction: Precipitate macromolecules (like proteins and nucleic acids) with an acid (e.g., perchloric acid). Centrifuge to pellet the precipitate. The supernatant contains the soluble metabolites.

  • Separation and Quantification:

    • Inject the supernatant into an HPLC system equipped with a suitable column (e.g., reverse-phase or ion-exchange) to separate the different adenine-containing metabolites (e.g., AMP, ADP, ATP, uric acid).

    • Use a flow scintillation detector connected to the HPLC or collect fractions and measure the radioactivity of each fraction using a liquid scintillation counter.

  • Data Analysis: Identify the peaks corresponding to different metabolites based on the retention times of known standards. Calculate the percentage of radioactivity incorporated into each metabolite to determine the metabolic fate of adenine.

Diagrams

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase 1 (Active) Receptor->Kinase_1 Activates Kinase_2 Kinase 2 (Inactive) Kinase_1->Kinase_2 Phosphorylates Kinase_2_Active Kinase 2 (Active) Kinase_2->Kinase_2_Active Substrate_Protein Substrate Protein Kinase_2_Active->Substrate_Protein Phosphorylates ADP ADP Kinase_2_Active->ADP Phosphorylated_Protein Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Protein ATP ATP ATP->Kinase_2_Active

Caption: A diagram illustrating a typical kinase signaling cascade.

Kinase_Assay_Workflow Experimental Workflow for In Vitro Kinase Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer, Cold ATP) Start->Prepare_Reaction_Mix Add_Radiolabel Add [γ-³²P]ATP Prepare_Reaction_Mix->Add_Radiolabel Incubate Incubate at 30°C Add_Radiolabel->Incubate Spot_on_Paper Spot on P81 Paper Incubate->Spot_on_Paper Wash_Paper Wash to Remove Unincorporated ATP Spot_on_Paper->Wash_Paper Scintillation_Counting Scintillation Counting Wash_Paper->Scintillation_Counting Analyze_Data Analyze Data and Calculate Activity Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radiolabeled in vitro kinase assay.

Metabolic_Fate_Workflow Workflow for Metabolic Fate Analysis Start Start Cell_Culture Culture Cells Start->Cell_Culture Add_Radiolabeled_Adenine Add [¹⁴C]adenine to Medium Cell_Culture->Add_Radiolabeled_Adenine Incubate Incubate for a Defined Period Add_Radiolabeled_Adenine->Incubate Harvest_and_Lyse Harvest and Lyse Cells Incubate->Harvest_and_Lyse Extract_Metabolites Extract Soluble Metabolites Harvest_and_Lyse->Extract_Metabolites HPLC_Separation Separate Metabolites by HPLC Extract_Metabolites->HPLC_Separation Quantify_Radioactivity Quantify Radioactivity in Fractions HPLC_Separation->Quantify_Radioactivity End End Quantify_Radioactivity->End

Caption: Workflow for tracing the metabolic fate of radiolabeled adenine.

References

The Pivotal Role of Adenine Phosphates in DNA and RNA Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are central to the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Beyond their well-established role as the primary energy currency of the cell, these molecules are fundamental building blocks and regulatory signals in the intricate processes of genetic information replication and transcription. This document provides detailed application notes, experimental protocols, and visual representations of the multifaceted roles of adenine phosphates in these critical cellular functions.

Adenine Phosphates as Precursors and Energy Sources

The synthesis of DNA and RNA are energetically demanding processes that require a constant supply of both monomeric units and energy. Adenine phosphates fulfill both of these requirements.

  • Precursors for Nucleic Acid Chains: Adenosine triphosphate (ATP) is a direct precursor for the incorporation of adenine into RNA molecules by RNA polymerases.[1][2] For DNA synthesis, ATP is first converted to deoxyadenosine triphosphate (dATP), which then serves as the substrate for DNA polymerases.[3][4] Once incorporated into the growing nucleic acid chain, the adenine nucleotide exists as adenosine monophosphate (AMP) or deoxyadenosine monophosphate (dAMP), linked by phosphodiester bonds.[5]

  • Energy for Polymerization: The hydrolysis of the high-energy phosphoanhydride bonds in ATP and other nucleoside triphosphates provides the energy required to drive the polymerization reactions catalyzed by DNA and RNA polymerases. This energy release facilitates the formation of the phosphodiester backbone of the nucleic acid strands. ATP also powers the activities of other essential enzymes in replication and transcription, such as helicases that unwind the DNA double helix.

Quantitative Data for In Vitro Nucleic Acid Synthesis

The concentrations of adenine phosphates and other nucleotides are critical parameters in in vitro DNA and RNA synthesis reactions, such as the Polymerase Chain Reaction (PCR) and in vitro transcription. Optimal concentrations are essential for achieving high yield and fidelity.

Component Recommended Concentration Range Notes
dATP (for PCR) 200 - 400 µMHigher concentrations can chelate Mg2+ and inhibit the polymerase. Lower concentrations can increase fidelity but may reduce yield.
dNTPs (dCTP, dGTP, dTTP for PCR) 200 µM of eachTypically used in equimolar amounts to dATP for optimal base incorporation.
ATP (for in vitro transcription) 0.5 - 4 mMOptimal concentration can vary depending on the specific transcription kit and the desired yield of the RNA transcript.
NTPs (CTP, GTP, UTP for in vitro transcription) 0.5 - 4 mM of eachGenerally used in equimolar amounts to ATP.
Magnesium Ions (Mg2+) 1.5 - 2.0 mM for Taq PolymeraseActs as a cofactor for DNA and RNA polymerases. Its concentration needs to be optimized as it forms complexes with dNTPs/NTPs.

Table 1: Recommended concentrations of key components for in vitro DNA and RNA synthesis.

Experimental Protocols

Protocol for Polymerase Chain Reaction (PCR)

This protocol outlines the steps for a standard PCR to amplify a specific DNA sequence.

Materials:

  • DNA template (1-10 ng for plasmid DNA, 50-500 ng for genomic DNA)

  • Forward and reverse primers (0.1-0.5 µM final concentration)

  • dNTP mix (200 µM of each dATP, dCTP, dGTP, dTTP final concentration)

  • Taq DNA Polymerase (e.g., 1.25 units per 50 µL reaction)

  • 10x PCR buffer (containing MgCl2 or supplemented separately)

  • Nuclease-free water

  • PCR tubes

  • Thermal cycler

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing all components except the DNA template. This ensures consistency across multiple reactions. For a single 50 µL reaction, the components are typically mixed in the following order: nuclease-free water, 10x PCR buffer, dNTP mix, forward primer, reverse primer, and Taq DNA Polymerase.

  • Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.

  • Add Template DNA: Add the DNA template to each respective tube. For a negative control, add nuclease-free water instead of the template.

  • Mix and Centrifuge: Gently mix the contents of each tube and briefly centrifuge to collect the reaction mixture at the bottom.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program (note: temperatures and times may need optimization based on the primers and template):

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 50-68°C for 30 seconds (temperature is primer-dependent).

      • Extension: 72°C for 1 minute per kilobase of the expected product.

    • Final Extension: 72°C for 5-10 minutes.

    • Hold: 4°C.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

Protocol for In Vitro Transcription

This protocol provides a general outline for synthesizing RNA from a DNA template.

Materials:

  • Linearized DNA template with a T7, SP6, or T3 promoter (1 µg)

  • NTP mix (ATP, CTP, GTP, UTP at a final concentration of 0.5-4 mM each)

  • T7, SP6, or T3 RNA Polymerase

  • 10x Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Lithium Chloride (LiCl) for precipitation

Procedure:

  • Reaction Setup: At room temperature, combine the following in a microcentrifuge tube: nuclease-free water, 10x transcription buffer, NTP mix, and the linearized DNA template.

  • Add Enzyme: Add the appropriate RNA Polymerase and RNase inhibitor to the reaction mixture.

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15 minutes.

  • RNA Purification: Precipitate the RNA by adding LiCl and incubating at -20°C for at least 30 minutes.

  • Pellet and Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 70% ethanol.

  • Resuspend: Air-dry the pellet and resuspend the purified RNA in nuclease-free water.

  • Quantification: Determine the concentration and purity of the synthesized RNA using a spectrophotometer or a fluorescence-based assay.

Regulatory Roles of Adenine Phosphates in Gene Expression

Adenine phosphates also function as signaling molecules that can influence DNA and RNA synthesis indirectly by modulating the activity of key regulatory proteins and pathways.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that responds to changes in the AMP/ATP ratio. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and initiates a cascade of events to conserve energy. One of its key functions in this regard is the downregulation of energy-intensive processes like ribosome biogenesis, which is tightly linked to rRNA synthesis. Activated AMPK can phosphorylate and inhibit factors required for RNA polymerase I-mediated transcription of rRNA genes, thereby linking cellular energy status directly to the regulation of RNA synthesis.

AMPK_Pathway cluster_energy_status Cellular Energy Status cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response Low_Energy Low Energy (High AMP:ATP Ratio) AMPK AMPK Low_Energy->AMPK activates Pol1_Factors RNA Polymerase I Transcription Factors AMPK->Pol1_Factors phosphorylates and inhibits rRNA_Synthesis rRNA Synthesis (Ribosome Biogenesis) Pol1_Factors->rRNA_Synthesis inhibits PCR_Workflow Start Start Reaction_Setup 1. Prepare PCR Master Mix Start->Reaction_Setup Add_Template 2. Add DNA Template Reaction_Setup->Add_Template Thermal_Cycling 3. Perform Thermal Cycling (Denaturation, Annealing, Extension) Add_Template->Thermal_Cycling Analysis 4. Analyze by Gel Electrophoresis Thermal_Cycling->Analysis End End Analysis->End IVT_Workflow Start Start Reaction_Setup 1. Assemble Transcription Reaction Start->Reaction_Setup Incubation 2. Incubate at 37°C Reaction_Setup->Incubation DNase_Treatment 3. Treat with DNase I Incubation->DNase_Treatment Purification 4. Purify RNA DNase_Treatment->Purification Quantification 5. Quantify RNA Purification->Quantification End End Quantification->End

References

Application Notes and Protocols for Determining Adenine Nucleotide Concentrations in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) are central to cellular life, acting as the primary molecules for energy storage and transfer.[1] The relative concentrations of these adenine nucleotides (AXPs) are a critical indicator of a cell's metabolic state and energy status.[2] The adenylate energy charge (AEC), a concept that quantifies the energy status of a cell, is calculated from the concentrations of ATP, ADP, and AMP.[2] Monitoring these concentrations is crucial for understanding cellular metabolism, the effects of drugs, and the progression of various diseases.

This document provides an overview and detailed protocols for the principal methods used to quantify adenine nucleotides in cell samples: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Luciferase-Based Luminescence Assays, and Genetically Encoded Fluorescent Biosensors.

Key Concepts in Cellular Bioenergetics

The balance between ATP, ADP, and AMP is maintained primarily by the adenylate kinase reaction (2 ADP ↔ ATP + AMP). This equilibrium is a sensitive indicator of cellular energy demand and supply. The Adenylate Energy Charge (AEC) is a key metric calculated as:

AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]) [2]

AEC values range from 0 (all AMP) to 1 (all ATP). Healthy, metabolically active cells typically maintain a high AEC, while a drop in this value signifies metabolic stress or cellular dysfunction.

ATP ATP Energy_Consumption Energy-Consuming Processes (e.g., Muscle Contraction, Active Transport) ATP->Energy_Consumption + Pi AMPK AMPK Activation ATP->AMPK Inhibition ADP ADP ADP->ATP Adenylate Kinase AMP AMP ADP->AMP Adenylate Kinase Energy_Production Energy-Producing Processes (e.g., Glycolysis, Oxidative Phosphorylation) ADP->Energy_Production - Pi AMP->AMPK Allosteric Activation Energy_Consumption->ADP + Pi Energy_Production->ATP - Pi

Caption: Cellular Adenine Nucleotide Signaling Pathway.

Data Presentation: Typical Adenine Nucleotide Concentrations

The intracellular concentrations of adenine nucleotides can vary significantly depending on the cell type and metabolic state. However, typical values provide a useful baseline for experimental comparison. In general, the intracellular concentration of ATP is about 10 times higher than that of ADP, and 100 times higher than that of AMP.[3]

Cell/Tissue TypeATP (mM)ADP (mM)AMP (mM)ATP/ADP RatioAdenylate Energy Charge (AEC)
Mammalian Cells (general)1 - 10VariesVaries~1000~0.8 - 0.95
Skeletal Muscle5.86 ± 1.91VariesVariesVariesVaries
Cardiac Muscle7.47 ± 4.12VariesVariesVariesVaries
Liver2.92 ± 1.98VariesVariesVariesVaries
Brain2.88 ± 1.33VariesVariesVariesVaries
E. coli~0.6VariesVariesVariesVaries
Data compiled from multiple sources. Actual values can differ based on experimental conditions.

Experimental Methods and Protocols

General Protocol: Nucleotide Extraction from Cultured Cells

Proper sample preparation is critical to prevent the degradation of nucleotides and to ensure accurate quantification. This protocol is a general guideline; specific methods may require modifications.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent (e.g., 0.6 M Perchloric Acid (PCA), ice-cold; or organic solvents like 40-60% ethanol in water)

  • Neutralizing Solution (e.g., 3 M Potassium Carbonate (K2CO3))

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Protocol:

  • Place the cell culture dish on ice and quickly aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS to remove any extracellular nucleotides.

  • Immediately add 500 µL of ice-cold extraction solvent (e.g., 0.6 M PCA) to the plate.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 15-20 minutes to allow for complete protein precipitation.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the nucleotides, to a new pre-chilled tube.

  • Neutralize the extract by adding a neutralizing solution (e.g., 3 M K2CO3) dropwise until the pH reaches 6.5-7.0. The formation of a precipitate (KClO4) will occur.

  • Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • The resulting supernatant contains the extracted adenine nucleotides and is ready for analysis. Store at -80°C if not analyzed immediately.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. Since nucleotides are highly polar, an ion-pairing agent (e.g., tetrabutylammonium) is often added to the mobile phase to increase their retention on a non-polar (C18) column, allowing for their separation and quantification via UV detection.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Cell_Culture Cell_Culture Cell_Lysis Cell_Lysis Cell_Culture->Cell_Lysis 1. Harvest & Lyse Neutralization Neutralization Cell_Lysis->Neutralization 2. Precipitate & Neutralize Extracted_Sample Extracted_Sample Neutralization->Extracted_Sample 3. Collect Supernatant HPLC_Injection HPLC_Injection Extracted_Sample->HPLC_Injection 4. Inject C18_Column C18_Column HPLC_Injection->C18_Column Separation UV_Detector UV_Detector C18_Column->UV_Detector Detection (254 nm) Chromatogram Chromatogram UV_Detector->Chromatogram 5. Generate Quantification Quantification Chromatogram->Quantification 6. Integrate Peaks & Quantify

Caption: General workflow for adenine nucleotide analysis by HPLC.

Protocol:

  • Sample Preparation: Extract nucleotides as described in the general protocol.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 3 µm particle size, 150 x 3 mm).

    • Mobile Phase: Isocratic elution with a buffer such as 50 mM potassium hydrogen phosphate (pH 6.80). An ion-pairing agent may be required for better separation.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set to 254 nm or 259 nm.

    • Temperature: Column oven set to a stable temperature, e.g., 30°C.

  • Standard Curve: Prepare standard solutions of ATP, ADP, and AMP of known concentrations (e.g., 0.2 to 10 µM) in the same buffer as your samples.

  • Analysis:

    • Inject a fixed volume (e.g., 20 µL) of standards and samples onto the HPLC system.

    • Record the chromatograms. ATP, being the most polar, will typically elute first, followed by ADP and then AMP.

  • Quantification:

    • Identify the peaks for ATP, ADP, and AMP in the sample chromatograms by comparing their retention times to the standards.

    • Calculate the area under each peak.

    • Determine the concentration of each nucleotide in the sample by using the standard curve.

    • Normalize the concentrations to the initial cell number or total protein content.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This method is particularly advantageous for measuring low-abundance species like AMP, which can be difficult to detect with HPLC-UV. It can utilize various chromatography techniques, including ion-pairing RP-HPLC or hydrophilic interaction liquid chromatography (HILIC).

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Cell_Culture Cell_Culture Cell_Lysis Cell_Lysis Cell_Culture->Cell_Lysis 1. Harvest & Lyse Extraction Extraction Cell_Lysis->Extraction 2. Extract Nucleotides LC_Separation LC_Separation Extraction->LC_Separation 3. Inject & Separate ESI_Source ESI_Source LC_Separation->ESI_Source Ionization Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Mass Selection Detector Detector Mass_Analyzer->Detector Detection Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum 4. Generate Spectrum Quantification Quantification Mass_Spectrum->Quantification 5. Quantify by Ion Intensity

Caption: General workflow for adenine nucleotide analysis by LC-MS.

Protocol:

  • Sample Preparation: Extract nucleotides using a method compatible with LC-MS, often involving cold organic solvents to precipitate proteins.

  • LC-MS System:

    • LC: An HPLC or UPLC system with a suitable column (e.g., HILIC for polar compounds).

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

  • Method Setup:

    • Develop a separation gradient on the LC.

    • Set up the mass spectrometer for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for each nucleotide. This involves defining specific precursor-to-product ion transitions for ATP, ADP, and AMP for highly selective quantification.

  • Standard Curve: Prepare a standard curve using known concentrations of ATP, ADP, and AMP. It is highly recommended to use stable isotope-labeled internal standards (e.g., ¹³C₁₀,¹⁵N₅-ATP) to correct for matrix effects and variations in instrument response.

  • Analysis:

    • Inject samples and standards into the LC-MS system.

    • Acquire data using the pre-defined SRM/MRM transitions.

  • Quantification:

    • Integrate the peak areas for each nucleotide and its corresponding internal standard.

    • Calculate the concentration using the standard curve, correcting for the internal standard response.

    • Normalize to cell number or protein content.

Method 3: Luciferase-Based Luminescence Assay

Principle: This method is highly sensitive and specific for ATP. It uses the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The emitted light is directly proportional to the ATP concentration and can be measured with a luminometer. To measure ADP and AMP, they must first be enzymatically converted to ATP.

cluster_prep Sample Preparation cluster_assay Luminescence Assay cluster_data Data Analysis Cell_Culture Cell_Culture Cell_Lysis Cell_Lysis Cell_Culture->Cell_Lysis 1. Lyse cells to release ATP Reaction_Mix Reaction_Mix Cell_Lysis->Reaction_Mix 2. Add Luciferase/ Luciferin Reagent Light_Production Light_Production Reaction_Mix->Light_Production ATP-dependent reaction Luminometer Luminometer Light_Production->Luminometer 3. Measure Light (RLU) Quantification Quantification Luminometer->Quantification 4. Quantify vs. Standard Curve

Caption: Workflow for ATP quantification using a luciferase assay.

Protocol (for ATP):

  • Reagent Preparation: Prepare the ATP detection cocktail by combining the luciferase enzyme and D-luciferin substrate in an appropriate assay buffer, according to the manufacturer's instructions.

  • Sample Preparation:

    • Culture cells in a 96-well plate.

    • Add an equal volume of the ATP detection cocktail directly to the wells containing cells and media. This single-step addition lyses the cells and starts the luminescent reaction.

  • Incubation: Mix the plate on an orbital shaker for ~2 minutes, then let it incubate at room temperature for ~15 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

  • Quantification:

    • Prepare an ATP standard curve in the same medium used for the cells.

    • Calculate the ATP concentration in the samples based on the standard curve.

    • The number of viable cells can be assessed based on the amount of ATP detected.

Method 4: Genetically Encoded Fluorescent Biosensors

Principle: Fluorescent biosensors are proteins engineered to change their fluorescent properties upon binding a specific analyte. For adenine nucleotides, sensors like PercevalHR can detect the ATP:ADP ratio in real-time within living, intact cells. These sensors are typically introduced into cells via transfection and imaged using fluorescence microscopy, providing high spatiotemporal resolution of energy dynamics.

cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_data Data Analysis Plasmid_DNA Plasmid_DNA Transfection Transfection Plasmid_DNA->Transfection 1. Introduce sensor DNA into cells Sensor_Expression Sensor_Expression Transfection->Sensor_Expression 2. Allow cells to express sensor protein Microscopy Microscopy Sensor_Expression->Microscopy 3. Excite sensor at two wavelengths Image_Acquisition Image_Acquisition Microscopy->Image_Acquisition 4. Capture emitted fluorescence Ratio_Calculation Ratio_Calculation Image_Acquisition->Ratio_Calculation 5. Calculate emission ratio (e.g., 500nm/420nm) ATP_ADP_Map ATP_ADP_Map Ratio_Calculation->ATP_ADP_Map 6. Generate spatial map of ATP:ADP ratio

References

Troubleshooting & Optimization

Stability of adenine phosphate in aqueous solutions at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Adenine Phosphates

This guide provides detailed information for researchers, scientists, and drug development professionals on the stability of adenine, adenosine, and its phosphate derivatives (AMP, ADP, ATP) in aqueous solutions. Understanding the factors that influence the stability of these critical molecules is essential for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of ATP and other adenine phosphates in aqueous solutions?

A1: The stability of adenine phosphates is primarily influenced by three main factors:

  • pH: These molecules are most stable in a slightly alkaline to neutral pH range (approximately 7.0 to 9.0).[1][2] They undergo rapid hydrolysis in acidic or strongly alkaline conditions.[1][2][3]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Divalent Metal Cations: The presence of metal ions like Mg²⁺, Ca²⁺, and Zn²⁺ can influence stability. While Mg²⁺ is crucial for the biological activity of ATP, certain cations can catalyze hydrolysis. Conversely, Mg²⁺ has been shown to significantly reduce the hydrolysis rate at elevated temperatures, thereby increasing kinetic stability.

Q2: What is the optimal pH for storing stock solutions of ATP?

A2: For maximum stability, ATP solutions should be maintained at a pH between 6.8 and 7.4. Outside of this narrow range, particularly in acidic conditions (pH < 6.0), the rate of spontaneous hydrolysis to ADP and inorganic phosphate increases dramatically.

Q3: How does temperature impact the shelf-life of my nucleotide solutions?

A3: Temperature has a profound effect on stability. Adenosine phosphates degrade rapidly under heat, especially at temperatures above 25°C. For instance, at 120°C, the half-life of ATP can be reduced to just a few minutes. For long-term storage (up to 2 years), it is best practice to store nucleotides frozen at -20°C in a slightly basic buffer (like TE buffer, pH 8.0) or as a dried powder.

Q4: My ATP-dependent assay is yielding inconsistent results. Could my ATP stock be degraded? How can I verify its integrity?

A4: Yes, ATP degradation is a common cause of assay failure. The most reliable method to assess the integrity of your ATP stock is to use reverse-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation and quantification of ATP and its degradation products (ADP, AMP, adenosine), providing a clear picture of the purity of your stock solution.

Q5: I noticed a precipitate in my ATP solution after thawing. What should I do?

A5: ATP is often supplied as a disodium or tris salt. Precipitates can sometimes form, especially with repeated freeze-thaw cycles or at high concentrations. You can try to gently warm the solution to redissolve the salt. However, if the solution remains cloudy, it may indicate degradation or contamination and should be discarded. To avoid this, it is recommended to prepare aliquots of your stock solution to minimize freeze-thaw cycles.

Q6: How do different metal ions affect ATP hydrolysis?

A6: The effect of metal ions is complex. Mg²⁺ is essential for most enzymatic reactions involving ATP and can actually stabilize the molecule by chelating the phosphate groups. However, other divalent cations can accelerate hydrolysis. The rate of ATP hydrolysis in the presence of a model peptide and various metal ions was found to increase in the order of Zn²⁺ > Ca²⁺ > Cd²⁺ > Mg²⁺.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal in an ATP-powered reaction (e.g., kinase assay, ligation). ATP Degradation: The ATP stock may have hydrolyzed to ADP and AMP due to improper storage (wrong pH, high temperature, excessive freeze-thaw cycles).1. Prepare a fresh ATP stock solution in a buffer at pH 7.0-7.5 (e.g., 10 mM Tris-HCl).2. Aliquot the new stock into single-use volumes and store at -20°C or -80°C.3. Verify the concentration and purity of the new stock using UV spectrophotometry (A₂₅₉) and/or RP-HPLC.
Inconsistent results between experiments. Variable ATP Quality: Using different lots of ATP or stock solutions that have been stored for varying lengths of time or handled differently.1. Standardize your ATP stock preparation protocol.2. Always use aliquots to avoid contaminating or repeatedly thawing the main stock.3. Qualify new lots of ATP before use in critical experiments.
Assay background is high. Contamination with degradation products: ADP or AMP can sometimes interfere with assay detection systems or inhibit enzymes.1. Analyze the purity of your ATP stock by RP-HPLC to quantify the levels of ADP and AMP.2. If degradation is significant (>5-10%), purchase fresh, high-purity ATP.
Unexpected pH drop in the reaction mixture. ATP Hydrolysis: The hydrolysis of each phosphoanhydride bond in ATP releases a proton, which can lower the pH of a poorly buffered solution.1. Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.2. Use a buffer with a pKa close to the desired reaction pH.

Quantitative Stability Data

The stability of ATP is highly dependent on both temperature and pH. The rate of hydrolysis increases significantly at higher temperatures and in acidic conditions.

Table 1: Half-life of ATP at Various Temperatures and pH

Temperature (°C)pHHalf-life (t₁/₂)Rate Constant (k)
807.0~10.5 minutes~0.0011 s⁻¹
1007.0~2.7 minutes~0.0042 s⁻¹
1203.0~2.7 minutes4.34 x 10⁻³ s⁻¹
1207.0~4.0 minutes2.91 x 10⁻³ s⁻¹

Data extrapolated and compiled from studies on ATP hydrolysis kinetics. Note that these values represent non-enzymatic hydrolysis.

Experimental Protocols

Protocol: Analysis of Adenine Phosphate Stability by RP-HPLC

This protocol provides a general framework for quantifying ATP, ADP, AMP, and adenosine in an aqueous sample to assess stability.

1. Objective: To separate and quantify adenine nucleotides and nucleosides to determine the extent of degradation of a sample over time under specific storage conditions (e.g., varying pH and temperature).

2. Materials:

  • HPLC System: With a UV detector and a C18 reverse-phase column.

  • Mobile Phase A: 50-100 mM potassium phosphate buffer, pH adjusted to 6.8.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Standards: High-purity ATP, ADP, AMP, and Adenosine.

  • Samples: this compound solutions incubated under desired test conditions.

3. Sample Preparation:

  • Prepare stock solutions of adenine phosphates in the desired buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) and/or pH values.

  • At specified time points (e.g., 0, 24, 48, 72 hours), take a sample and immediately quench any further reaction by flash-freezing or by adding an equal volume of cold methanol or perchloric acid followed by neutralization.

  • Filter the samples through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Column: C18 reverse-phase, e.g., 3 µm particle size, 3 x 150 mm.

  • Detection Wavelength: 254 nm or 259 nm.

  • Flow Rate: 0.5 - 1.2 mL/min.

  • Injection Volume: 10-20 µL.

  • Elution: Use a gradient or isocratic method. A common approach is to start with a high concentration of aqueous buffer (Mobile Phase A) and gradually increase the organic solvent (Mobile Phase B) to elute the compounds. A typical elution order is ATP, followed by ADP, AMP, and then adenosine.

5. Data Analysis:

  • Generate a standard curve for each analyte (ATP, ADP, AMP, adenosine) by injecting known concentrations.

  • Integrate the peak area for each analyte in the experimental samples.

  • Calculate the concentration of each species using the standard curve.

  • Determine the percentage of the initial compound remaining at each time point to calculate degradation rates and half-life.

Visualizations

ATP_Hydrolysis_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP - H₂O + H⁺ + Pi AMP AMP (Adenosine Monophosphate) ADP->AMP - H₂O + H⁺ + Pi Ado Adenosine AMP->Ado - H₂O + H⁺ + Pi

Caption: Sequential hydrolysis of ATP to ADP, AMP, and Adenosine.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10mM ATP in Buffer) aliquot Aliquot into Test Conditions (Different pH, Temp) prep_stock->aliquot incubate Incubate for Timed Intervals (0, 24, 48, 72h) aliquot->incubate sample Collect & Quench Samples incubate->sample hplc Analyze by RP-HPLC (Quantify ATP, ADP, AMP) sample->hplc data Calculate Degradation Rate & Half-Life hplc->data

Caption: Experimental workflow for this compound stability testing.

References

Common interferences in the quantification of adenine phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in the quantification of adenine phosphates (ATP, ADP, and AMP).

I. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in adenine phosphate quantification?

A1: Common sources of interference can be broadly categorized into three areas:

  • Sample Preparation: Contamination from proteins, degradation of adenine phosphates by endogenous ATPases, and the presence of anticoagulants can significantly affect results.[1][2]

  • Assay-Specific Issues: For luciferase-based ATP assays, this includes inhibition or enhancement of the luciferase enzyme by compounds in the sample, as well as signal instability.[3][4] For HPLC-based methods, issues often relate to co-elution of interfering compounds and problems with peak shape.[5]

  • Chemical Interferences: The presence of detergents, metal ions, and extreme pH conditions in the sample can interfere with the enzymatic reactions used in many quantification assays.

Q2: How does the choice of anticoagulant for blood sample collection affect this compound levels?

A2: The choice of anticoagulant is critical for accurate quantification. EDTA is generally recommended over lithium heparin for studies requiring stable ATP and ADP measurements. This is because EDTA chelates calcium ions, which are cofactors for many ATP-degrading enzymes, thus helping to preserve this compound levels in the sample. Studies have shown significantly higher levels of ATP and ADP in plasma stored in EDTA tubes compared to lithium heparin tubes.

Q3: Can detergents in my sample lysis buffer interfere with luciferase-based ATP assays?

A3: Yes, detergents can significantly impact luciferase activity. The effect depends on the type and concentration of the detergent:

  • Anionic detergents (e.g., SDS) are generally inhibitory to luciferase.

  • Cationic detergents can enhance the reaction rate at an optimal concentration but can also inactivate the enzyme, leading to a decreasing signal over time.

  • Non-ionic (e.g., Triton X-100) and zwitterionic detergents can increase the reaction rate over a broader range of concentrations without significantly affecting enzyme stability.

Q4: My RLU readings in my luciferase assay are fluctuating. What could be the cause?

A4: Fluctuating Relative Light Unit (RLU) readings can be a significant issue. This variability can be due to the stability of the luciferase enzyme and the ATP itself in the reaction mixture. For example, in some experiments, the signal intensity has been observed to increase between the first and second readings and then decrease. To mitigate this, it is crucial to standardize the time of reading after adding the luciferase reagent and to ensure all reagents are properly equilibrated to the assay temperature.

Q5: How does pH affect the stability of adenine phosphates?

A5: ATP is most stable in solutions with a pH between 6.8 and 7.4. It is rapidly hydrolyzed at extreme pH values. Acidic conditions can increase the stability of ATP and slow down its hydrolysis, while alkaline conditions decrease stability, leading to more rapid hydrolysis. Therefore, maintaining a stable and appropriate pH during sample preparation and analysis is crucial for accurate quantification.

II. Troubleshooting Guides

A. Luciferase-Based ATP Assays
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal 1. Inactive or degraded reagents (luciferin, luciferase). 2. Low cell viability or insufficient cell number. 3. Presence of luciferase inhibitors in the sample (e.g., certain metal ions, detergents). 4. Suboptimal assay conditions (e.g., temperature, pH).1. Use fresh reagents and prepare the working solution immediately before use. Store reagents as recommended by the manufacturer. 2. Check cell viability using a method like Trypan Blue exclusion. Ensure an adequate number of cells are used for the assay. 3. Deproteinize and purify the sample to remove potential inhibitors. See Section IV for protocols. 4. Ensure the assay buffer is at the optimal pH and that the assay is performed at the recommended temperature.
High Background Signal 1. Contamination of reagents or labware with ATP. 2. Use of plates not suitable for luminescence assays. 3. Intrinsic luminescence of some compounds in the sample.1. Use ATP-free water, pipette tips, and tubes. Prepare fresh reagents. 2. Use solid white or opaque-walled plates to minimize well-to-well crosstalk. 3. Run a sample blank (sample without luciferase reagent) to measure background luminescence and subtract it from the readings.
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent timing of reagent addition and measurement. 3. Non-homogenous cell suspension.1. Use calibrated pipettes and consider using a master mix for reagents. 2. Use a luminometer with an automated injector for consistent timing. If adding manually, be as consistent as possible between wells. 3. Ensure cells are thoroughly resuspended before plating and before adding lysis reagent.
B. HPLC-Based this compound Quantification
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Column overload. 2. Interaction of analytes with active sites on the column packing material (silanols). 3. Blocked column frit.1. Reduce the amount of sample injected onto the column. 2. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for reversed-phase). Use a high-purity silica column. 3. Reverse and flush the column. If the problem persists, replace the frit or the column.
Ghost Peaks 1. Contamination in the injector, column, or mobile phase. 2. Late elution of a compound from a previous injection.1. Flush the injector and column with a strong solvent. Use high-purity HPLC-grade solvents for the mobile phase. 2. Increase the run time or incorporate a column wash step at the end of the gradient to elute strongly retained compounds.
Fluctuating Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Inconsistent flow rate.1. Prepare fresh mobile phase and ensure it is properly degassed. If using a gradient, ensure the pump is mixing solvents correctly. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is properly primed.

III. Quantitative Data Summary

Table 1: Effect of Anticoagulant on Plasma ATP and ADP Stability
AnalyteAnticoagulantMean Concentration (nmol/L) ± SDp-valueReference
ATP EDTA846.19 ± 94.54< 0.001
Lithium Heparin589.61 ± 61.93
ADP EDTA804.00 ± 164.11< 0.001
Lithium Heparin610.00 ± 145.60
Table 2: Effect of pH on ATP Hydrolysis
pHHydrolysis Rate Constant (s⁻¹) at 120°CATP Half-life at 120°CReference
34.34 x 10⁻³A few minutes
72.91 x 10⁻³A few minutes
8Optimal for ATP and ADP hydrolysis by E-NTPDasesNot specified
9.5Optimal for AMP hydrolysisNot specified

Note: ATP is significantly more stable at physiological pH (6.8-7.4) and lower temperatures.

Table 3: Effect of Detergents on Luciferase Activity
Detergent TypeExampleEffect on Luciferase ActivityReference
Anionic SDSInhibitory
Cationic Enhances reaction rate at optimal concentration, but can inactivate the enzyme.
Non-ionic Triton X-100Stimulatory effect; can increase reaction rate.

IV. Experimental Protocols

A. Perchloric Acid (PCA) Deproteinization of Samples

This protocol is used to remove proteins from biological samples, which can interfere with many this compound quantification assays.

Materials:

  • Ice-cold 4 M Perchloric Acid (PCA)

  • Ice-cold 2 M Potassium Hydroxide (KOH)

  • Microcentrifuge (pre-cooled to 4°C)

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Sample Preparation: Prepare your sample (e.g., cell lysate, tissue homogenate) on ice.

  • Protein Precipitation: a. Add ice-cold 4 M PCA to your sample to a final concentration of 1 M. b. Vortex briefly and incubate on ice for 5 minutes. c. Centrifuge at 13,000 x g for 2 minutes at 4°C. d. Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.

  • Neutralization: a. Add ice-cold 2 M KOH to the supernatant (approximately 34% of the supernatant volume, e.g., 34 µL of 2 M KOH to 100 µL of supernatant). b. Vortex briefly. Vent the tube to release any CO2 that may have evolved. c. Check the pH using pH paper to ensure it is between 6.5 and 8.0. Adjust with 0.1 M KOH or PCA if necessary. d. Incubate on ice for 5 minutes to allow the potassium perchlorate to precipitate.

  • Final Centrifugation: a. Centrifuge at 13,000 x g for 15 minutes at 4°C. b. Carefully collect the supernatant. The sample is now deproteinized and ready for analysis.

B. Micro-Solid Phase Extraction (µ-SPE) for Sample Purification

This protocol describes a method for purifying adenine nucleotides from biological samples using activated carbon as the stationary phase.

Materials:

  • µ-SPE system with activated carbon cartridges

  • Equilibration solution (e.g., 50 mM phosphate buffer, pH 6)

  • Wash solution (same as equilibration solution)

  • Elution buffer (e.g., 60:40 acetonitrile:3% (v/v) formic acid, pH 9)

  • Vacuum manifold or positive pressure module

Procedure:

  • Cartridge Conditioning: Condition the activated carbon µ-SPE cartridge by passing the equilibration solution through it.

  • Sample Loading: Load the deproteinized sample supernatant onto the cartridge at a low flow rate (e.g., 5 µL/min).

  • Washing: Wash the cartridge with the wash solution to remove any unbound interfering substances.

  • Elution: Elute the adenine nucleotides from the cartridge using the elution buffer at a low flow rate (e.g., 5 µL/min).

  • Drying and Reconstitution: Dry the eluate (e.g., using a vacuum concentrator) and reconstitute the sample in a buffer compatible with your downstream analysis (e.g., HPLC mobile phase or luciferase assay buffer).

C. Adenylate Kinase (AK) Activity Assay (Colorimetric)

This assay can be used to determine the activity of adenylate kinase, an enzyme that can interfere with ADP and AMP quantification by converting them to ATP.

Principle: AK catalyzes the reaction 2 ADP → ATP + AMP. The newly formed ATP is then used in a series of coupled enzymatic reactions that result in the formation of a colored product, which can be measured spectrophotometrically.

Materials:

  • AK Assay Buffer

  • AK Substrate (ADP)

  • AK Developer

  • AK Converter

  • ATP Standard

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.

  • Standard Curve Preparation: Prepare a series of ATP standards in the 96-well plate to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Adjust the volume of each standard to 50 µL with AK Assay Buffer.

  • Sample Preparation: Add 2-50 µL of your sample (e.g., cell lysate) to the wells. Adjust the final volume to 50 µL with AK Assay Buffer. Prepare a sample background control for each sample by adding the same amount of sample to a separate well.

  • Reaction Mix Preparation: Prepare a Reaction Mix and a Background Control Mix according to the kit protocol.

  • Assay: a. Add 50 µL of the Reaction Mix to each sample well. b. Add 50 µL of the Background Control Mix to the standard wells and the sample background control wells. c. Mix well and incubate at room temperature for 5-10 minutes. d. Measure the absorbance at 570 nm in kinetic mode for at least 30-60 minutes.

  • Calculation: Choose two time points in the linear range of the reaction and determine the change in absorbance over time. Use the ATP standard curve to calculate the amount of ATP generated in your samples.

V. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification cluster_analysis Data Analysis sample_collection 1. Sample Collection (e.g., Blood, Tissue, Cells) lysis 2. Cell Lysis / Homogenization sample_collection->lysis deproteinization 3. Deproteinization (PCA) lysis->deproteinization purification 4. Purification (µ-SPE) deproteinization->purification hplc HPLC Analysis purification->hplc HPLC-based Quantification luciferase Luciferase Assay purification->luciferase Luminometry-based Quantification data_processing 5. Data Processing & Analysis hplc->data_processing luciferase->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_luciferase start Low Signal? check_reagents Reagents Fresh & Active? start->check_reagents Yes check_cells Sufficient & Viable Cells? check_reagents->check_cells Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No check_inhibitors Potential Inhibitors? check_cells->check_inhibitors Yes solution_cells Optimize cell number check_cells->solution_cells No solution_inhibitors Purify sample (µ-SPE) check_inhibitors->solution_inhibitors Yes success Signal Improved check_inhibitors->success No solution_reagents->success solution_cells->success solution_inhibitors->success

Caption: Troubleshooting logic for low signal in luciferase assays.

adenine_phosphate_pathway ATP ATP ADP ADP ATP->ADP ATPases (Energy Consumption) ADP->ATP Glycolysis, Oxidative Phosphorylation AMP AMP ADP->AMP ADP->AMP Adenylate Kinase (Interconversion) AMP->ADP

Caption: Simplified this compound interconversion pathway.

References

Technical Support Center: Preventing Enzymatic Degradation of Adenine Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the enzymatic degradation of adenine phosphates (ATP, ADP, and AMP) during sample extraction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low ATP Yield Incomplete cell lysis: The extraction method may not be robust enough to break open the cells completely.[1][2]- Ensure your lysis buffer is appropriate for your sample type. The use of detergents like Triton X-100 or SDS can enhance cell disruption.[1] - For tough tissues or cells, consider mechanical disruption methods such as sonication or bead beating in conjunction with chemical lysis.[1] - Optimize lysis conditions, including incubation time, temperature, and pH.[1]
Enzymatic degradation during extraction: ATPases and other nucleotidases are active during the extraction process.- Immediately quench enzymatic activity at the start of the extraction. This can be achieved by using strong acids like perchloric acid (PCA) or trichloroacetic acid (TCA), or by flash-freezing the sample in liquid nitrogen. - Work quickly and keep samples on ice throughout the procedure.
Co-precipitation of ATP: ATP may be lost due to co-precipitation with proteins and salts during acid extraction and neutralization steps.- Consider using a phenol-based extraction method, which has been shown to have higher ATP recovery by avoiding co-precipitation issues. - Ensure proper neutralization and removal of precipitants after acid extraction.
High Variability in Replicates Inconsistent sample handling: Minor differences in the timing of quenching or processing between samples can lead to variable degradation.- Standardize your workflow to ensure all samples are treated identically and for the same duration. - Process samples in small batches to minimize the time between harvesting and quenching.
Incomplete mixing: If the quenching or lysis reagents are not thoroughly mixed with the sample, enzymatic activity may persist in localized areas.- Vortex or pipette vigorously to ensure immediate and complete mixing of the sample with the extraction/quenching solution.
Cellular stress during harvesting: The process of harvesting cells (e.g., trypsinization) can alter cellular metabolism and ATP levels.- For adherent cells, consider in-situ quenching by adding the extraction reagent directly to the culture plate after removing the medium. - If trypsinization is necessary, perform it as quickly as possible and immediately quench the cells.
Sample Clogging During Filtration/Centrifugation High viscosity from nucleic acids: Large amounts of DNA and RNA released during lysis can make the sample viscous and difficult to handle.- Incorporate a DNase/RNase treatment step in your protocol. - Shear the nucleic acids by passing the lysate through a fine-gauge needle.
Incomplete protein precipitation: Insufficient mixing with the precipitating agent can lead to a flocculent rather than a tight pellet.- Ensure thorough mixing with the acid precipitant and allow adequate incubation time on ice.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent enzymatic degradation of adenine phosphates during sample extraction?

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and the ratio of ATP to ADP and AMP (the adenylate energy charge) is a key indicator of the cell's metabolic state. Enzymes such as ATPases rapidly hydrolyze ATP to ADP and then to AMP upon cell lysis, which can drastically alter the in-vivo concentrations of these molecules. Therefore, immediate inactivation of these enzymes is crucial for obtaining an accurate snapshot of the cellular energy status.

Q2: What are the most common methods for quenching enzymatic activity?

The most common and effective methods involve the use of strong acids, such as perchloric acid (PCA) or trichloroacetic acid (TCA), which precipitate proteins and thereby halt all enzymatic activity. Other methods include rapid heating (boiling) or the use of organic solvents like methanol or acetonitrile. The choice of method often depends on the sample type and the downstream analytical technique.

Q3: What are the advantages and disadvantages of PCA versus TCA extraction?

Both PCA and TCA are effective at deproteinizing samples. PCA can be removed by precipitation with a neutralizing agent like potassium carbonate (KHCO3), which can be a relatively clean method. However, TCA often requires removal by liquid-liquid extraction with a solvent like ether, which can be more cumbersome and may lead to lower recovery rates.

Q4: Can I store my samples before extracting adenine phosphates?

It is highly recommended to process samples immediately after harvesting to prevent changes in adenine nucleotide levels. If storage is unavoidable, flash-freeze the samples in liquid nitrogen and store them at -80°C. Avoid slow freezing, as this can cause cell damage and activate degradative enzymes.

Q5: How can I be sure my extraction method is efficient?

To validate your extraction efficiency, you can perform a spike-and-recovery experiment. Add a known amount of an ATP standard to your sample at the beginning of the extraction process and measure the final recovery. A good extraction method should yield a recovery of over 90%.

Quantitative Data Summary

The following table summarizes the reported efficiency of different adenine phosphate extraction methods.

Extraction MethodSample TypeReported ATP Recovery/LevelReference
Phenol-TE Extraction Various Tissues>17.8-fold higher than TCA
80% Methanol (70°C) Cultured Endothelial CellsHigher ATP content than PCA, TCA, or boiling water
Acetonitrile (ACN) Rat Bone Marrow & Intestinal CellsSignificantly more ATP than PCA method
Perchloric Acid (PCA) Human Bronchial Epithelial CellsNo degradation of ATP, ADP, AMP observed

Experimental Protocols

Perchloric Acid (PCA) Extraction Protocol

This protocol is adapted for the extraction of water-soluble metabolites, including adenine phosphates, from cell cultures.

  • Preparation:

    • Prepare a 6% (v/v) perchloric acid solution and keep it on ice.

    • Prepare a 2M potassium bicarbonate (KHCO3) solution for neutralization.

  • Sample Harvesting and Quenching:

    • For adherent cells, rapidly wash the cell monolayer with ice-cold PBS.

    • Add 1 mL of ice-cold 6% PCA directly to the plate to lyse the cells and quench enzymatic activity. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in 1 mL of ice-cold 6% PCA.

  • Deproteinization:

    • Incubate the PCA lysate on ice for 10-15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Slowly add the 2M KHCO3 solution while vortexing gently until the pH reaches 6.5-7.0. This will precipitate the perchlorate as potassium perchlorate.

    • Incubate on ice for 10 minutes.

  • Final Clarification:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

    • The resulting supernatant contains the adenine phosphates and is ready for analysis or storage at -80°C.

Trichloroacetic Acid (TCA) Extraction Protocol

This protocol is suitable for precipitating proteins and extracting adenine phosphates.

  • Preparation:

    • Prepare a 10-20% (w/v) TCA solution and keep it on ice.

    • Prepare a solution of cold acetone for washing.

  • Sample Homogenization and Precipitation:

    • Homogenize the tissue or cell pellet directly in 1 mL of 10-20% TCA.

    • Alternatively, for cell lysates, add TCA to a final concentration of 10-20%.

    • Incubate the mixture on ice for 30 minutes to allow for complete protein precipitation.

  • Pelleting and Washing:

    • Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the protein pellet by adding 200 µL of cold acetone and vortexing.

    • Centrifuge again at 14,000 rpm for 5 minutes at 4°C. Repeat the wash step twice.

  • Drying and Resuspension:

    • After the final wash, discard the acetone and air-dry the pellet to remove any residual solvent.

    • Resuspend the pellet in a suitable buffer for your downstream analysis. Note that proteins precipitated with TCA can sometimes be difficult to resolubilize.

Visualizations

AdeninePhosphateDegradation ATP ATP ADP ADP ATP->ADP ATPase / Kinase ADP->ATP Kinase AMP AMP ADP->AMP Kinase / 5'-Nucleotidase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase

Caption: Enzymatic degradation pathway of ATP.

ExtractionWorkflow cluster_neutralization For PCA Method start Start: Harvest Cells/Tissue quench Quench Enzymatic Activity (e.g., add ice-cold PCA/TCA) start->quench lyse Cell Lysis & Protein Precipitation quench->lyse centrifuge1 Centrifuge to Pellet Protein lyse->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant neutralize Neutralize (if using PCA) supernatant->neutralize final_extract Final Extract for Analysis supernatant->final_extract For TCA Method (after solvent extraction) centrifuge2 Centrifuge to Remove Precipitate neutralize->centrifuge2 centrifuge2->final_extract

Caption: General workflow for this compound extraction.

TroubleshootingFlowchart start Low ATP Yield? lysis Was Lysis Complete? start->lysis Yes degradation Was Quenching Immediate? lysis->degradation Yes improve_lysis Solution: Use stronger lysis method/buffer lysis->improve_lysis No improve_quench Solution: Quench faster, keep samples on ice degradation->improve_quench No check_recovery Perform Spike-and-Recovery Experiment degradation->check_recovery Yes

Caption: Troubleshooting flowchart for low ATP yield.

References

Technical Support Center: Optimizing Enzymatic Reactions Involving Adenine Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for enzymatic reactions involving adenine phosphates such as ATP, ADP, and AMP.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays involving adenine phosphates.

Problem Potential Cause Suggested Solution
Low or No Enzyme Activity Suboptimal pH Perform a pH titration from 6.5 to 8.5 to determine the optimal pH for your specific enzyme and substrate.[1] Most kinase assays have an optimal pH between 7.0 and 8.0.[1]
Incorrect Ionic Strength Test a range of salt (e.g., NaCl or KCl) concentrations from 10 mM to 200 mM.[1] High salt concentrations can be inhibitory for many kinases.[1]
Insufficient Mg²⁺ Concentration Ensure the buffer contains an adequate concentration of MgCl₂, typically in the range of 5-20 mM. Remember that ATP chelates Mg²⁺, so the concentration of free Mg²⁺ is critical.[2]
Enzyme Instability Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during assay setup.
Low ATP Concentration For kinase assays, ensure the ATP concentration is at or near the Michaelis constant (Km) for ATP to achieve optimal activity.
High Background Signal Non-specific Substrate Phosphorylation Decrease the amount of enzyme used in the reaction or optimize the substrate concentration.
Contaminated Reagents Use fresh, high-purity reagents. Check for ATP contamination in your buffers and other assay components, especially when using sensitive detection methods like luciferase-based assays.
Light Leakage or Contaminated Luminometer For luminescence assays, ensure the luminometer is clean and not exposed to external light sources. Use opaque, white plates for luminescence measurements to minimize background.
Inconsistent Results/High Variability Pipetting Errors Use calibrated pipettes and prepare a master mix for reagents whenever possible to minimize well-to-well variability.
Fluctuating Temperature Ensure a stable reaction temperature. Temperature gradients across the assay plate can lead to variability. Performing assays at room temperature can mitigate this.
Reagent Instability Prepare fresh reagents, especially for sensitive components like ATP and luciferase. Avoid repeated freeze-thaw cycles of samples and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an enzymatic reaction involving ATP?

A1: The optimal pH for most kinase assays is near physiological pH, typically between 7.0 and 8.0. However, the ideal pH can vary depending on the specific enzyme and substrate. For instance, the pH dependence of ATP hydrolysis can result in a bell-shaped curve, with a maximum activity at a specific pH. It is highly recommended to perform a pH titration to determine the optimal condition for your specific experimental setup.

Q2: How does ionic strength affect my enzyme's activity?

A2: Ionic strength is a critical variable that can significantly impact enzyme kinetics and should be kept constant when assaying enzymes. The effect of ionic strength is enzyme-dependent. For some enzymes, like α-chymotrypsin, the reaction rate increases with ionic strength, while for others, like trypsin, the rate increases at low ionic strengths but is inhibited as the ionic strength further increases. For many kinases, a total salt concentration of up to 50 mM is generally recommended.

Q3: Why is magnesium (Mg²⁺) essential in ATP-dependent reactions?

A3: Magnesium is a crucial cofactor for the vast majority of enzymes that utilize ATP. Its primary roles include:

  • Charge Neutralization: Mg²⁺ neutralizes some of the negative charges on the polyphosphate chain of ATP, reducing non-specific ionic interactions.

  • Conformational Stability: It helps to hold the ATP molecule in a well-defined conformation that can be specifically bound by the enzyme.

  • Enhanced Binding: Mg²⁺ provides additional points of interaction between the ATP-Mg²⁺ complex and the enzyme, increasing the binding energy.

Q4: Should I include a detergent in my reaction buffer?

A4: Low concentrations (e.g., 0.01%) of non-ionic detergents like Triton X-100 or NP-40 are often included in kinase buffers. These can prevent the enzyme and substrate from adhering to plasticware and reduce protein aggregation. However, detergents can sometimes interfere with the assay, so it's advisable to test your reaction with and without a detergent to see if it is beneficial for your specific setup.

Q5: My luciferase-based ATP assay is giving a weak or no signal. What should I do?

A5: A weak or no signal in a luciferase assay can stem from several issues:

  • Inactive Reagents: Check if your luciferase and luciferin are still functional and if your plasmid DNA is of high quality.

  • Low Transfection Efficiency: If you are using a reporter assay, optimize the ratio of plasmid DNA to transfection reagent.

  • Weak Promoter: If applicable, consider using a stronger promoter to drive luciferase expression.

  • Inhibitors: Some compounds in your sample may inhibit the luciferase enzyme.

Quantitative Data Summary

Table 1: Recommended Starting Buffer Conditions for Kinase Assays

Component Typical Concentration Range Notes
Buffering Agent (e.g., Tris-HCl, HEPES) 25-50 mMMaintain a stable pH, typically between 7.0 and 8.0.
MgCl₂ 5-20 mMEssential cofactor for ATP-dependent enzymes.
NaCl or KCl 10-100 mMOptimize for your specific enzyme; high concentrations can be inhibitory.
Dithiothreitol (DTT) 1-2 mMA reducing agent to maintain enzyme stability.
Bovine Serum Albumin (BSA) 0.1 mg/mLA protein stabilizer.
Non-ionic Detergent (e.g., Triton X-100) 0.01%Optional, to prevent aggregation and sticking to plasticware.

Table 2: pH Optima for Various ATP-Utilizing Enzymes

Enzyme Substrate/Condition Optimal pH
Most Kinases General7.0 - 8.0
Mitochondrial ATPase 0.06 mM ATPMg²⁺~7.0
Mitochondrial ATPase 0.67 mM ATPMg²⁺~8.0
Mitochondrial ATPase 3 mM ATPMg²⁺8.2 - 9.0
Yeast Plasma Membrane H⁺-ATPase ATP Hydrolysis~6.0

Experimental Protocols

Protocol 1: pH Optimization for a Kinase Reaction

  • Prepare Buffers: Prepare a series of 10X reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using a suitable buffer like Tris-HCl or HEPES.

  • Set up Reactions: In a microplate, set up the kinase reactions using the different pH buffers. Each reaction should contain the enzyme, substrate, and other necessary components except ATP.

  • Initiate Reaction: Start the reactions by adding ATP solution to a final concentration at the Kₘ for ATP.

  • Incubate: Incubate the plate at 30°C for a predetermined optimal reaction time.

  • Stop Reaction and Detect: Terminate the reactions and measure the kinase activity using your preferred detection method (e.g., luminescence, fluorescence, radioactivity).

  • Analyze Data: Plot the measured kinase activity against the pH to determine the optimal pH for your reaction.

Protocol 2: Determination of ATP Concentration using a Luciferase-Based Assay

  • Reagent Preparation: Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions, which typically involves adding an assay buffer to the lyophilized enzyme.

  • Prepare ATP Standards: Create a series of ATP standards with known concentrations by serially diluting a stock solution.

  • Sample Preparation: If measuring intracellular ATP, lyse the cells using a suitable method (e.g., detergents, sonication) and centrifuge to remove cell debris.

  • Assay Procedure:

    • Add a specific volume of your samples and ATP standards to the wells of a white, opaque microplate.

    • Add the reconstituted luciferase reagent to each well.

    • Gently mix the contents.

  • Data Acquisition: Immediately measure the luminescence (Relative Light Units, RLU) using a luminometer.

  • Data Analysis: Plot the RLU values of the ATP standards against their known concentrations to generate a standard curve. Use this curve to determine the ATP concentration in your samples.

Visualizations

Adenylate_Kinase_Signaling_Pathway ATP High ATP AK Adenylate Kinase (AK) ATP->AK Substrate Energy_Charge High Cellular Energy Charge ATP->Energy_Charge Leads to ADP_AMP High ADP/AMP ADP_AMP->AK Substrates Low_Energy_Charge Low Cellular Energy Charge ADP_AMP->Low_Energy_Charge Leads to AK->ATP 2 ADP <=> ATP + AMP Anabolic Anabolic Pathways (Growth, Synthesis) Energy_Charge->Anabolic Activates Catabolic Catabolic Pathways (ATP Production) Low_Energy_Charge->Catabolic Activates Anabolic->ADP_AMP Consumes ATP Catabolic->ATP Generates

Caption: Adenylate Kinase in Cellular Energy Homeostasis.

Troubleshooting_Workflow Start Start: Inconsistent/Poor Enzyme Activity Check_Buffer Check Buffer Composition Start->Check_Buffer pH_Opt Is pH Optimal? Check_Buffer->pH_Opt Adjust_pH Perform pH Titration (6.5-8.5) pH_Opt->Adjust_pH No Ionic_Opt Is Ionic Strength Optimal? pH_Opt->Ionic_Opt Yes Adjust_pH->Ionic_Opt Adjust_Ionic Titrate Salt (10-200 mM) Ionic_Opt->Adjust_Ionic No Mg_Opt Is [Mg²⁺] Sufficient? Ionic_Opt->Mg_Opt Yes Adjust_Ionic->Mg_Opt Adjust_Mg Adjust [MgCl₂] (5-20 mM) Mg_Opt->Adjust_Mg No Check_Enzyme Check Enzyme and Substrates Mg_Opt->Check_Enzyme Yes Adjust_Mg->Check_Enzyme Enzyme_Active Is Enzyme Active/Stable? Check_Enzyme->Enzyme_Active New_Enzyme Use Fresh Aliquot, Avoid Freeze-Thaw Enzyme_Active->New_Enzyme No ATP_Conc Is [ATP] at Km? Enzyme_Active->ATP_Conc Yes New_Enzyme->ATP_Conc Adjust_ATP Optimize [ATP] ATP_Conc->Adjust_ATP No Success Problem Resolved ATP_Conc->Success Yes Adjust_ATP->Success

Caption: A logical workflow for troubleshooting enzyme assays.

Experimental_Workflow_Ki Prep 1. Reagent Preparation Setup 2. Assay Setup (Varying [ADP]) Prep->Setup PreIncubate 3. Pre-incubation (5 min) Setup->PreIncubate Initiate 4. Initiate Reaction (Add Enzyme) PreIncubate->Initiate Monitor 5. Monitor Reaction (ΔA340nm) Initiate->Monitor Calculate 6. Calculate Initial Velocity (v₀) Monitor->Calculate Plot 7. Data Plotting (e.g., Lineweaver-Burk) Calculate->Plot Determine_Ki 8. Determine Ki Plot->Determine_Ki

Caption: Workflow for Ki Determination of an Inhibitor.

References

Improving the sensitivity of adenine phosphate detection in low-abundance samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adenine phosphate detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of this compound (ATP, ADP, and AMP) detection in low-abundance samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of adenine phosphates using various techniques.

Bioluminescence-Based Assays (Luciferin-Luciferase)

Question: Why is my luminescence signal weak or absent in my luciferase-based ATP assay?

Answer: A weak or non-existent signal can stem from several factors related to reagents, the experimental procedure, or the sample itself.

  • Reagent Integrity:

    • Enzyme Activity: Luciferase is sensitive to temperature fluctuations and multiple freeze-thaw cycles. Ensure the enzyme has been stored correctly at –20°C or –80°C and consider aliquoting it into single-use volumes.[1]

    • Reagent Preparation: Confirm that all components, especially the luciferin substrate and assay buffer, were reconstituted correctly and at the proper concentrations as specified in your kit's protocol.[2] Prepare the ATP detection cocktail fresh before each use for maximal activity.[3]

  • Experimental Conditions:

    • Suboptimal pH or Temperature: Luciferase activity is optimal at a specific pH and temperature. Verify that your assay buffer maintains the correct pH and that the assay is performed at the recommended temperature.

    • Insufficient Lysis: If measuring intracellular ATP, incomplete cell lysis will result in a lower ATP release and consequently a weaker signal. Ensure your lysis buffer is effective for your cell type and that the incubation time is sufficient.[4]

  • Sample-Related Issues:

    • Low ATP Concentration: The ATP concentration in your sample may be below the detection limit of the assay. Consider concentrating your sample or increasing the number of cells used.

    • Presence of Inhibitors: Your sample may contain compounds that inhibit the luciferase enzyme. Common inhibitors include certain detergents, high salt concentrations, and some organic solvents.

Question: My background luminescence is too high. What can I do to reduce it?

Answer: High background can mask the true signal from your sample. Here are some common causes and solutions:

  • ATP Contamination: ATP is a ubiquitous molecule and can contaminate lab equipment and reagents.

    • Use ATP-free pipette tips and tubes.

    • Prepare reagents in a clean environment.

    • Run a blank control (assay buffer without sample) to check for contamination in your reagents.

  • Plate Type: The type of microplate used can affect background signal. White or opaque-walled plates are recommended for luminescence assays to reduce crosstalk between wells and enhance the signal.

  • Reagent Purity: Impurities in the luciferase or luciferin preparations can lead to autoluminescence. Use high-purity reagents.

Question: I'm observing high variability between my replicate wells. How can I improve consistency?

Answer: High variability can make it difficult to obtain reliable data. The following steps can help improve reproducibility:

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Ensure your pipettes are calibrated and use a multi-channel pipette for adding reagents to multiple wells simultaneously.

  • Inconsistent Cell Seeding: For cell-based assays, ensure that cells are evenly distributed in each well.

  • Incomplete Mixing: Gently but thoroughly mix the reagents in each well after addition.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. Avoid using the outer wells for critical samples or ensure the plate is properly sealed during incubations.

High-Performance Liquid Chromatography (HPLC)

Question: I'm having trouble with peak resolution and separation of ATP, ADP, and AMP.

Answer: Poor separation can be due to a number of factors related to the mobile phase, column, or other instrument parameters.

  • Mobile Phase Composition:

    • Incorrect pH: The pH of the mobile phase is critical for the ionization state of the adenine nucleotides. Small variations can significantly impact retention times and peak shape. Prepare fresh mobile phase for each run and ensure the pH is accurately adjusted.

    • Ion-Pairing Reagent: For ion-pairing chromatography, the concentration of the ion-pairing reagent (e.g., tetrabutylammonium) is crucial. The optimal concentration needs to be determined empirically.

  • Column Issues:

    • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape and resolution. If you observe a sudden decline in performance, consider replacing the column.

    • Improper Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Insufficient equilibration can lead to retention time shifts.

  • Flow Rate: An inconsistent flow rate can cause retention time variability. Check for leaks in the system and ensure the pump is functioning correctly.

Question: My peaks are tailing or fronting.

Answer: Asymmetrical peaks can interfere with accurate quantification.

  • Peak Tailing: This can be caused by secondary interactions between the analytes and the stationary phase, a contaminated guard column, or column overload.

    • Try adjusting the mobile phase pH or ionic strength.

    • Replace the guard column.

    • Inject a smaller sample volume or a more dilute sample.

  • Peak Fronting: This is often a sign of column overload. Reduce the amount of sample injected onto the column.

Question: I am observing ghost peaks in my chromatogram.

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram.

  • Contamination: These can arise from contamination in the mobile phase, injection solvent, or from carryover from a previous injection.

  • Sample Preparation: Ensure that your sample preparation procedure does not introduce contaminants.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: I am experiencing ion suppression or enhancement, leading to inaccurate quantification.

Answer: Matrix effects, where components in the sample matrix interfere with the ionization of the analytes of interest, are a common challenge in LC-MS/MS.

  • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Optimize Chromatography: Improve the chromatographic separation to ensure that the adenine phosphates elute in a region free from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help to correct for matrix effects.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Question: My signal intensity is low.

Answer: Low signal intensity can be due to a variety of factors.

  • Inefficient Ionization: Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) for the adenine phosphates.

  • Poor Fragmentation: Optimize the collision energy to ensure efficient fragmentation of the precursor ions to produce abundant product ions.

  • Sample Degradation: Adenine nucleotides can be unstable. Ensure proper sample handling and storage to prevent degradation.

Fluorescent Biosensors

Question: The fluorescence signal from my ATP biosensor is weak.

Answer: A weak signal can be due to low expression of the biosensor or issues with the imaging setup.

  • Low Biosensor Expression: Optimize the transfection or transduction protocol to increase the expression level of the biosensor in your cells.

  • Photobleaching: Reduce the excitation light intensity or the exposure time to minimize photobleaching of the fluorescent protein.

  • Incorrect Filter Sets: Ensure that you are using the correct excitation and emission filters for your specific fluorescent biosensor.

Question: I am observing artifacts in my live-cell imaging experiments.

Answer: Artifacts can arise from changes in the cellular environment that are not related to this compound concentrations.

  • pH Sensitivity: Some fluorescent biosensors are sensitive to changes in pH. It is important to use a biosensor that is pH-insensitive or to perform control experiments to account for pH changes.

  • Autofluorescence: Cellular autofluorescence can interfere with the signal from the biosensor. Acquire an image of untransfected cells to assess the level of autofluorescence.

  • Cellular Health: Ensure that the cells are healthy and not undergoing stress or apoptosis, as this can affect both ATP levels and the fluorescence properties of the biosensor.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of adenine phosphates?

A1: LC-MS/MS is generally considered the most sensitive and selective method for the quantification of low-abundance adenine phosphates, with detection limits often in the low nanomolar to femtomole range. However, bioluminescence-based assays using luciferase can also be extremely sensitive, capable of detecting attomole levels of ATP. The choice of method will depend on the specific requirements of the experiment, including the sample type, the need to measure ADP and AMP simultaneously, and the available instrumentation.

Q2: How can I efficiently extract adenine phosphates from my samples?

A2: The choice of extraction method is critical for accurate quantification.

  • For cell cultures: A common method is extraction with cold perchloric acid (PCA) followed by neutralization. Methanol-based extraction methods have also been shown to be effective. A phenol-based extraction method has been reported to significantly increase the yield of ATP from tissues.

  • For tissues: Tissues should be snap-frozen in liquid nitrogen to halt metabolic activity. The frozen tissue can then be homogenized in an appropriate extraction buffer.

Q3: Can I measure ATP, ADP, and AMP in a single run?

A3: Yes, both HPLC and LC-MS/MS methods are capable of separating and quantifying ATP, ADP, and AMP in a single chromatographic run. This is a significant advantage over methods that only measure ATP.

Q4: How important is it to prevent the degradation of adenine phosphates during sample preparation?

A4: It is extremely important. Adenine phosphates are rapidly turned over by enzymes (ATPases, kinases) present in biological samples. All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity. The use of enzyme inhibitors may also be considered.

Q5: What are genetically encoded fluorescent biosensors and how do they work for ATP detection?

A5: Genetically encoded fluorescent biosensors are proteins that can be introduced into living cells to report on the concentration of specific molecules in real-time. For ATP detection, these biosensors often consist of an ATP-binding protein domain linked to one or more fluorescent proteins. When ATP binds to the sensor, it undergoes a conformational change that alters its fluorescence properties, which can be detected by microscopy. This allows for the dynamic monitoring of ATP levels within single living cells.

Quantitative Data Summary

The following tables summarize the performance characteristics of different methods for this compound detection.

Table 1: Comparison of Detection Methods for Adenine Phosphates

FeatureBioluminescence (Luciferase)HPLC-UV/FluorescenceLC-MS/MSFluorescent Biosensors
Analytes Primarily ATPATP, ADP, AMP, AdenosineATP, ADP, AMP, and other metabolitesATP, ATP:ADP ratio
Sensitivity Very High (attomole)Moderate (picomole)Very High (femtomole to picomole)High (within cells)
Quantification Relative or AbsoluteAbsoluteAbsoluteRatiometric/Relative
Throughput High (plate-based)Low to ModerateModerateHigh (imaging/flow cytometry)
Sample Type Lysates, purified samplesLysates, extractsLysates, extracts, biofluidsLive cells
Instrumentation LuminometerHPLC system with UV or fluorescence detectorLC-MS/MS systemFluorescence microscope, flow cytometer

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ)

MethodAnalyteLOD/LOQReference
HPLC-FluorescenceATP, ADP, AMP~0.08 pmol (LOD), ~0.16 pmol (LOQ)
LC-MS/MSATP, ADP, AMP0.1 µg/ml (LLOQ)
LC-HESI-MS/MScAMP, AMP, ATP, Adenosine10-50 nM (LLOQ)
Fluorescent AptasensorATP33.85 nM (LOD)

Experimental Protocols

Protocol 1: Bioluminescence-Based ATP Assay (Luciferin-Luciferase)

This protocol provides a general framework for measuring ATP in cell lysates.

  • Reagent Preparation:

    • Prepare the ATP assay buffer as per the manufacturer's instructions.

    • Reconstitute the lyophilized luciferase/luciferin reagent with the assay buffer to create the ATP detection cocktail. Prepare this solution fresh and protect it from light.

  • Sample Preparation (Cell Lysates):

    • For adherent cells, wash the cells with PBS and then add a suitable cell lysis buffer. Incubate for the recommended time to ensure complete lysis.

    • For suspension cells, centrifuge the cells to form a pellet, remove the supernatant, and resuspend in lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • ATP Standard Curve Preparation:

    • Prepare a series of ATP standards by serially diluting a concentrated ATP stock solution in the same buffer as your samples.

  • Assay Procedure:

    • Pipette your samples and ATP standards into a white, opaque 96-well plate.

    • Add the ATP detection cocktail to each well.

    • Immediately measure the luminescence using a luminometer.

Protocol 2: HPLC with Fluorescence Detection for Adenine Nucleotides

This protocol is based on the pre-column derivatization of adenine nucleotides with chloroacetaldehyde (CAA) to form fluorescent etheno-derivatives.

  • Sample Extraction and Neutralization:

    • Extract adenine nucleotides from cells or tissues using cold 0.6 M perchloric acid (PCA).

    • Centrifuge to pellet precipitated proteins.

    • Neutralize the supernatant with potassium carbonate (K2CO3).

    • Centrifuge to remove the potassium perchlorate precipitate.

  • Derivatization:

    • To the neutralized extract, add chloroacetaldehyde (CAA) solution.

    • Adjust the pH to 4.0-4.5.

    • Incubate the mixture at 80°C for 40 minutes to form the etheno-derivatives.

    • Cool the samples on ice to stop the reaction.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a low-concentration phosphate buffer (pH 6.0-7.0) and an organic solvent like methanol or acetonitrile is typically used. An ion-pairing reagent such as tetrabutylammonium phosphate may be included.

    • Detection: Set the fluorescence detector to an excitation wavelength of ~280 nm and an emission wavelength of ~410 nm.

    • Quantification: Create a standard curve using known concentrations of derivatized ATP, ADP, and AMP standards.

Visualizations

This compound Metabolism and Signaling

Adenine_Metabolism cluster_AK Adenylate Kinase Equilibrium ATP ATP Energy_Consuming Energy-Consuming Processes ATP->Energy_Consuming Hydrolysis ADP ADP AMP AMP ADP->AMP Hydrolysis Energy_Producing Energy-Producing Processes ADP->Energy_Producing Adenylate_Kinase Adenylate Kinase ADP->Adenylate_Kinase Adenosine Adenosine AMP->Adenosine - Pi Energy_Consuming->ADP + Pi Energy_Producing->ATP Phosphorylation Adenylate_Kinase->ATP Adenylate_Kinase->AMP

Caption: Interconversion of adenine nucleotides in cellular energy metabolism.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., cell pellet, tissue) Extraction 2. Extraction (e.g., PCA, Methanol) Sample_Collection->Extraction Neutralization 3. Neutralization/ Cleanup (e.g., SPE) Extraction->Neutralization LC_Separation 4. LC Separation (Reverse Phase/HILIC) Neutralization->LC_Separation Ionization 5. Ionization (Electrospray - ESI) LC_Separation->Ionization Mass_Analysis 6. Mass Analysis (MS1 - Precursor Ion) Ionization->Mass_Analysis Fragmentation 7. Fragmentation (Collision Cell) Mass_Analysis->Fragmentation Detection 8. Detection (MS2 - Product Ions) Fragmentation->Detection Peak_Integration 9. Peak Integration Detection->Peak_Integration Quantification 10. Quantification (Standard Curve) Peak_Integration->Quantification Final_Results Final_Results Quantification->Final_Results Final Results (ATP, ADP, AMP conc.)

Caption: A typical workflow for this compound quantification by LC-MS/MS.

References

Technical Support Center: Optimization of Adenine Phosphate Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of extraction protocols for adenine phosphates (ATP, ADP, and AMP) from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps for accurate adenine phosphate determination in plant tissues?

A1: The most critical initial steps are rapid and effective quenching of metabolic activity and thorough homogenization of the plant tissue. Adenine phosphates have high turnover rates, so it is essential to halt all enzymatic activity immediately upon harvesting to preserve their in vivo concentrations. Flash-freezing the tissue in liquid nitrogen is the gold standard for quenching.[1] Following quenching, efficient mechanical disruption is necessary to break the rigid plant cell walls.[1]

Q2: Which extraction methods are most commonly used for adenine phosphates in plants?

A2: The two most prevalent methods for extracting adenine phosphates from plant tissues are Perchloric Acid (PCA) extraction and Boiling Ethanol extraction.[2][3][4] Both methods have their advantages and are effective at denaturing proteins and inactivating enzymes.

Q3: How do I choose between Perchloric Acid and Boiling Ethanol extraction?

A3: The choice depends on your specific experimental needs and downstream analysis.

  • Perchloric Acid (PCA) Extraction: This is a highly effective method for halting phosphatase activity and precipitating proteins. It is a robust and widely cited method. However, it requires a subsequent neutralization step to remove the acid, which can sometimes lead to loss of analytes if not performed carefully.

  • Boiling Ethanol Extraction: This method is also effective for enzyme inactivation and is often considered milder than strong acid extractions. It can be advantageous as the solvent is easily removed by evaporation. However, the stability of nucleotide triphosphates in pure boiling ethanol can be a concern, although the presence of the cellular matrix appears to have a stabilizing effect.

Q4: My this compound yields are consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Inefficient Quenching: A delay between harvesting and freezing can lead to significant degradation of ATP.

  • Incomplete Homogenization: Plant tissues are tough. If cell walls are not adequately disrupted, the extraction solvent cannot access the intracellular contents, leading to poor recovery.

  • Degradation During Extraction: If enzymes are not completely inactivated, they will continue to degrade adenine phosphates. Ensure the temperature of the boiling ethanol is sufficiently high or that the PCA concentration is adequate.

  • Losses During Neutralization/Purification: For PCA extractions, improper neutralization can lead to co-precipitation of adenine phosphates. During any subsequent purification steps, such as Solid Phase Extraction (SPE), ensure the protocol is optimized for your specific sample type.

Q5: What are common interfering compounds from plant tissues and how can I remove them?

A5: Plant tissues contain numerous compounds that can interfere with downstream analysis, such as polysaccharides, polyphenols, and pigments. These can co-precipitate with your analytes or interfere with chromatographic separation. To mitigate this, consider including polyvinylpyrrolidone (PVP) in your extraction buffer to help remove phenolic compounds. Further purification using techniques like Solid Phase Extraction (SPE) with weak anion-exchange columns can effectively separate nucleotides from other polar metabolites and interfering substances.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low ATP/ADP Ratio or Low Energy Charge Delayed quenching, allowing for ATP hydrolysis.Immediately freeze tissue in liquid nitrogen upon harvesting. Minimize handling time before freezing.
Incomplete enzyme inactivation during extraction.Ensure the extraction solvent (e.g., boiling ethanol) is at the correct temperature before adding the sample. For PCA, ensure the acid concentration is sufficient.
High Variability Between Replicates Inhomogeneous sample material.Grind the entire sample to a fine, homogenous powder in liquid nitrogen before weighing aliquots for extraction.
Inconsistent timing in quenching or extraction steps.Standardize all incubation and handling times across all samples.
Pipetting errors with viscous extracts.Ensure thorough mixing of the extract before taking an aliquot. Use appropriate pipette tips for viscous solutions if necessary.
Discolored or Viscous Extract Presence of high concentrations of polysaccharides and/or polyphenols.Add polyvinylpyrrolidone (PVP) to the extraction buffer to bind polyphenols. Consider a purification step like Solid Phase Extraction (SPE) to remove interfering compounds.
Poor Chromatographic Peak Shape (HPLC) Co-elution of interfering compounds.Optimize the HPLC gradient. Incorporate a purification step (e.g., SPE) prior to HPLC analysis.
Particulate matter in the injected sample.Centrifuge the final extract at high speed and filter through a 0.22 µm syringe filter before injection.
Column Backpressure Issues (HPLC) Incomplete removal of precipitated proteins or other macromolecules.Ensure thorough centrifugation after protein precipitation. Filter the sample before injection.
Buildup of contaminants on the column.Implement a column wash protocol between runs. Consider using a guard column.

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Extraction of Adenine Phosphates

This protocol is adapted from established methods for acid extraction of nucleotides.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 3 M

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Harvesting and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, ensuring the tissue remains frozen throughout.

  • Extraction: Weigh approximately 100-200 mg of the frozen powder into a pre-chilled microcentrifuge tube. Add 1 mL of ice-cold 0.6 M PCA. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the mixture on ice for 15 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 3 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will occur.

  • Precipitate Removal: Incubate on ice for 15 minutes to ensure complete precipitation of potassium perchlorate. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant, which contains the adenine phosphates, to a new tube. The sample is now ready for quantification by HPLC or other methods. Store at -80°C if not for immediate use.

Protocol 2: Boiling Ethanol Extraction of Adenine Phosphates

This protocol is based on methods utilizing hot ethanol for enzyme inactivation and metabolite extraction.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ethanol, 80% (v/v), pre-heated to 80°C

  • Heating block or water bath

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Harvesting and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Weigh approximately 100-200 mg of the frozen powder into a microcentrifuge tube. Add 1 mL of 80°C, 80% ethanol.

  • Incubation: Immediately place the tube in a heating block at 80°C for 5 minutes. Vortex vigorously every minute.

  • Cooling and Centrifugation: Cool the tubes on ice for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Solvent Removal: Evaporate the ethanol in a vacuum concentrator.

  • Reconstitution: Re-suspend the dried pellet in a suitable buffer (e.g., mobile phase for HPLC analysis). The sample is now ready for quantification. Store at -80°C if not for immediate use.

Quantitative Data Summary

The following table summarizes representative data on the recovery and concentration of adenine phosphates from plant tissues. Note that absolute concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Method Plant/Tissue ATP (nmol/g FW) ADP (nmol/g FW) AMP (nmol/g FW) Recovery (%) Reference
HPLCLitchi Fruit Pericarp~54~74~1894.7 - 97.1

Data converted from mg/g to nmol/g for approximation.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvest 1. Harvest Plant Tissue Quench 2. Quench Metabolism (Liquid Nitrogen) Harvest->Quench Homogenize 3. Homogenize Tissue (Mortar & Pestle) Quench->Homogenize Method_Choice Choose Method Homogenize->Method_Choice PCA_Extract 4a. Perchloric Acid Extraction Method_Choice->PCA_Extract Acid Ethanol_Extract 4b. Boiling Ethanol Extraction Method_Choice->Ethanol_Extract Solvent Neutralize 5a. Neutralize & Remove Precipitate PCA_Extract->Neutralize Evaporate 5b. Evaporate Solvent Ethanol_Extract->Evaporate Purify 6. Optional: Purify (SPE) Neutralize->Purify Evaporate->Purify Quantify 7. Quantify (e.g., HPLC) Purify->Quantify

Caption: General workflow for this compound extraction.

Troubleshooting_Logic Start Start: Low Yield or Poor Data Quality Check_Quenching Was quenching immediate? Start->Check_Quenching Check_Homogenization Was tissue a fine powder? Check_Quenching->Check_Homogenization Yes Improve_Quenching Action: Flash-freeze immediately upon harvest. Check_Quenching->Improve_Quenching No Check_Inactivation Was enzyme inactivation complete? Check_Homogenization->Check_Inactivation Yes Improve_Homogenization Action: Grind thoroughly in liquid N2. Use bead beater for tough tissues. Check_Homogenization->Improve_Homogenization No Check_Purification Is extract clean? Check_Inactivation->Check_Purification Yes Improve_Inactivation Action: Check temp of ethanol. Verify PCA concentration. Check_Inactivation->Improve_Inactivation No Final_Analysis Review HPLC Parameters Check_Purification->Final_Analysis Yes Add_Purification Action: Add PVP to buffer. Implement SPE cleanup. Check_Purification->Add_Purification No

Caption: Troubleshooting logic for this compound extraction.

References

How to avoid co-elution of adenine phosphate with other nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of nucleotides, with a specific focus on avoiding the co-elution of adenine phosphates (AMP, ADP, ATP) with other nucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the co-elution of adenine phosphates with other nucleotides?

Co-elution of adenine phosphates with other nucleotides, such as guanine, cytosine, and uridine phosphates, is often due to their similar physicochemical properties.[1][2] All nucleotides are highly polar and possess a negative charge at neutral pH, making separation by traditional reversed-phase chromatography challenging.[3][4] Factors such as the mobile phase composition, pH, and the type of stationary phase play a crucial role in achieving adequate separation.[5]

Q2: Which chromatographic techniques are best suited for separating adenine phosphates from other nucleotides?

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are two of the most effective techniques for this purpose.

  • IP-RP-HPLC: This technique is widely used and involves adding an ion-pairing agent to the mobile phase. This agent forms a neutral complex with the charged nucleotide molecules, increasing their retention on a non-polar stationary phase and allowing for separation based on the number of phosphate groups and the nature of the nucleobase.

  • HILIC: This method utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. It separates compounds based on their hydrophilicity, making it well-suited for highly polar analytes like nucleotides.

Troubleshooting Guides

Issue 1: Poor resolution between AMP, ADP, and ATP peaks.

Symptoms:

  • Overlapping or broad peaks for AMP, ADP, and ATP.

  • Inaccurate quantification due to peak co-elution.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase pH The pH of the mobile phase significantly affects the charge state of the nucleotides and the ion-pairing agent. Nucleotide separation is typically successful between pH 6.0 and 8.0. At very low pH, nucleotides are not sufficiently charged to interact with the ion-pairing agent, while at very high pH, the ion-pairing agent may become neutralized. Adjust the pH within the optimal range to improve separation.
Incorrect Ion-Pairing Agent Concentration The concentration of the ion-pairing agent, such as tetrabutylammonium (TBA), is critical. An optimal concentration is generally about ten times the concentration of the nucleotides in your sample. Too high a concentration can lead to strong retention and difficulty in elution, while too low a concentration results in poor retention.
Suboptimal Organic Solvent Gradient The organic solvent (e.g., acetonitrile or methanol) in the mobile phase is responsible for eluting the nucleotides from the column. A shallow gradient can improve the separation of closely eluting peaks. Experiment with different gradient profiles to optimize resolution. Methanol is more polar than acetonitrile and may provide better separation for certain nucleotides.
Inadequate Column Equilibration Insufficient equilibration of the column with the mobile phase containing the ion-pairing agent can lead to inconsistent retention times and poor reproducibility. Ensure the column is thoroughly equilibrated before each injection. A 20-minute equilibration time has been shown to provide reproducible separation.
Issue 2: Co-elution of adenine phosphates with other nucleotides (e.g., GTP, CTP, UTP).

Symptoms:

  • One or more adenine phosphate peaks overlap with peaks corresponding to other nucleotides.

Possible Causes & Solutions:

CauseSolution
Insufficient Selectivity of the Stationary Phase Standard C18 columns may not always provide the necessary selectivity. Consider using a different stationary phase, such as one with a polar-embedded group or a phenyl phase, which can offer different selectivity for nucleotides. For HILIC, zwitterionic or aminopropyl columns can be effective.
Mobile Phase Composition Lacks Optimality Fine-tuning the mobile phase is crucial. Adjusting the concentration of the ion-pairing reagent and the organic solvent gradient can alter the elution order and improve separation. The choice of the counter-ion in the buffer (e.g., phosphate vs. acetate) can also influence selectivity.
Temperature Effects Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Increasing the column temperature can sometimes lead to sharper peaks and improved resolution, but it should be optimized for the specific separation.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for Adenine Nucleotide Separation

This protocol is a general guideline for separating AMP, ADP, and ATP. Optimization will be required for specific sample types and co-eluting nucleotides.

Materials:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.0, with 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Mobile Phase B: 100% Methanol

  • HPLC system with UV detector (260 nm)

Procedure:

  • Prepare Mobile Phases: Prepare the mobile phases and filter them through a 0.45 µm membrane. Degas the solvents before use.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Extract nucleotides from your sample using a suitable method (e.g., perchloric acid extraction followed by neutralization). Filter the final extract through a 0.22 µm syringe filter.

  • Injection: Inject 20 µL of the prepared sample.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: Return to 5% B and re-equilibrate

  • Detection: Monitor the elution profile at 260 nm.

Expected Elution Order: In IP-RP-HPLC, the elution order is typically AMP, followed by ADP, and then ATP, as the retention increases with the number of phosphate groups.

Quantitative Data Summary

Table 1: Example Retention Times for Adenine Nucleotides using IP-RP-HPLC

NucleotideRetention Time (min)
AMP7.78
ADP4.17
ATP3.49
Note: These are example retention times and will vary depending on the specific chromatographic conditions.

Visualizations

Troubleshooting Workflow for Co-elution

coelution_troubleshooting start Start: Co-elution Observed check_method Is the method IP-RP-HPLC or HILIC? start->check_method ip_rphplc IP-RP-HPLC Troubleshooting check_method->ip_rphplc IP-RP-HPLC hilic HILIC Troubleshooting check_method->hilic HILIC adjust_ph Adjust Mobile Phase pH (6.0-8.0) ip_rphplc->adjust_ph adjust_ip_agent Optimize Ion-Pairing Agent Concentration adjust_ph->adjust_ip_agent adjust_gradient Modify Organic Solvent Gradient adjust_ip_agent->adjust_gradient change_column Consider Different Stationary Phase adjust_gradient->change_column resolution_ok Resolution Improved? change_column->resolution_ok adjust_organic Adjust Organic Solvent Percentage (>60%) hilic->adjust_organic adjust_buffer Optimize Buffer Concentration and pH adjust_organic->adjust_buffer change_hilic_column Try a Different HILIC Stationary Phase (e.g., Zwitterionic) adjust_buffer->change_hilic_column change_hilic_column->resolution_ok end End: Separation Achieved resolution_ok->end Yes re_evaluate Re-evaluate Problem resolution_ok->re_evaluate No

Caption: A workflow for troubleshooting co-elution issues.

Adenosine Signaling Pathway

adenosine_signaling cluster_extracellular Extracellular Space cluster_cell Cell ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext Ectonucleotidases P2_receptor P2 Receptors ATP_ext->P2_receptor AMP_ext AMP ADP_ext->AMP_ext Ectonucleotidases ADP_ext->P2_receptor Ado_ext Adenosine AMP_ext->Ado_ext Ecto-5'-nucleotidase A_receptor Adenosine Receptors Ado_ext->A_receptor ATP_int ATP AC Adenylyl Cyclase ATP_int->AC cAMP cAMP Signaling Downstream Signaling cAMP->Signaling P2_receptor->Signaling A_receptor->AC AC->cAMP

Caption: Simplified adenosine signaling pathway.

References

Managing high background noise in bioluminescence-based adenine phosphate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing high background noise in bioluminescence-based adenine phosphate assays.

Troubleshooting Guide

This section addresses specific issues related to high background signals encountered during this compound assays.

Question 1: My relative light unit (RLU) readings are unexpectedly high across all wells, including my negative controls (no cells or no ATP). What are the potential causes and how can I resolve this?

Answer: High background across all wells typically points to issues with the assay reagents, consumables, or the luminometer itself.

Potential Causes and Solutions:

  • Reagent or Consumable Contamination: ATP is ubiquitous and can be introduced from various sources.

    • Solution: Use ATP-free certified pipette tips and microplates.[1] Always wear gloves and change them frequently to avoid contamination from skin.[1] Prepare fresh reagents and avoid reusing disposable components.[1]

  • Autoluminescence of Assay Reagents: Some components in the assay buffer or cell culture medium can intrinsically emit light. Phenol red in culture media is a known contributor to background signals.[2]

    • Solution: If possible, switch to a phenol red-free culture medium for the duration of the assay.[2] Prepare fresh luciferase substrate before each experiment, as it can degrade and autoluminesce over time.

  • Suboptimal Microplate Choice: The color and material of the microplate significantly impact background and signal intensity.

    • Solution: Use opaque, white-walled microplates for luminescence assays. White plates reflect and maximize the luminescent signal. Black plates can also be used to reduce crosstalk between wells but will result in a lower overall signal.

  • Luminometer Settings: High gain settings on the photomultiplier tube (PMT) or extended signal integration times can amplify background noise.

    • Solution: Optimize the gain setting on your luminometer. Start with a lower setting and increase it as needed to achieve a sufficient signal from your positive controls while keeping the background low. Reduce the signal integration time if it is excessively long.

  • Light Leakage: Ambient light entering the luminometer can cause high background readings.

    • Solution: Ensure the luminometer's reading chamber is properly sealed and shielded from external light sources.

Question 2: My untreated or negative control wells (containing cells but no treatment) show a high luminescent signal. What could be the reason, and what steps can I take to reduce this basal background?

Answer: High basal signal in untreated control wells often indicates cellular stress or high metabolic activity, leading to elevated intracellular ATP levels.

Potential Causes and Solutions:

  • Cell Stress: Various factors can induce stress in cells, leading to an increase in ATP production. These include harsh cell handling, high cell density, and components in the serum.

    • Solution: Handle cells gently during plating and media changes. Optimize cell seeding density to avoid over-confluence. Test different batches or suppliers of fetal bovine serum (FBS), as some may contain factors that induce a stress response.

  • Inappropriate Cell Lysis: Incomplete or inconsistent cell lysis can lead to variable and potentially high background readings.

    • Solution: Ensure the chosen lysis method is appropriate for your cell type. Common methods include using detergents, sonication, or freeze-thaw cycles. Optimize the incubation time with the lysis reagent to ensure complete cell rupture and ATP release.

  • High Basal Expression (for reporter assays): In luciferase reporter assays, high basal expression from the reporter construct can lead to a strong signal in untreated cells.

    • Solution: If applicable, consider using a weaker promoter to drive the expression of the reporter gene.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound assays.

What is the basic principle of a bioluminescence-based this compound assay?

These assays are based on the light-producing chemical reaction catalyzed by the enzyme luciferase. In the presence of adenosine triphosphate (ATP), luciferase converts the substrate D-luciferin into oxyluciferin, generating light. The amount of light produced is directly proportional to the concentration of ATP, which serves as a marker for cell viability and metabolic activity.

dot

Caption: Luciferin-luciferase signaling pathway.

How should I prepare and store my reagents to minimize background noise?

Proper reagent handling is crucial for accurate results.

  • Reconstitution: Reconstitute lyophilized reagents with high-purity, ATP-free water or the buffer provided in the kit.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade enzymes and increase background, dispense reconstituted reagents into single-use aliquots.

  • Storage: Store reagents according to the manufacturer's instructions, typically at -20°C or -70°C, and protect them from light.

Which type of microplate is best for my luminescence assay?

The choice of microplate significantly affects the quality of your data.

  • White Opaque Plates: These are highly recommended for luminescence assays as they reflect light, maximizing the signal detected by the luminometer.

  • Black Opaque Plates: These plates are generally used for fluorescence assays to reduce background and crosstalk. While they can be used for luminescence, they will absorb some of the emitted light, leading to a lower signal.

  • Clear Plates: These are not recommended for luminescence assays due to high well-to-well crosstalk.

dot

Caption: General experimental workflow for an this compound assay.

Data Presentation

Table 1: Impact of Microplate Choice on Luminescence Signal and Background

Microplate TypeRelative Signal IntensityRelative BackgroundSignal-to-Background RatioRecommendation
White OpaqueHighLowHighestRecommended
Black OpaqueLowLowestModerateAcceptable Alternative
ClearModerateHighLowestNot Recommended

This table summarizes qualitative data from multiple sources. Quantitative values can vary based on the specific assay, reagents, and instrumentation used.

Table 2: Reagent Stability and Storage Recommendations

ReagentReconstituted Stability at Room Temp. (20-25°C)Reconstituted Stability at 4°CReconstituted Stability at -20°CReconstituted Stability at -70°C
Luciferase Assay Reagent~10% RLU loss after 8 hours~10% RLU loss after 48 hours~10% RLU loss after 1 weekStable for up to 6 months
Luciferin SubstratePrepare fresh before useN/AStableStable
Cell Lysis BufferStable for several hoursCheck manufacturer's instructionsStable until expiration dateN/A

RLU = Relative Light Units. Stability can vary between different manufacturer's kits.

Experimental Protocols

Protocol 1: Standard Cell Lysis for Adherent Cells

  • Culture adherent cells in a white, opaque-walled 96-well microplate to the desired confluency.

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

  • Carefully aspirate the PBS.

  • Add 20-100 µL of a suitable cell lysis reagent (e.g., a detergent-based buffer) to each well.

  • Place the plate on an orbital shaker and incubate at room temperature for 5-15 minutes to ensure complete lysis.

Protocol 2: Bioluminescent ATP Detection

  • Equilibrate the luciferase assay reagent to room temperature before use.

  • Add a volume of the luciferase assay reagent equal to the volume of the cell lysate in each well (e.g., add 100 µL of reagent to 100 µL of lysate).

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 2 minutes.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

dot

Troubleshooting_High_Background cluster_reagent_instrument Reagent/Instrument Issues cluster_cellular Cellular Issues start High Background Signal Detected check_all_wells Is background high in ALL wells (including no-cell/no-ATP controls)? start->check_all_wells check_reagents Check for Reagent/Consumable Contamination check_all_wells->check_reagents Yes check_untreated_controls Is background high ONLY in untreated/negative cell controls? check_all_wells->check_untreated_controls No check_plate Verify Use of White Opaque Microplate check_reagents->check_plate check_luminometer Optimize Luminometer Settings (Gain, Integration Time) check_plate->check_luminometer prepare_fresh Prepare Fresh Reagents check_luminometer->prepare_fresh end_solved Issue Resolved prepare_fresh->end_solved optimize_cells Optimize Cell Seeding Density check_untreated_controls->optimize_cells Yes end_unsolved Consult Further Technical Support check_untreated_controls->end_unsolved No check_serum Test Different Serum Batches optimize_cells->check_serum gentle_handling Ensure Gentle Cell Handling check_serum->gentle_handling gentle_handling->end_solved

Caption: Troubleshooting decision tree for high background noise.

References

Impact of freeze-thaw cycles on adenine phosphate sample integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine phosphate samples (ATP, ADP, and AMP). The following information addresses common issues related to sample integrity, particularly the impact of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of freeze-thaw cycles on this compound samples?

A1: The primary impact of freeze-thaw cycles is the degradation of adenosine triphosphate (ATP) into its lower energy counterparts, adenosine diphosphate (ADP) and subsequently adenosine monophosphate (AMP). This degradation occurs through hydrolysis of the high-energy phosphoanhydride bonds.[1][2][3] Each cycle of freezing and thawing can introduce physical stress on the molecules and create conditions that facilitate this chemical breakdown, leading to a decrease in ATP concentration and a corresponding increase in ADP and AMP concentrations.

Q2: How stable are adenine phosphates when stored frozen?

A2: Neutral solutions of ATP are generally stable for at least one year when stored at -20°C or -80°C without repeated freeze-thaw cycles.[4] However, the stability can be influenced by factors such as pH, the presence of divalent cations (e.g., Mg²⁺), and the sample matrix. It is crucial to minimize the number of freeze-thaw cycles to maintain sample integrity.

Q3: What is the acceptable level of degradation for adenine phosphates during freeze-thaw stability testing?

A3: According to bioanalytical method validation guidelines from regulatory bodies like the FDA, the mean concentration of an analyte after a specified number of freeze-thaw cycles (typically a minimum of three) should generally be within ±15% of the baseline (initial) concentration.

Q4: Can I still use a sample that has undergone multiple freeze-thaw cycles?

A4: The usability of a sample that has undergone multiple freeze-thaw cycles depends on the specific requirements of your assay. For assays that are highly sensitive to the relative concentrations of ATP, ADP, and AMP (e.g., studies of cellular energy status), it is strongly recommended to use fresh samples or aliquots that have not been previously thawed. If you must use a previously thawed sample, it is critical to validate that the observed changes do not significantly impact the interpretation of your results.

Q5: What are the best practices for storing and handling this compound samples to minimize degradation?

A5: To minimize degradation, follow these best practices:

  • Aliquot samples: Upon collection or preparation, divide samples into single-use aliquots. This is the most effective way to avoid the need for repeated freeze-thaw cycles.

  • Flash-freeze: Rapidly freeze aliquots using liquid nitrogen or a dry ice/ethanol bath to minimize ice crystal formation, which can damage sample integrity.

  • Store at ultra-low temperatures: For long-term storage, -80°C is preferable to -20°C.

  • Thaw quickly and on ice: When a sample is needed, thaw it quickly to minimize the time spent at intermediate temperatures where enzymatic degradation can occur. Thawing on ice is a common practice.

  • Maintain a neutral pH: Ensure that the sample buffer is at a neutral pH (around 7.0), as acidic conditions can accelerate hydrolysis.

  • Avoid contaminants: Be mindful of potential contamination with ATPases, which are enzymes that can rapidly degrade ATP.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low ATP levels in frozen samples Sample has undergone multiple freeze-thaw cycles.1. Review the sample handling history to determine the number of freeze-thaw cycles. 2. If possible, analyze a fresh sample or an aliquot that has not been previously thawed for comparison. 3. For future experiments, ensure all samples are single-use aliquots.
Sample was not stored at a sufficiently low temperature.1. Verify the storage temperature of your freezer. 2. For long-term stability, store this compound samples at -80°C.
Acidic pH of the sample buffer.1. Measure the pH of your sample buffer. 2. Adjust the pH to neutral (around 7.0) before storage.
High variability in results between aliquots of the same sample Inconsistent freeze-thaw procedures.1. Standardize your thawing protocol. Thaw all samples for the same duration and at the same temperature. 2. Ensure complete thawing and gentle mixing before analysis.
Non-homogenous sample before aliquoting.1. Ensure the bulk sample is thoroughly mixed before it is divided into aliquots.
Increase in ADP and AMP concentrations over time Degradation of ATP.1. This is an expected consequence of ATP instability. 2. To accurately assess the initial concentrations, analyze samples as quickly as possible after collection and minimize storage time. 3. If studying changes over time, ensure a consistent and validated storage protocol.

Quantitative Data Summary

While specific quantitative data on the percentage degradation of adenine phosphates per freeze-thaw cycle is not extensively available in the literature, the following table summarizes the known stability characteristics and generally accepted limits for bioanalytical assays.

AnalyteStability CharacteristicRecommended Freeze-Thaw CyclesAcceptance Criteria for Stability
ATP Prone to hydrolysis, degrading to ADP and then AMP. Stability is dependent on pH and temperature.Minimize to a single cycle if possible. For validation, a minimum of 3 cycles is often tested.Analyte concentration should be within ±15% of the baseline value.
ADP More stable than ATP but can still degrade to AMP.Minimize to a single cycle if possible. For validation, a minimum of 3 cycles is often tested.Analyte concentration should be within ±15% of the baseline value.
AMP The most stable of the three adenine phosphates.Can tolerate more freeze-thaw cycles than ATP and ADP, but best practice is still to minimize.Analyte concentration should be within ±15% of the baseline value.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of Adenine Phosphates in Human Plasma using HPLC

Objective: To determine the stability of ATP, ADP, and AMP in human plasma after a specified number of freeze-thaw cycles.

Materials:

  • Human plasma (collected with an appropriate anticoagulant, e.g., EDTA)

  • ATP, ADP, and AMP analytical standards

  • Perchloric acid (PCA)

  • Potassium carbonate (K₂CO₃)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1 M potassium phosphate buffer, pH 6.5

  • Mobile phase B: 100% Methanol

  • Microcentrifuge tubes

  • -80°C freezer and standard refrigerator/freezer (-20°C)

Methodology:

  • Sample Preparation:

    • Pool human plasma from several donors to minimize individual variability.

    • Spike the pooled plasma with known concentrations of ATP, ADP, and AMP to create quality control (QC) samples at low, medium, and high concentrations.

    • Aliquot the QC samples into multiple single-use microcentrifuge tubes.

  • Baseline Analysis (Cycle 0):

    • Immediately after preparation, take a set of QC aliquots (n=3 for each concentration level) for baseline analysis.

    • Deproteinize the plasma samples by adding an equal volume of ice-cold 0.4 M PCA. Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant by adding K₂CO₃.

    • Centrifuge again to pellet the potassium perchlorate precipitate.

    • Analyze the supernatant using a validated HPLC method.

  • Freeze-Thaw Cycles:

    • Store the remaining QC aliquots at -80°C for at least 24 hours.

    • Cycle 1: Remove a set of aliquots from the freezer and allow them to thaw completely at room temperature. Once thawed, refreeze them at -80°C for at least 12-24 hours.

    • Cycles 2 and 3 (and subsequent): Repeat the thawing and refreezing process as described in the previous step.

  • Analysis after Each Cycle:

    • After the completion of each freeze-thaw cycle, take a set of QC aliquots (n=3 for each concentration level) and process them for HPLC analysis as described in the "Baseline Analysis" section.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each analyte at each QC level for each freeze-thaw cycle.

    • Compare the mean concentrations from each freeze-thaw cycle to the baseline (Cycle 0) concentrations. The percentage difference should be within the acceptance criteria (typically ±15%).

Protocol 2: Quantification of ATP using a Bioluminescent Assay

Objective: To measure the concentration of ATP in a sample. This protocol is based on the luciferin-luciferase reaction.

Materials:

  • Bioluminescent ATP assay kit (containing luciferase, luciferin, and ATP assay buffer)

  • ATP standard solution

  • Luminometer

  • Opaque-walled 96-well plates

  • Sample to be analyzed (e.g., cell lysate, plasma extract)

Methodology:

  • Reagent Preparation:

    • Prepare the ATP assay working solution by reconstituting the luciferase/luciferin reagent with the provided assay buffer according to the manufacturer's instructions. Allow the solution to equilibrate to room temperature before use.

  • ATP Standard Curve Preparation:

    • Prepare a series of ATP standards by serially diluting the ATP standard stock solution in the same buffer as your samples. A typical concentration range might be 1 nM to 1 µM.

  • Sample Preparation:

    • If using cell cultures, lyse the cells to release intracellular ATP using a method compatible with the assay kit (e.g., addition of a cell lysis reagent).

    • If using plasma, deproteinize the sample as described in Protocol 1 to remove interfering enzymes.

    • Make any necessary dilutions of your sample to ensure the ATP concentration falls within the range of the standard curve.

  • Assay Procedure:

    • Pipette 100 µL of each standard and sample into separate wells of the opaque 96-well plate.

    • Add 100 µL of the ATP assay working solution to each well.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 2-10 minutes) to allow the luminescent signal to stabilize.

    • Measure the luminescence (Relative Light Units, RLU) of each well using a luminometer.

  • Data Analysis:

    • Subtract the RLU of the blank (buffer only) from all standard and sample readings.

    • Plot the RLU of the ATP standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the ATP concentration in your samples.

Visualizations

AdeninePhosphateDegradation ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis (-Pi) AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis (-Pi)

Caption: Degradation pathway of ATP through hydrolysis.

FreezeThawWorkflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_cycles Freeze-Thaw Cycles Sample Bulk Sample Spike Spike with Standards (ATP, ADP, AMP) Sample->Spike Aliquot Aliquot into Single-Use Tubes Spike->Aliquot Baseline Baseline Analysis (Cycle 0) Aliquot->Baseline Freeze1 Freeze (-80°C) Aliquot->Freeze1 Cycle1_Analysis Analysis after Cycle 1 CycleN_Analysis Analysis after Cycle 'n' Thaw1 Thaw (Room Temp) Freeze1->Thaw1 Thaw1->Cycle1_Analysis Freeze2 Freeze (-80°C) Thaw1->Freeze2 ThawN Thaw (Room Temp) Freeze2->ThawN ... ThawN->CycleN_Analysis FreezeN Freeze (-80°C) ThawN->FreezeN

Caption: Experimental workflow for freeze-thaw stability assessment.

References

Selection of internal standards for accurate adenine phosphate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the accurate quantification of adenine phosphates (ATP, ADP, AMP) using internal standards.

Frequently Asked questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial for accurate quantification?

An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[1] It is used to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's signal.[1][2] By comparing the signal of the target analyte to the signal of the IS, a ratio is calculated that compensates for these potential errors, leading to improved precision and accuracy.[2]

Q2: What are the ideal characteristics of an internal standard for adenine phosphate analysis?

An ideal internal standard should:

  • Be chemically and physically similar to the analytes (ATP, ADP, AMP).[3]

  • Not be naturally present in the biological sample being analyzed.

  • Elute close to the analytes without causing interference.

  • Exhibit similar ionization efficiency and extraction recovery to the analytes.

  • Be of high purity to avoid interference with analyte quantification.

  • Be stable throughout the entire analytical process.

Q3: What type of internal standard is best for this compound quantification by LC-MS?

For LC-MS applications, a stable isotope-labeled (SIL) internal standard is the gold standard. A SIL-IS is a version of the analyte (e.g., ATP) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ¹⁵N). Because SIL internal standards have nearly identical chemical and physical properties to their corresponding analytes, they co-elute and experience the same degree of matrix effects, such as ion suppression or enhancement. This allows for highly effective correction, significantly improving data reproducibility.

Q4: Can I use one internal standard for all three adenine phosphates (ATP, ADP, AMP)?

While a single SIL-IS for one of the analytes (e.g., ¹⁵N₅-AMP or ¹³C₁₀-ATP) can be used, it is ideal to use a corresponding SIL-IS for each analyte if possible (¹³C,¹⁵N-ATP, ¹³C,¹⁵N-ADP, and ¹³C,¹⁵N-AMP). This is because ATP, ADP, and AMP have different polarities and may behave slightly differently during chromatography and ionization. Using a dedicated SIL-IS for each analyte ensures the most accurate correction for any compound-specific variations.

Q5: What concentration of internal standard should I use?

The internal standard should be added at a concentration that is similar to the expected concentration of the target analytes in your samples. This ensures that the detector response for both the analyte and the IS are within a comparable range, leading to more reliable peak area ratios. It is also important that the IS concentration is not so high that it causes solubility issues or saturates the detector.

Troubleshooting Guide

Problem 1: High variability in results between replicate samples.

Possible CauseSuggested Solution
Inconsistent Internal Standard Addition: Pipetting errors when adding the IS are a common source of variability.Prepare a bulk solution of your extraction solvent containing the final IS concentration. Use this master mix to extract all samples, ensuring a consistent amount of IS is added to each one.
Analyte Degradation: Adenine phosphates, particularly ATP, are susceptible to enzymatic and chemical degradation.Keep samples on ice or at 4°C throughout the extraction process. Use extraction buffers containing agents like EDTA to chelate divalent cations that are cofactors for ATP-degrading enzymes. Immediately snap-freeze samples in liquid nitrogen if they are not processed right away.
Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte and/or IS, causing signal suppression or enhancement.The best way to correct for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte. If high variability persists, consider further sample cleanup (e.g., solid-phase extraction) or diluting the sample to reduce the concentration of interfering matrix components.

Problem 2: Poor or inconsistent peak shapes for adenine phosphates.

Possible CauseSuggested Solution
Chelation with Metal Ions: The phosphate groups on ATP, ADP, and AMP can chelate metal ions from the LC system (e.g., stainless steel tubing, frits), leading to peak tailing and poor reproducibility.Passivate the LC system by flushing it with a solution of EDTA. Consider using a biocompatible PEEK or MP35N LC system. Including a chelating agent like EDTA in the mobile phase can also improve peak shape.
Inappropriate Column Chemistry: Adenine phosphates are highly polar and require specific column chemistry for good retention and separation.Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for separating these polar compounds. Porous graphitic carbon (PGC) or mixed-mode columns can also provide excellent retention and separation.

Problem 3: The internal standard signal is weak or absent.

Possible CauseSuggested Solution
Degradation of IS: The internal standard itself may be degrading during sample storage or preparation.Check the stability of your IS stock solution and the conditions under which it is stored. Prepare fresh working solutions regularly. Ensure the IS is compatible with the sample extraction buffer and conditions.
Incorrect MS/MS Transition: The mass spectrometer may not be set to monitor the correct precursor and product ions for the internal standard.Verify the m/z values for the specific SIL-IS you are using. Infuse the IS directly into the mass spectrometer to optimize the ion source parameters and confirm the correct MRM transition. For example, the transition for ribose-¹³C₅-adenosine might be 272.8 -> 136.2.

Experimental Protocols & Data

Protocol: Sample Extraction and Internal Standard Addition

This protocol provides a general workflow for extracting adenine phosphates from cultured cells.

  • Preparation: Prepare an ice-cold extraction buffer consisting of 80:20 methanol:water. In a separate vial, prepare your internal standard stock solution.

  • Master Mix: Create a master extraction solution by adding the internal standard to the extraction buffer to achieve the desired final concentration (e.g., similar to the expected analyte concentration).

  • Cell Lysis: Aspirate the culture medium from the cells and place the plate on ice. Immediately add a sufficient volume of the ice-cold master extraction solution to cover the cell monolayer.

  • Scraping & Collection: Use a cell scraper to detach the cells into the extraction solution. Transfer the cell lysate/extraction solution mixture into a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites and the internal standard, to a new clean tube for LC-MS analysis.

Data: Common Stable Isotope-Labeled Internal Standards

The table below lists commercially available stable isotope-labeled internal standards suitable for this compound quantification. The mass shift is critical to prevent cross-talk between the analyte and IS signals.

Internal Standard NameIsotopic LabelMolecular WeightVendor Example
Adenosine-triphosphate-¹³C₁₀,¹⁵N₅¹³C₁₀, ¹⁵N₅522.2Sigma-Aldrich
Adenosine-diphosphate-¹³C₁₀,¹⁵N₅¹³C₁₀, ¹⁵N₅442.2Toronto Research Chemicals
Adenosine-monophosphate-¹³C₁₀,¹⁵N₅¹³C₁₀, ¹⁵N₅362.2Cambridge Isotope Laboratories
Adenosine-(ribose-¹³C₅)¹³C₅272.2Cambridge Isotope Laboratories
Adenosine-¹⁵N₅¹⁵N₅272.2Santa Cruz Biotechnology

Visual Guides

Diagram: Role of an Ideal Internal Standard

An ideal internal standard corrects for analyte loss during sample preparation and for signal suppression or enhancement during analysis.

G Correction Mechanism of a Stable Isotope-Labeled (SIL) Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_key Legend Sample Initial Sample (Analyte + Matrix) Spike Add SIL-IS Sample->Spike Extract Extraction / Cleanup (Potential for Analyte & IS Loss) Spike->Extract Inject Injection Extract->Inject Loss_Text Both Analyte and IS are lost proportionally Ionize Ionization (Matrix Effects Occur) Inject->Ionize Detect Detection Ionize->Detect Matrix_Text Matrix affects Analyte and IS signals equally Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Quant Accurate Quantification Ratio->Quant A Analyte IS SIL-IS M Matrix

Caption: Workflow showing how a SIL-IS corrects for errors.

Diagram: Experimental Workflow

This diagram outlines the key steps from sample collection to final data analysis in a typical this compound quantification experiment.

G Experimental Workflow for this compound Quantification start Biological Sample (Cells, Tissue, etc.) step1 Quench Metabolism & Add Internal Standard Mix start->step1 step2 Extract Metabolites (e.g., with cold Methanol/Water) step1->step2 step3 Centrifuge to Remove Debris step2->step3 step4 Collect Supernatant step3->step4 step5 LC-MS/MS Analysis step4->step5 step6 Peak Integration & Area Ratio Calculation (Analyte Area / IS Area) step5->step6 step7 Quantification using Calibration Curve step6->step7 end Final Concentrations (ATP, ADP, AMP) step7->end

Caption: Step-by-step experimental process.

Diagram: Adenosine Phosphate Pathway

This diagram illustrates the relationship between ATP, ADP, and AMP, which are central to cellular energy metabolism.

G Adenosine Phosphate Energy Cycle ATP ATP ADP ADP ATP->ADP  Energy Release (Hydrolysis) ADP->ATP  Energy Storage (Phosphorylation)   AMP AMP ADP->AMP  Energy Release (Hydrolysis)

Caption: The ATP-ADP-AMP metabolic relationship.

References

Common pitfalls in the interpretation of adenine phosphate assay results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adenine Phosphate Assays

Welcome to the Technical Support Center for this compound Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from this compound (ATP, ADP, AMP) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in ATP bioluminescence assays?

Inconsistent results in ATP assays can arise from several factors throughout the experimental workflow. Key sources of variability include improper sample collection and preparation, contamination from various sources, and interference from chemicals present in the sample.[1] Inconsistent swabbing techniques, for instance, can lead to either underestimation or unexpected spikes in ATP levels.[1]

Q2: My Relative Light Unit (RLU) readings are fluctuating over time. What could be the cause?

Fluctuating RLU readings can be a significant issue. This variability can be due to the stability of the luciferase enzyme and the ATP molecule itself in the reaction mixture.[1] For example, in some experiments, the signal intensity for ATP calibration samples has been observed to increase between the first and second readings and then decrease.[1] For snap-frozen samples, readings have been seen to decrease by as much as 50% between subsequent measurements.[1]

Q3: Can detergents, sanitizers, or other chemicals interfere with my ATP assay results?

Q4: How do I interpret the ADP/ATP ratio in my results?

The ADP/ATP ratio is a key indicator of cellular metabolic state and viability. Changes in this ratio can help differentiate between cell proliferation, apoptosis, and necrosis.

  • Proliferation: Marked by elevated ATP levels with no significant increase in ADP levels compared to control cells.

  • Apoptosis: Characterized by lower ATP levels and an increase in ADP levels.

  • Necrosis: Shows markedly lower ATP levels with a greatly increased level of ADP compared to control cells.

Q5: My ATP assay is showing high background noise. What are the potential sources?

High background can originate from contaminated reagents or labware. Ensure all pipettes, centrifuge tubes, and plates are sterile and ATP-free. It's good practice to run a background check by measuring the RLU of the assay reagent alone in a clean tube; the reading should ideally be less than 10-20 RLU.

Troubleshooting Guides

Issue 1: Low or No Signal
Potential Cause Troubleshooting Step
Inactive Luciferase Enzyme Ensure proper storage and handling of the enzyme according to the manufacturer's protocol. Prepare fresh reagent.
ATP Degradation ATP has a short half-life and is rapidly degraded by cellular enzymes. Perform measurements soon after sample collection and lysis. Keep samples on ice.
Insufficient Cell Lysis Ensure the chosen lysis method (e.g., detergents, sonication) is effective for your cell type to release intracellular ATP.
Chemical Inhibition See Q3. Ensure surfaces are free from residues of detergents or sanitizers. Consider a buffer wash step to remove potential inhibitors.
Incorrect Assay Wavelength/Filter Verify that the luminometer settings match the emission spectrum of the luciferase reaction (typically around 560 nm).
Issue 2: High Signal Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing.
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding into plates. Check for cell clumping.
Edge Effects in Microplates Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or media.
Temperature Fluctuations Equilibrate plates to room temperature before adding reagents and reading to ensure uniform reaction rates across the plate.
Issue 3: Discrepancy Between ATP levels and Cell Viability

| Potential Cause | Troubleshooting Step | | Non-Microbial ATP | Classical ATP bioluminescence assays do not distinguish between microbial ATP and ATP from other sources like plant or somatic cells. This can be problematic when high levels of non-microbial cells are present. | | Metabolic State vs. Cell Number | ATP levels reflect metabolic activity, not just cell number. Conditions that alter cellular metabolism without causing cell death can affect ATP levels. Consider complementing with a direct cell counting method. | | Spore Contamination | The ATP content in spores is very low, which may lead to false-negative results if spores are the primary contaminant. |

Data Presentation

Table 1: Interpretation of ADP/ATP Ratio

Cellular StateATP LevelADP LevelADP/ATP Ratio
Proliferation Markedly ElevatedNo Significant IncreaseLow
Apoptosis LowerIncreasedIncreased
Necrosis Markedly LowerGreatly IncreasedMarkedly Increased
Data summarized from.

Table 2: Common Chemical Interferences in Luminescence-Based ATP Assays

Interfering SubstanceEffect on AssayMechanism
Detergents/Sanitizers Signal Quenching (False Negative)Inhibition of the luciferase-luciferin reaction.
Aluminum Ions (Al³⁺) Signal InterferenceCan stabilize the ATP molecule, making it less available for the enzymatic reaction by substituting for essential Mg²⁺ ions.
Silica Nanoparticles Signal Quenching (False Negative)Direct interference with ATP bioluminescence.
High Salt Concentrations Signal InhibitionCan inhibit luciferase activity.
Organic Acids Signal InhibitionCan inhibit luciferase activity.

Experimental Protocols

Protocol 1: General Luminescence-Based Intracellular ATP Assay
  • Cell Preparation: Culture adherent cells (10³–10⁴) directly in a 96-well white, flat-bottom plate. For suspension cells, transfer 10 µL of cultured cells to the plate.

  • Compound Treatment: Add test compounds and vehicle controls to the appropriate wells.

  • Incubation: Culture cells for the desired exposure period.

  • Plate Equilibration: Equilibrate the plate to ambient temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of ATP-releasing/detection reagent equal to the culture volume in each well (e.g., 100 µL for a 100 µL sample).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate luminometer.

Protocol 2: ADP/ATP Ratio Assay

This assay involves a two-step measurement process.

  • Initial ATP Measurement:

    • Follow steps 1-6 from the General ATP Assay Protocol above.

    • Read the initial luminescence for ATP (RLU A). This measures the endogenous ATP.

  • Background and ADP Measurement:

    • After a 10-minute incubation, read the luminescence again (RLU B). This provides the background signal from residual ATP.

    • Immediately add 5 µL of ADP Reagent (containing ADP converting enzyme) to each well.

    • Mix by tapping the plate or pipetting.

    • After 1 minute, read the final luminescence (RLU C).

  • Calculation:

    • Calculate the ADP/ATP ratio using the formula: (RLU C - RLU B) / RLU A .

Visualizations

ATP_Bioluminescence_Workflow cluster_prep Sample Preparation cluster_reaction Bioluminescence Reaction Sample Living Cells (Contain ATP) Lysis Cell Lysis (e.g., Detergent) Sample->Lysis ReleasedATP Released Intracellular ATP Lysis->ReleasedATP Reaction Enzymatic Reaction ReleasedATP->Reaction Luciferin D-Luciferin Luciferin->Reaction Luciferase Luciferase Enzyme Luciferase->Reaction O2 Oxygen (O2) O2->Reaction Mg2 Mg2+ Mg2->Reaction Light Light Emission (~560 nm) Reaction->Light Luminometer Luminometer (Measures RLU) Light->Luminometer Result Quantitative Result (Proportional to ATP concentration) Luminometer->Result

Caption: Workflow for a typical ATP bioluminescence assay.

ADP_ATP_Ratio_Interpretation cluster_outcomes Interpreted Cellular State Start Measure ADP/ATP Ratio Proliferation Proliferation (High ATP, Low ADP) Start->Proliferation Low Ratio Apoptosis Apoptosis (Low ATP, High ADP) Start->Apoptosis Increased Ratio Necrosis Necrosis (Very Low ATP, Very High ADP) Start->Necrosis Markedly Increased Ratio

Caption: Interpreting ADP/ATP ratio for cell viability states.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Inconsistent Assay Results Contamination Contamination (Reagents, Labware) Start->Contamination Inhibition Chemical Inhibition (Detergents, etc.) Start->Inhibition Degradation Sample Degradation (ATP Instability) Start->Degradation Pipetting Pipetting Error Start->Pipetting Use_Sterile Use ATP-free labware Run reagent blanks Contamination->Use_Sterile Wash_Step Perform wash step Identify interfering agents Inhibition->Wash_Step Fresh_Samples Process samples quickly Keep on ice Degradation->Fresh_Samples Calibrate Calibrate pipettes Check technique Pipetting->Calibrate

Caption: Logical workflow for troubleshooting inconsistent assay results.

References

HPLC Technical Support Center: Troubleshooting Leaks and Pressure Problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the High-Performance Liquid Chromatography (HPLC) Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to leaks and pressure fluctuations in their HPLC systems.

Frequently Asked Questions (FAQs)

Pressure-Related Issues

Q1: My HPLC system is showing unusually high backpressure. What are the common causes and how can I fix it?

High backpressure is typically an indication of a blockage or restriction somewhere in the system.[1] The most common culprits include:

  • Column Clogging: Particulates from the sample or mobile phase, or precipitation of buffer salts, can clog the column inlet frit.[2][3]

    • Solution: Try back-flushing the column (disconnect it from the detector first). If that doesn't work, you may need to replace the column inlet frit or the entire column.[3] Using guard columns and filtering all samples and mobile phases can prevent this issue.[2]

  • Blockage in Tubing or Fittings: Kinked tubing or blockages within system components like the injector or in-line filters can lead to increased pressure.

    • Solution: Systematically isolate components to identify the source of the blockage. Replace any kinked or blocked tubing. Clean or replace in-line filters.

  • High Mobile Phase Viscosity: Using a highly viscous mobile phase can increase backpressure.

    • Solution: Consider lowering the flow rate or adjusting the mobile phase composition to reduce viscosity.

  • Low Column Temperature: Lower temperatures increase the viscosity of the mobile phase, leading to higher pressure.

    • Solution: Increase the column temperature using a column oven.

Q2: The pressure in my HPLC system is lower than normal or has suddenly dropped. What should I do?

Low system pressure is most often a sign of a leak or a problem with the pump.

  • System Leaks: A leak in a fitting, tube, pump seal, or injector can cause a pressure drop.

    • Solution: Visually inspect the entire system for any signs of liquid. Tighten any loose fittings, but be careful not to overtighten. If a fitting continues to leak, it may need to be replaced.

  • Air Bubbles in the Pump: Air trapped in the pump head can lead to low and fluctuating pressure.

    • Solution: Purge the pump to remove any air bubbles. Ensure your mobile phase is properly degassed.

  • Faulty Pump Components: Worn pump seals or malfunctioning check valves can cause low pressure.

    • Solution: Replace worn pump seals. Clean or replace the check valves.

  • Incorrect Flow Rate: An incorrectly set flow rate can result in lower than expected pressure.

    • Solution: Verify that the flow rate is set correctly in your method.

Q3: My HPLC system's pressure is fluctuating or cycling. What could be the cause?

Pressure fluctuations are often caused by air in the system or issues with the pump's check valves.

  • Air in the Pump: As with low pressure, air bubbles in the pump are a primary cause of pressure cycling.

    • Solution: Degas the mobile phase and purge the pump.

  • Faulty Check Valves: Dirty or sticking check valves can cause erratic pressure readings.

    • Solution: Clean the check valves in an ultrasonic bath or replace them.

  • Leaks: A leak in the system can also lead to pressure fluctuations.

    • Solution: Carefully inspect the system for any leaks and address them accordingly.

  • Pump Seal Failure: Worn pump seals can contribute to pressure instability.

    • Solution: Replace the pump seals as part of routine maintenance.

Leak-Related Issues

Q1: I've noticed a leak around one of the fittings. How do I fix it?

Leaks at fittings are a common issue and can usually be resolved by simple adjustments.

  • Loose Fittings: The most common cause is a fitting that is not tight enough.

    • Solution: Gently tighten the fitting. For stainless steel fittings, a small 1/8th of a turn with a wrench may be needed. For PEEK fittings, finger-tightening is usually sufficient.

  • Overtightened Fittings: Overtightening can damage the ferrule and create a leak.

    • Solution: Loosen the fitting, inspect the ferrule for damage, and retighten it correctly. If the ferrule is damaged, it will need to be replaced.

  • Mismatched Fittings: Using fittings from different manufacturers can result in a poor seal.

    • Solution: Whenever possible, use fittings from the same manufacturer as your HPLC system.

Q2: I suspect a leak, but I can't see it. How can I find a small leak?

Small leaks can be difficult to locate visually, especially with clear mobile phases.

  • Systematic Inspection: Methodically check the entire flow path, starting from the pump and moving towards the detector.

  • Use of Wipes: Wipe a clean, dry lab wipe (like a Kimwipe) around each fitting to check for moisture. Thermal paper is particularly effective for detecting organic solvents as it will turn black upon contact.

  • Pressure Drop Test: If you suspect a leak but cannot find it, you can perform a pressure test. Cap the end of the column outlet tubing and run the pump at a low flow rate. If the pressure does not hold steady, there is likely a leak in the system.

Data and Specifications

For easy reference, the following table summarizes typical operating pressures for different HPLC systems.

HPLC System TypeTypical Operating Pressure (psi)Typical Operating Pressure (bar)
Standard HPLC500 - 400035 - 275
Ultra-High-Performance Liquid Chromatography (UHPLC)4000 - 15,000275 - 1034

Data compiled from general knowledge and common system specifications.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of High Pressure
  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.

  • Isolate System Components: If the pressure remains high without the column, systematically disconnect components (e.g., in-line filter, guard column, injector tubing) one by one, starting from the detector and moving backward, to identify the location of the blockage.

  • Column Flushing: If the column is the source of high pressure, attempt to back-flush it (if the column chemistry allows). Disconnect the column from the detector, reverse its orientation, and pump a strong, appropriate solvent through it at a low flow rate.

  • Component Cleaning/Replacement: If a specific component is identified as the source of the blockage, follow the manufacturer's instructions for cleaning or replace the part.

Protocol 2: Leak Detection and Resolution
  • Visual Inspection: Turn off the pump. Carefully inspect all fittings and tubing for visible signs of liquid, such as drips or crystalline buffer residue.

  • Wipe Test: Use a lab wipe or thermal paper to check each connection point for wetness, indicating a leak.

  • Tighten Fittings: For any identified leaks at fittings, gently tighten them. For PEEK fittings, loosen the nut, ensure the tubing is fully seated, and then retighten finger-tight. For stainless steel fittings, use a wrench to tighten by 1/8 of a turn.

  • Replace Consumables: If a fitting continues to leak after tightening, the ferrule or the entire fitting may be damaged and should be replaced. Worn pump seals are another common source of leaks and should be replaced as part of a regular maintenance schedule.

Troubleshooting Workflows

HPLC_High_Pressure_Troubleshooting start High Pressure Observed check_flow_rate Is Flow Rate Correct? start->check_flow_rate adjust_flow Adjust Flow Rate check_flow_rate->adjust_flow No remove_column Disconnect Column Run Pump check_flow_rate->remove_column Yes end Problem Resolved adjust_flow->end pressure_normal Pressure Normal? remove_column->pressure_normal blockage_in_system Blockage in System (Tubing, Injector, etc.) pressure_normal->blockage_in_system No column_blocked Column is Blocked pressure_normal->column_blocked Yes isolate_components Systematically Isolate Components to Find Blockage blockage_in_system->isolate_components isolate_components->end backflush_column Backflush Column column_blocked->backflush_column replace_frit_column Replace Frit or Column backflush_column->replace_frit_column replace_frit_column->end

Caption: Troubleshooting workflow for high HPLC system pressure.

HPLC_Low_Pressure_Troubleshooting start Low Pressure Observed check_for_leaks Visually Inspect for Leaks start->check_for_leaks leak_found Leak Found? check_for_leaks->leak_found tighten_replace_fitting Tighten or Replace Leaking Component leak_found->tighten_replace_fitting Yes check_pump Check Pump leak_found->check_pump No end Problem Resolved tighten_replace_fitting->end purge_pump Purge Pump for Air Bubbles check_pump->purge_pump pressure_stable Pressure Stable? purge_pump->pressure_stable check_seals_valves Check Pump Seals and Check Valves pressure_stable->check_seals_valves No pressure_stable->end Yes replace_seals_valves Replace Worn Seals or Clean/Replace Valves check_seals_valves->replace_seals_valves replace_seals_valves->end

Caption: Troubleshooting workflow for low HPLC system pressure.

References

Validation & Comparative

A Researcher's Guide to Adenine Phosphate Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—is crucial for understanding cellular energy metabolism, signal transduction, and the efficacy of therapeutic agents. This guide provides a comprehensive comparison of the most prevalent methods for adenine phosphate detection, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and the relative ratios of ATP, ADP, and AMP are critical indicators of cellular health and metabolic status.[1] Dysregulation of this compound levels is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions, making their detection a key aspect of drug discovery and development.[2] This guide explores a variety of detection methodologies, from classic biochemical assays to advanced analytical techniques, providing a clear and objective comparison of their performance.

Comparative Analysis of this compound Detection Methods

The choice of an this compound detection method depends on several factors, including the required sensitivity, the sample type, the desired throughput, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods to facilitate a direct comparison.

Method Principle Limit of Detection (LOD) Dynamic Range Assay Time Throughput Advantages Disadvantages
Bioluminescent Assays Luciferase-catalyzed reaction of luciferin and ATP, producing light.[3][4]10⁻¹⁴ M[1]6-8 orders of magnitude< 30 minutesHighHigh sensitivity, wide dynamic range, simple protocol.Indirect measurement, potential for enzyme inhibition.
Colorimetric Assays Enzyme-coupled reactions leading to a colored product.~3 µM0.03 - 1.5 mmol/L30 - 60 minutesHighSimple, inexpensive, uses standard plate readers.Lower sensitivity compared to other methods.
Fluorescent Assays Use of fluorescent probes that change intensity or lifetime upon binding to ATP.0.5 nM - 1 µMVaries by probe~30 minutesHighHigh sensitivity, potential for live-cell imaging.Probe synthesis can be complex, potential for photobleaching.
HPLC-UV Separation by high-performance liquid chromatography and detection by UV absorbance.~0.08 pmol0.2 - 10 µM15 - 30 minutes per sampleLow to MediumCan simultaneously quantify ATP, ADP, and AMP.Lower sensitivity, requires derivatization for high sensitivity.
LC-MS/MS Separation by liquid chromatography followed by mass spectrometry detection.Sub-picomole to femtomole rangeWide10 - 30 minutes per sampleLow to MediumHigh selectivity and sensitivity, can analyze complex mixtures.Requires expensive instrumentation and specialized expertise.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Sub-attomole range10⁻⁸ - 10⁻⁴ M< 15 minutes per sampleLow to MediumHigh separation efficiency, rapid analysis.Lower sample loading capacity, potential for matrix effects.
Electrochemical Biosensors Aptamer- or enzyme-based sensors that produce an electrical signal in the presence of ATP.0.05 nM - 1.8 x 10⁻¹⁰ MWide< 30 minutesHighHigh sensitivity and selectivity, potential for real-time monitoring.Sensor fabrication can be complex, potential for electrode fouling.

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the practical application of these detection methods, the following diagrams illustrate a key signaling pathway involving adenine phosphates and a typical experimental workflow for a bioluminescent ATP assay.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext Extracellular ATP P2X P2X Receptors (Ion Channels) ATP_ext->P2X Binds P2Y P2Y Receptors (GPCRs) ATP_ext->P2Y Binds Ectonucleotidases Ectonucleotidases (e.g., CD39, CD73) ATP_ext->Ectonucleotidases Hydrolyzed by ADP_ext Extracellular ADP ADP_ext->P2Y Binds ADP_ext->Ectonucleotidases Hydrolyzed by ADO_ext Extracellular Adenosine ADO_Receptor Adenosine Receptors ADO_ext->ADO_Receptor Binds Ca_Influx Ca²⁺ Influx P2X->Ca_Influx Opens PLC PLC Activation P2Y->PLC Activates Ectonucleotidases->ADP_ext Produces Ectonucleotidases->ADO_ext Produces cAMP cAMP Modulation ADO_Receptor->cAMP Modulates Downstream Downstream Signaling Cascades Ca_Influx->Downstream PLC->Downstream cAMP->Downstream

Caption: Extracellular ATP signaling pathway.

Bioluminescent_ATP_Assay_Workflow Start Start: Cell Culture or Sample Preparation Lysis Cell Lysis to Release ATP Start->Lysis Reagent Addition of Luciferase/Luciferin Reagent Lysis->Reagent Incubation Incubation (Time varies by kit) Reagent->Incubation Detection Luminescence Detection (Luminometer) Incubation->Detection Analysis Data Analysis: Light output is proportional to ATP concentration Detection->Analysis

References

A Comparative Guide: Adenosine Triphosphate (ATP) vs. Adenosine Monophosphate (AMP) as an Energy Source for Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular bioenergetics, adenosine triphosphate (ATP) is ubiquitously recognized as the primary energy currency. However, its counterpart, adenosine monophosphate (AMP), also plays a pivotal, albeit different, role in enzymatic reactions and cellular metabolism. This guide provides a comprehensive comparison of ATP and AMP, focusing on their distinct functions as a direct energy source and a critical allosteric regulator, respectively. This analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways.

Fundamental Roles in Cellular Bioenergetics

Adenosine triphosphate (ATP) is a nucleotide composed of adenine, ribose, and three phosphate groups. The energy required for a vast array of cellular processes is stored in the high-energy phosphoanhydride bonds linking the phosphate groups.[1][2] The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi), or further to AMP and pyrophosphate (PPi), releases a significant amount of free energy that enzymes can harness to drive otherwise non-spontaneous reactions.

In contrast, adenosine monophosphate (AMP) consists of adenine, ribose, and a single phosphate group. Lacking the high-energy phosphoanhydride bonds found in ATP and ADP, AMP is not a direct source of energy for enzymatic reactions.[3][4] Instead, AMP serves as a critical indicator of the cell's energy status. When cellular ATP levels are depleted through consumption, the concentration of AMP rises. This increase in the AMP/ATP ratio acts as a signal that initiates a cascade of events to restore energy balance.[5]

Mechanism of Action: Energy Donor vs. Allosteric Regulator

The primary distinction in how ATP and AMP interact with enzymes lies in their mechanism of action. ATP directly participates in the catalytic reaction by donating a phosphate group (phosphorylation) or through the energy released from its hydrolysis. For many enzymes, such as kinases and ATPases, ATP is a substrate.

AMP, on the other hand, typically functions as an allosteric regulator. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This can lead to either activation or inhibition of the enzyme. A paramount example of this is the activation of AMP-activated protein kinase (AMPK).

Quantitative Comparison of Enzyme Kinetics

The interaction of enzymes with ATP as a substrate and AMP as a regulator can be quantified using kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

Enzyme/ParameterATP (as Substrate)AMP (as Allosteric Activator)Reference
AMP-activated protein kinase (AMPK) Km = 25.27 µM-
Glycogen Phosphorylase -Activates the enzyme
Phosphofructokinase-1 (PFK-1) SubstrateAllosteric Activator

Note: For enzymes like Glycogen Phosphorylase and PFK-1, ATP also acts as a substrate, but AMP's role as an allosteric activator is crucial for their regulation in response to the cell's energy state.

Key Signaling Pathway: The AMPK Cascade

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. When the cellular AMP/ATP ratio rises, AMP binds to the γ-subunit of AMPK, leading to its allosteric activation and phosphorylation by upstream kinases such as LKB1. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

AMPK_Signaling_Pathway cluster_input Cellular Stress cluster_catabolic Catabolic Pathways (ATP Production) cluster_anabolic Anabolic Pathways (ATP Consumption) Low Glucose Low Glucose AMP_ATP_Ratio ↑ AMP/ATP Ratio Hypoxia Hypoxia AMPK AMPK AMP_ATP_Ratio->AMPK Allosteric Activation Glycolysis ↑ Glycolysis AMPK->Glycolysis Activates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Activates Autophagy ↑ Autophagy AMPK->Autophagy Activates Protein_Synthesis ↓ Protein Synthesis (mTORC1 inhibition) AMPK->Protein_Synthesis Inhibits Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis Inhibits Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172)

Caption: The AMPK signaling pathway, a key regulator of cellular energy homeostasis.

Experimental Protocols

A. Protocol for Measuring ATPase Activity (ATP as Energy Source)

This protocol is a generalized method for quantifying the rate of ATP hydrolysis by an ATPase enzyme using a colorimetric assay to detect the released inorganic phosphate (Pi).

1. Reagents and Buffers:

  • Purified ATPase enzyme

  • Assay Buffer (e.g., 20 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)

  • ATP stock solution (100 mM in 200 mM Tris base, pH not adjusted)

  • MgCl2 stock solution (100 mM)

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution for calibration curve

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl2, and the purified ATPase enzyme.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding ATP to a final desired concentration.

  • At specific time intervals (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., EDTA or by flash-freezing).

  • To each quenched aliquot, add the Malachite Green reagent and incubate to allow color development.

  • Measure the absorbance of the samples at 650 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each sample.

  • Calculate the rate of ATP hydrolysis (e.g., in µmol of Pi released per minute per mg of enzyme).

B. Protocol for Measuring AMPK Activity (AMP as an Allosteric Activator)

This protocol describes an ELISA-based assay to measure the kinase activity of AMPK, which is allosterically activated by AMP.

1. Reagents and Buffers:

  • Recombinant AMPK enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 0.05 mM DTT)

  • AMP stock solution

  • ATP stock solution

  • SAMS peptide (a synthetic substrate for AMPK)

  • Anti-phospho-SAMS antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)

  • Stop solution

  • ELISA plates

2. Procedure:

  • Coat the wells of an ELISA plate with the SAMS peptide.

  • In separate tubes, prepare the kinase reaction mixtures containing kinase buffer, recombinant AMPK, and varying concentrations of AMP.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reactions for a specific time at a controlled temperature.

  • Stop the reactions by adding EDTA.

  • Transfer the reaction mixtures to the SAMS-coated ELISA plate and incubate to allow the phosphorylated peptide to bind.

  • Wash the plate to remove unbound components.

  • Add the anti-phospho-SAMS antibody and incubate.

  • Wash the plate and add the enzyme-conjugated secondary antibody.

  • Wash the plate and add the substrate for the enzyme on the secondary antibody to produce a colorimetric signal.

  • Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength.

  • The absorbance is proportional to the amount of phosphorylated SAMS peptide, which reflects the AMPK activity.

Experimental_Workflow cluster_atpase ATPase Activity Assay cluster_ampk AMPK Activity Assay (ELISA) A1 Prepare Reaction Mix (Enzyme, Buffer, MgCl2) A2 Initiate with ATP A1->A2 A3 Time-course Sampling & Quench Reaction A2->A3 A4 Phosphate Detection (Malachite Green) A3->A4 A5 Measure Absorbance & Calculate Rate A4->A5 B1 Prepare Kinase Reaction (AMPK, Buffer, AMP) B2 Initiate with ATP B1->B2 B3 Incubate & Stop Reaction B2->B3 B4 ELISA Detection of Phosphorylated Substrate B3->B4 B5 Measure Absorbance & Determine Activity B4->B5

Caption: Generalized experimental workflows for ATPase and AMPK activity assays.

Conclusion

References

A Researcher's Guide to the Validation of Commercially Available Adenine Phosphate Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—is critical for understanding cellular energy metabolism and signaling. This guide provides an objective comparison of commercially available standards and analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.

Introduction to Adenine Phosphate Analysis

ATP, ADP, and AMP are central to a cell's energy economy. The ratios of these molecules, often expressed as the adenylate energy charge (AEC), are a key indicator of cellular metabolic state. Consequently, a variety of methods have been developed for their quantification, each with distinct advantages and disadvantages. The reliability of these methods is fundamentally dependent on the quality and purity of the analytical standards used for calibration. This guide explores three prevalent techniques: High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy, and Bioluminescence Assays.

Comparison of Quantitative Analysis Methodologies

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative overview of the most common techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)³¹P-Nuclear Magnetic Resonance (³¹P-NMR)Bioluminescence Assays
Principle Separation based on polarity, with UV detection.Detection and quantification of phosphorus nuclei in a magnetic field.Enzymatic reaction (luciferin/luciferase) producing light proportional to ATP concentration.
Analytes Simultaneous quantification of ATP, ADP, AMP, and other related molecules.Simultaneous quantification of phosphorus-containing compounds, including ATP and ADP.Primarily ATP; can be adapted for ADP and AMP through coupled enzyme reactions.[1]
Sensitivity High (pmol range).Moderate to low (µmol to mmol range).Very high (femtomole to attomole range).
Sample Throughput Moderate.Low.High.
Instrumentation Widely available in analytical laboratories.Specialized instrumentation required.Requires a luminometer.
Advantages Robust, reproducible, and can separate a wide range of nucleotides.Non-destructive, provides structural information, and requires minimal sample preparation.Extremely sensitive, rapid, and suitable for high-throughput screening.
Disadvantages Can be time-consuming, potential for matrix effects.Lower sensitivity, potential for signal overlap.Indirect measurement for ADP/AMP, susceptible to interference from various compounds.

Performance of Commercial Standards & Kits

A study comparing five commercially available ATP hygiene monitoring systems provides a valuable insight into the performance of different commercial products in a real-world application.

ATP Hygiene Monitoring SystemManufacturerAccuracy (% Recovery)Consistency (% CV)
AccuPoint Advanced Neogen40.50%21.11%
Clean-Trace 3MLower than AccuPoint AdvancedHigher than AccuPoint Advanced
UltraSnap HygienaLower than AccuPoint AdvancedHigher than AccuPoint Advanced
PocketSwab Plus Charm28.91%Higher than AccuPoint Advanced
LIGHTNING MVP ICON Biocontrol17.93%Higher than AccuPoint Advanced

Data from a study by NSF International, which found the Neogen AccuPoint Advanced system to have the highest percent recovery and greatest consistency among the tested systems.

For broader research applications, numerous kits are available for the quantification of adenine phosphates.

Assay KitSupplierPrincipleKey Features
ATP Bioluminescence Assay Kit HS II RocheBioluminescenceHigh sensitivity for ATP detection.
ADP/ATP Ratio Bioluminescence Assay Kit Creative BioMartBioluminescenceDifferentiates modes of cell death and viability.
ATP-Glo™ Bioluminometric Cell Viability Assay BiotiumBioluminescenceHomogeneous, no-wash assay with a linear signal over 6 orders of magnitude.
Kinase-Glo™ & ADP-Glo™ Assays PromegaBioluminescenceKinase-Glo™ measures ATP depletion, while ADP-Glo™ measures ADP formation. Both show high performance (Z'-factors ~0.9).

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the three discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a validated method for the simultaneous quantitative analysis of ATP, ADP, and AMP in biological samples.

  • Sample Preparation (Cellular Extraction):

    • Rapidly extract adenine nucleotides from cells using a suitable method, such as perchloric acid (PCA) extraction followed by neutralization with K₂CO₃.

    • Centrifuge to remove precipitated proteins and cell debris.

    • The supernatant is then ready for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 3 × 150 mm, 2.7 µm) is commonly used. The choice of a specific commercial column can be critical for optimal separation.

    • Mobile Phase: Isocratic elution with a buffer such as 50 mM potassium hydrogen phosphate (pH 6.80).

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

    • Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection:

    • UV detection at a wavelength of 254 nm or 259 nm.

  • Quantification:

    • Generate calibration curves for ATP, ADP, and AMP using certified reference standards of known concentrations (e.g., in the range of 0.2 to 10 µM).

    • Calculate the concentration of each analyte in the samples by comparing their peak areas to the respective calibration curves.

³¹P-Nuclear Magnetic Resonance (³¹P-NMR)

This protocol provides a general workflow for the quantitative analysis of adenine phosphates using ³¹P-NMR.

  • Sample Preparation:

    • Extract adenine phosphates from the biological sample.

    • Reconstitute the dried extract in a suitable buffer for NMR analysis.

    • Add an internal standard of a known concentration (e.g., methylene diphosphonic acid) for quantification.

  • NMR Spectroscopy:

    • Acquire ³¹P-NMR spectra on a high-field NMR spectrometer.

    • Use proton decoupling to simplify the spectra and improve the signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).

    • Integrate the signals corresponding to the γ-phosphate of ATP and the β-phosphate of ADP.

    • Calculate the concentration of each analyte by comparing the integral of its signal to the integral of the internal standard's signal.

Bioluminescence Assay (ATP Quantification)

This is a general protocol for a luciferase-based ATP assay.

  • Reagent Preparation:

    • Reconstitute the lyophilized luciferase/luciferin reagent in the provided buffer.

    • Allow the reagent to equilibrate to room temperature before use.

  • Standard Curve Preparation:

    • Prepare a series of ATP standard solutions of known concentrations in the same buffer as the samples.

  • Assay Procedure:

    • Add the luciferase/luciferin reagent to both the standards and the samples in a 96-well plate.

    • Incubate for a specified time (e.g., 10 minutes) to allow the enzymatic reaction to stabilize.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Quantification:

    • Generate a standard curve by plotting the luminescence values of the standards against their concentrations.

    • Determine the ATP concentration in the samples from the standard curve. To measure ADP and AMP, they must first be enzymatically converted to ATP.

Visualizations

Adenine Nucleotide Signaling Pathway

Adenine_Nucleotide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 P2X P2X Receptors (Ion Channels) ATP_ext->P2X Activation P2Y P2Y Receptors (GPCRs) ATP_ext->P2Y Activation ADO_ext Adenosine ADP_ext->ADO_ext CD73 ADP_ext->P2Y Activation A_Receptor Adenosine Receptors (GPCRs) ADO_ext->A_Receptor Activation Ca_ion Ca²⁺ Influx P2X->Ca_ion PLC PLC P2Y->PLC AC Adenylyl Cyclase A_Receptor->AC Ectoenzymes Ectonucleotidases (e.g., CD39, CD73) Cell_Response Cellular Response Ca_ion->Cell_Response IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->Cell_Response DAG->Cell_Response cAMP cAMP AC->cAMP ATP as substrate PKA PKA cAMP->PKA PKA->Cell_Response

Caption: Extracellular adenine nucleotide signaling pathway.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_hplc HPLC Analysis start Start: Biological Sample extraction Adenine Nucleotide Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC System supernatant->hplc Inject Sample calibration Generate Calibration Curve hplc->calibration quantification Quantification hplc->quantification standards Prepare Commercial This compound Standards standards->hplc Inject Standards calibration->quantification results Results: [ATP], [ADP], [AMP] quantification->results

Caption: Workflow for this compound quantification by HPLC.

Logical Relationship of Analytical Method Selection

Method_Selection cluster_factors Key Considerations cluster_methods Analytical Methods start Research Question sensitivity Required Sensitivity start->sensitivity throughput Sample Throughput start->throughput instrumentation Available Instrumentation start->instrumentation sample_matrix Sample Matrix Complexity start->sample_matrix hplc HPLC sensitivity->hplc High nmr ³¹P-NMR sensitivity->nmr Moderate biolum Bioluminescence sensitivity->biolum Very High throughput->hplc Moderate throughput->nmr Low throughput->biolum High instrumentation->hplc Common instrumentation->nmr Specialized instrumentation->biolum Common sample_matrix->hplc Complex sample_matrix->nmr Less affected sample_matrix->biolum Prone to interference

Caption: Factors influencing the choice of analytical method.

References

Adenine Phosphate Analogs as Specific Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenine phosphate analogs are a versatile class of molecules that mimic endogenous nucleotides, enabling them to act as potent and specific inhibitors of various enzymes. Their structural similarity to adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) allows them to interact with the active sites of enzymes that utilize these nucleotides as substrates or allosteric regulators. This guide provides a comparative evaluation of several this compound analogs, summarizing their inhibitory activities, detailing the experimental protocols used for their assessment, and illustrating relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of this compound Analogs

The efficacy of this compound analogs as enzyme inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the inhibitory activities of various analogs against their respective target enzymes.

AnalogTarget EnzymeIC50 (µM)Ki (µM)Organism/Cell LineReference
5'-N-ethylcarboxamidoadenosineAdenosine Kinase25-Human Placenta[1]
5'-methylthioadenosineAdenosine Kinase250-Human Placenta[1]
N6-cyclohexyladenosineAdenosine Kinase220-Human Placenta[1]
N6-L-phenylisopropyladenosineAdenosine Kinase200-Human Placenta[1]
6-methylmercaptopurine ribosideAdenosine Kinase10 (at 0.5 µM adenosine)-Human Placenta[1]
2-(Adenin-9-yl)ethanesulfonic acidAlcohol Dehydrogenase-4.9 mMHorse Liver
3-(adenin-9-yl)propanesulfonic acidAlcohol Dehydrogenase-0.18 mMHorse Liver
9-(5-deoxy-beta-D-ribofuranosyl)-adenine-5'-sulfonic acidAlcohol Dehydrogenase-1.2 mMHorse Liver
9-(3-deoxy-beta-D-arabinofuranosyl)adenine-3'-sulfonic acidAlcohol Dehydrogenase-3.6 mMHorse Liver
Compound 39 (N6-substituted adenosine analog)CamA (C. difficile DNA Adenine Methyltransferase)~ 0.4~ 0.2Clostridioides difficile
MTA (5'-deoxy-5'-(methylthio)adenosine)CamA (C. difficile DNA Adenine Methyltransferase)10-1811-14Clostridioides difficile
Salicyl-AMSEntE (Siderophore Biosynthesis Adenylating Enzyme)-Varies (nM range)Mycobacterium tuberculosis
D-Phenylalanyl-AMSGrsA (Adenylating Enzyme)-Varies (nM range)-
Myristoyl-AMSFadD28 (Fatty Acid Adenylating Enzyme)-Varies (µM range)Mycobacterium tuberculosis
AnalogTarget ReceptorAntagonistic Constant (pA2)Cell LineReference
AdoOC(O)Asp(2)P2Y(1) Purinoceptor5.41321N1 human astrocytoma
AnalogTarget EnzymeInhibition CharacteristicsOrganismReference
P1,P5-di(adenosine 5')pentaphosphate (Ap5A)Adenylate KinaseExcellent inhibitor at ≥ 2 µMHuman Erythrocytes
Ap5AAdenylate KinaseMore potent than Ap6A, Gp5A, Ap4A, Up5APig Muscle

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are methodologies for key assays cited in the evaluation of this compound analogs.

Spectrophotometric Adenosine Deaminase (ADA) Inhibition Assay

This continuous spectrophotometric method quantifies the inhibitory activity of adenine analogs against ADA by measuring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Adenosine Deaminase (ADA) from bovine spleen

  • Adenosine (substrate)

  • Adenine analog inhibitor (test compound)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer or microplate reader capable of reading absorbance at 265 nm

Procedure:

  • Prepare a stock solution of the adenine analog inhibitor in a suitable solvent (e.g., DMSO or buffer).

  • Prepare a stock solution of adenosine in the phosphate buffer.

  • In a cuvette or microplate well, prepare the reaction mixture containing phosphate buffer, a fixed concentration of adenosine (e.g., at its Km value), and varying concentrations of the inhibitor.

  • Equilibrate the reaction mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of a diluted ADA solution.

  • Immediately monitor the decrease in absorbance at 265 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the type of inhibition and the inhibition constant (Ki) by analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

In Vitro Casein Kinase 1δ (CK1δ) Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 values of adenine derivatives against CK1δ.

Materials:

  • CK1δ enzyme

  • Peptide substrate

  • ATP

  • Adenine derivative inhibitor

  • Assay buffer

  • Kinase-Glo® or ADP-Glo™ assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of the adenine derivative inhibitor in DMSO.

  • Create a serial dilution of the inhibitor in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution (or DMSO for control) and 2.5 µL of the CK1δ enzyme solution.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® or ADP-Glo™ assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Coupled Hydroxamate–MesG Assay for Adenylation Enzyme Inhibition

This continuous spectrophotometric assay is designed to study adenylating enzymes, particularly those that are difficult to assay by traditional methods. It detects pyrophosphate (PPi) release using a coupled enzyme system.

Materials:

  • Adenylation enzyme

  • Acid substrate (e.g., salicylic acid, D-phenylalanine, myristic acid)

  • ATP

  • Hydroxylamine (pH 7)

  • Tris buffer (pH 8.0)

  • MgCl2

  • DTT

  • Nucleoside phosphorylase

  • Pyrophosphatase

  • 7-methylthioguanosine (MesG)

  • 96-well half-area UV-Star plates

  • Spectrophotometer

Procedure for a Ki determination:

  • Prepare reaction mixtures containing the adenylation enzyme at a fixed concentration, the acid substrate, and the standard assay buffer (50 mM Tris pH 8.0, 2.5 mM ATP, 5 mM MgCl2, 0.5 mM DTT, 150 mM hydroxylamine pH 7, 0.1 U nucleoside phosphorylase, 0.04 U pyrophosphatase, and 0.2 mM MesG).

  • Add varying concentrations of the inhibitor (e.g., Salicyl-AMS, D-Phenylalanyl-AMS, Myristoyl-AMS).

  • Monitor the cleavage of MesG by measuring the increase in absorbance at 360 nm in a 96-well plate reader.

  • Determine the initial velocities from the linear portion of the reaction progress curves.

  • Plot the initial velocities against the inhibitor concentrations and fit the data to an appropriate inhibition model to determine the apparent inhibition constant (Kiapp).

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound analogs.

G cluster_0 P2Y1 Receptor Signaling P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq ADP/ATP Analog Binding PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: P2Y1 purinergic receptor signaling pathway.

G cluster_workflow Enzyme Inhibition Assay Workflow prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) reaction_setup Set up Reaction Mixtures (Varying Inhibitor Concentrations) prep_reagents->reaction_setup incubation Incubate at Constant Temperature reaction_setup->incubation initiate_reaction Initiate Reaction (Add Enzyme or Substrate) incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry, Luminescence) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate IC50/Ki) monitor_reaction->data_analysis

Caption: General workflow for an enzyme inhibition assay.

G cluster_adenosine Adenosine Metabolism and Action cluster_inhibitors Points of Inhibition ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine Adenosine->AMP Adenosine Kinase (AK) Inosine Inosine Adenosine->Inosine ADA Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Activation Cellular_Effects Cellular Effects Adenosine_Receptors->Cellular_Effects ADA_Inhibitor ADA Inhibitors (e.g., EHNA) ADA_Inhibitor->Adenosine Increases Adenosine AK_Inhibitor Adenosine Kinase Inhibitors AK_Inhibitor->Adenosine Increases Adenosine

Caption: Simplified overview of adenosine metabolism.

References

A Guide to Inter-Laboratory Comparison of Adenine Phosphate Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the measurement of adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP). It is designed to assist researchers in selecting the appropriate analytical technique and to provide a framework for conducting inter-laboratory comparisons to ensure data reproducibility and reliability. The information presented is supported by experimental data from various studies.

Introduction to Adenine Phosphate Measurement

Adenine nucleotides are central to cellular energy metabolism and signaling.[1] Accurate quantification of the intracellular concentrations of ATP, ADP, and AMP, and their respective ratios (e.g., the adenylate energy charge), is crucial for understanding cellular health, metabolic status, and response to therapeutic interventions. Various analytical methods are employed for this purpose, each with its own set of advantages and limitations. Inter-laboratory comparisons, or round-robin tests, are essential for validating these methods and ensuring that results are consistent and comparable across different laboratories.[2]

Comparison of Analytical Methods

The most common techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. The following tables summarize the performance characteristics of these methods based on data reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of adenine nucleotides.[3][4] It offers good sensitivity and reproducibility.[5]

Table 1: Performance Characteristics of HPLC Methods for this compound Measurement

ParameterATPADPAMPReference
Limit of Detection (LOD) 0.08 µM0.27 µM0.15 µM
~0.08 pmol~0.08 pmol~0.08 pmol
Limit of Quantification (LOQ) 0.27 µM0.91 µM0.48 µM
~0.16 pmol~0.16 pmol~0.16 pmol
Linearity Range 0.15–19.5 pmol0.15–19.2 pmol0.16–20.6 pmol
0.2–10 µM0.2–10 µM0.2–10 µM
Intra-day Precision (%CV) < 5.1%< 5.1%< 5.1%
0.01–0.86%0.01–0.86%0.01–0.86%
Inter-day Precision (%CV) < 3.4%< 3.4%< 3.4%
0.01–1.22%0.01–1.22%0.01–1.22%
Accuracy (% Recovery) 87.8–107.9%87.8–107.9%87.8–107.9%
97.8-110.5%97.8-110.5%97.8-110.5%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC, making it suitable for samples with low analyte concentrations.

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Measurement

ParameterATPADPAMPReference
Lower Limit of Quantification (LLOQ) 0.1 µg/ml0.1 µg/ml0.1 µg/ml
Linearity Range 0.1–20 µg/ml0.1–20 µg/ml0.1–20 µg/ml
Intra-assay Precision (%CV) ≤ 15%≤ 15%≤ 15%
Inter-assay Precision (%CV) ≤ 15%≤ 15%≤ 15%
Accuracy (%) 88–110%88–110%88–110%
Enzymatic Assays

Enzymatic assays, often utilizing luciferase for ATP measurement, are known for their high sensitivity. ADP and AMP concentrations are typically determined by converting them to ATP and measuring the subsequent increase in the signal.

Table 3: Performance Characteristics of a Continuous Kinetic Enzymatic Assay

ParameterPerformanceReference
General Principle Coupled enzyme reaction leading to a spectrophotometrically detectable product.
Application Characterizing activity and inhibition of adenylation enzymes.
Sensitivity Dependent on the specific enzymes and substrates used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for sample preparation and analysis using HPLC and LC-MS/MS.

Sample Preparation for Cellular this compound Extraction

A common procedure for extracting adenine nucleotides from cultured cells involves the following steps:

  • Cell Lysis: Rapidly lyse the cells to quench metabolic activity. This is often achieved by adding a cold acidic solution, such as perchloric acid (PCA) or trichloroacetic acid (TCA).

  • Neutralization: Neutralize the acidic extract with a base, for example, potassium hydroxide (KOH), to a pH of approximately 6.8.

  • Centrifugation: Centrifuge the neutralized extract to pellet the precipitated salts (e.g., potassium perchlorate) and cell debris.

  • Supernatant Collection: Collect the supernatant containing the adenine nucleotides for analysis.

HPLC Method for this compound Quantification

A widely used method involves reversed-phase ion-pairing HPLC with UV detection.

  • Chromatographic System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, manual injector, and UV detector.

  • Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 3 x 150 mm, 2.7 µm).

  • Mobile Phase: An isocratic mobile phase consisting of 50 mM potassium dihydrogen phosphate buffer at pH 6.8.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 1 µL.

LC-MS/MS Method for this compound Quantification

This method provides high sensitivity and is suitable for complex biological matrices.

  • Chromatographic System: A triple quadrupole mass spectrometer coupled to a high-pressure liquid chromatography system.

  • Column: A C18 column (e.g., Waters xBridge C18, 4.6 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using 4 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Mass spectrometry detection in positive electrospray ionization (ESI) mode.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following sections provide Graphviz DOT scripts for visualizing an inter-laboratory comparison workflow and the ATP signaling pathway.

Inter-Laboratory Comparison Workflow

G Inter-Laboratory Comparison Workflow for this compound Measurement cluster_preparation Preparation Phase cluster_analysis Analytical Phase cluster_data Data Analysis and Reporting A Define Study Protocol and Analytes (ATP, ADP, AMP) B Prepare and Validate Homogeneous Batches of Test Samples A->B C Distribute Samples to Participating Laboratories B->C D Laboratory 1 (e.g., HPLC) C->D E Laboratory 2 (e.g., LC-MS/MS) C->E F Laboratory 3 (e.g., Enzymatic Assay) C->F G Collect and Statistically Analyze Data from all Labs D->G E->G F->G H Assess Inter-Laboratory Variability and Method Performance G->H I Publish Comparison Guide and Report H->I

Caption: Workflow for an inter-laboratory comparison study.

ATP Signaling Pathway

ATP_Signaling Overview of ATP Signaling Pathways cluster_receptors Purinergic Receptors cluster_downstream Downstream Signaling ATP_ext Extracellular ATP P2X P2X Receptors (Ligand-gated ion channels) ATP_ext->P2X binds P2Y P2Y Receptors (G-protein coupled receptors) ATP_ext->P2Y binds Ion_Flux Ion Flux (Ca2+, Na+) P2X->Ion_Flux activates Second_Messengers Second Messengers (cAMP, IP3) P2Y->Second_Messengers activates Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation, Muscle Contraction) Ion_Flux->Cellular_Response Kinase_Cascades Protein Kinase Cascades Second_Messengers->Kinase_Cascades activates Kinase_Cascades->Cellular_Response

References

A Researcher's Guide to Phosphate Analysis: A Comparative Look at Common Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of inorganic phosphate (Pi) is crucial for understanding a vast array of biological processes. From dissecting signal transduction pathways to high-throughput screening for enzyme inhibitors, the choice of phosphate assay can significantly impact experimental outcomes. This guide provides a detailed comparison of common phosphate analysis methods, supported by experimental data, to aid in selecting the most suitable technique for your research needs.

Comparison of Key Performance Characteristics

The selection of a phosphate assay is often a trade-off between sensitivity, convenience, and tolerance to interfering substances. The following table summarizes the key performance characteristics of three widely used methods: the Malachite Green colorimetric assay, the 2-amino-6-mercapto-7-methylpurine riboside (MESG)-based UV-spectrophotometric assay, and fluorescent assays.

FeatureMalachite Green AssayMESG-Based AssayFluorescent Assays
Principle Colorimetric detection of a complex formed between phosphomolybdate and malachite green dye.UV absorbance shift resulting from the enzymatic conversion of MESG in the presence of phosphate.Enzymatic reaction leading to the generation of a fluorescent product.
Detection Method Colorimetric (Absorbance at ~620-660 nm)UV-Spectrophotometric (Absorbance at ~360 nm)Fluorometric (e.g., Ex/Em = 535/587 nm)
Sensitivity (LOD) ~20 pmol~0.2 µM~40 pmol
Linear Range ~0.4 µM - 50 µM~2 µM - 150 µM~0.4 µM - 10 µM
Assay Time ~30 minutes~30 minutes~30 minutes
Throughput High-throughput compatibleHigh-throughput compatibleHigh-throughput compatible
Z' Factor for HTS 0.7 - 0.9 reported in some commercial kits[1]Amenable to HTSAmenable to HTS
Common Interferences Detergents (e.g., Triton X-100, Tween 20), reducing agents, high protein concentrations, paraproteins.[2][3]-Glucose can interfere with some assays, but newer kits are designed to be unaffected.[4]

In-Depth Look at Phosphate Analysis Methods

Malachite Green Assay

The Malachite Green assay is a well-established and cost-effective colorimetric method. It relies on the formation of a colored complex between inorganic phosphate, molybdate, and the malachite green dye under acidic conditions.[5] The intensity of the color, measured between 600-660 nm, is directly proportional to the phosphate concentration.

Advantages:

  • High sensitivity, with some kits detecting as little as 20 pmoles of phosphate.

  • Simple and rapid "mix-and-measure" protocol.

  • Amenable to high-throughput screening (HTS) formats.

Limitations:

  • Susceptible to interference from detergents and reducing agents commonly found in biological buffers.

  • The acidic stop solution can lead to the hydrolysis of labile phosphate esters, potentially overestimating the free phosphate concentration.

MESG-Based Assay

This method utilizes the enzyme purine nucleoside phosphorylase (PNP) to catalyze the phosphorolysis of 2-amino-6-mercapto-7-methylpurine riboside (MESG) in the presence of inorganic phosphate. This reaction results in a shift in the maximum absorbance from 330 nm to 360 nm.

Advantages:

  • Continuous assay format, allowing for real-time kinetic measurements of phosphate-generating enzymes.

  • Less prone to interference from some components that affect the Malachite Green assay.

Limitations:

  • Generally lower sensitivity compared to the Malachite Green and fluorescent assays.

  • Requires a UV-transparent plate or cuvette for measurement.

Fluorescent Assays

Fluorescent phosphate assays offer high sensitivity and are well-suited for applications where the phosphate concentration is low. A common approach involves an enzyme-coupled reaction where inorganic phosphate leads to the production of a highly fluorescent molecule, such as resorufin.

Advantages:

  • Very high sensitivity, with some kits capable of detecting as low as 40 pmol of phosphate.

  • Can be designed to be continuous for kinetic studies.

  • Often less susceptible to interference from colored or UV-absorbing compounds in the sample.

Limitations:

  • Can be more expensive than colorimetric assays.

  • Potential for interference from fluorescent compounds in the sample.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the Malachite Green and MESG-based assays.

Malachite Green Assay Protocol

This protocol is a general guideline based on commercially available kits.

Reagents:

  • Malachite Green Reagent A (Ammonium Molybdate in sulfuric acid)

  • Malachite Green Reagent B (Malachite Green oxalate in water)

  • Phosphate Standard (e.g., 1 mM KH₂PO₄)

  • Assay Buffer (e.g., Tris-HCl, HEPES)

Procedure:

  • Prepare Phosphate Standards: Prepare a series of phosphate standards by serially diluting the stock Phosphate Standard in the Assay Buffer. The concentration range should encompass the expected phosphate concentration in the samples.

  • Sample Preparation: If necessary, dilute samples in the Assay Buffer to fall within the linear range of the assay. For protein- or lipid-bound phosphate, hydrolysis and neutralization steps are required prior to the assay.

  • Assay Reaction:

    • Add 50 µL of each standard or sample to the wells of a 96-well plate.

    • Add 10 µL of Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature.

    • Add 10 µL of Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature to allow for color development.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank (0 µM phosphate) from all readings. Plot a standard curve of absorbance versus phosphate concentration and determine the concentration of the unknown samples.

MESG-Based Assay Protocol

This protocol is a general guideline based on commercially available kits.

Reagents:

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • MESG Substrate

  • Purine Nucleoside Phosphorylase (PNP)

  • Phosphate Standard (e.g., 1 mM KH₂PO₄)

Procedure:

  • Prepare Reagents:

    • Reconstitute the lyophilized MESG substrate and PNP enzyme in the Assay Buffer to their working concentrations.

    • Prepare an Assay Mix containing the Assay Buffer, MESG, and PNP.

  • Prepare Phosphate Standards: Prepare a series of phosphate standards by serially diluting the stock Phosphate Standard in the Assay Buffer.

  • Sample Preparation: Dilute samples in the Assay Buffer to ensure the final phosphate concentration is within the assay's linear range.

  • Assay Reaction:

    • Add 50 µL of each standard or sample to the wells of a UV-transparent 96-well plate.

    • Add 50 µL of the Assay Mix to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes. Measure the absorbance at 360 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Construct a standard curve and determine the phosphate concentration in the samples.

Visualization of Relevant Biological Pathways and Workflows

Understanding the context in which phosphate is being measured is critical. The following diagrams, generated using Graphviz, illustrate key signaling pathways where phosphate analysis is essential, as well as a typical experimental workflow.

ATP_Hydrolysis ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis Pi Pi (Inorganic Phosphate) Energy Energy for Cellular Processes ATP->Energy H2O H₂O H2O->ATP Enzyme ATPase Enzyme->ATP

ATP Hydrolysis releasing inorganic phosphate.

Kinase_Phosphatase_Signaling cluster_kinase Kinase Activity cluster_phosphatase Phosphatase Activity ATP ATP ADP ADP ATP->ADP Protein Protein PhosphoProtein Phosphorylated Protein (Active/Inactive) Protein->PhosphoProtein Phosphorylation PhosphoProtein2 Phosphorylated Protein (Active/Inactive) Kinase Kinase Kinase->Protein Protein2 Protein PhosphoProtein2->Protein2 Dephosphorylation Pi Pi PhosphoProtein2->Pi Phosphatase Phosphatase Phosphatase->PhosphoProtein2

Regulation of protein activity by kinases and phosphatases.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_P EGFR-P EGFR->EGFR_P Autophosphorylation Grb2 Grb2 EGFR_P->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription

Simplified EGFR signaling cascade.

Experimental_Workflow A Prepare Standards & Samples B Add Assay Reagents A->B C Incubate B->C D Measure Signal (Absorbance/Fluorescence) C->D E Data Analysis D->E F Determine Phosphate Concentration E->F

References

A Researcher's Guide to the Quantitative Determination of cAMP

Author: BenchChem Technical Support Team. Date: November 2025

Cyclic adenosine 3',5'-monophosphate (cAMP) is a ubiquitous second messenger crucial for intracellular signal transduction, mediating a wide array of biological responses.[1] Its accurate quantification is paramount for researchers in various fields, including drug discovery and signal transduction studies. This guide provides a comparative overview of the most common methods for the quantitative determination of cAMP: Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of cAMP Quantification Methods

The choice of a suitable cAMP assay depends on various factors, including the required sensitivity, throughput, sample type, and available equipment. The following table summarizes the key performance characteristics of the three major methods.

FeatureCompetitive ELISATR-FRETLC-MS/MS
Principle Competition between labeled and unlabeled cAMP for antibody binding. The signal is inversely proportional to the cAMP concentration.[2][3]Competition between a europium-labeled tracer and sample cAMP for binding to an antibody labeled with a fluorescent acceptor. A decrease in FRET signal corresponds to an increase in cAMP.[3][4]Separation of cAMP from other molecules by liquid chromatography followed by detection and quantification based on its mass-to-charge ratio.
Sensitivity High, with detection limits in the low nanomolar to picomolar range.High, with detection in the low nanomolar range.Very high, with a limit of detection reported at 50 pM.
Dynamic Range Typically in the range of 0.1 to 1000 pmol/mL, which can be extended with sample acetylation.Wide, often spanning several orders of magnitude.Linear range reported from 0.5 to 500 nM.
Throughput Moderate to high, suitable for 96-well and 384-well plate formats.High, homogeneous "add-and-read" format suitable for high-throughput screening.Lower, due to the serial nature of sample analysis.
Sample Types Plasma, urine, cell culture media, cell lysates, tissue extracts.Primarily cell lysates.Plasma, cerebrospinal fluid (CSF), brain tissue.
Specificity High, based on antibody selectivity.High, based on antibody selectivity.Very high, based on chromatographic separation and mass spectrometric detection.
Advantages Cost-effective, widely available instrumentation.Homogeneous (no-wash steps), ratiometric readout reduces well-to-well variability.Absolute quantification without the need for a standard curve for every experiment (once validated), high specificity, can simultaneously measure other analytes.
Disadvantages Multiple wash steps, potential for interference from sample matrix components.Higher cost of reagents and requirement for a TR-FRET-compatible plate reader.Requires expensive, specialized equipment and expertise. Lower throughput.

Signaling Pathway and Experimental Workflows

The production of cAMP is a key step in many signaling pathways, most notably those initiated by G protein-coupled receptors (GPCRs). The following diagrams illustrate the cAMP signaling pathway and the general experimental workflows for the quantification methods discussed.

cAMP Signaling Pathway Figure 1. Simplified cAMP Signaling Pathway Ligand Ligand (e.g., Hormone) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 1. Simplified cAMP Signaling Pathway

ELISA Workflow Figure 2. Competitive ELISA Workflow for cAMP cluster_prep Sample/Standard Preparation cluster_assay Assay Procedure Sample Sample Add_Sample Add Sample or Standard Sample->Add_Sample Standard cAMP Standard Standard->Add_Sample Plate Anti-cAMP Antibody Coated Plate Add_HRP_cAMP Add HRP-cAMP Conjugate Plate->Add_HRP_cAMP Add_Sample->Plate Incubate1 Incubate Add_HRP_cAMP->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read Read Absorbance Add_Stop->Read

Figure 2. Competitive ELISA Workflow for cAMP

TR_FRET_Workflow Figure 3. TR-FRET Workflow for cAMP cluster_prep Cell Stimulation cluster_assay Detection Cells Cells Stimulate Stimulate with Agonist/Antagonist Cells->Stimulate Lysis Lyse Cells and Add Detection Reagents (Eu-Tracer & Ab-Acceptor) Stimulate->Lysis Incubate Incubate Lysis->Incubate Read Read TR-FRET Signal Incubate->Read

Figure 3. TR-FRET Workflow for cAMP

LC_MS_MS_Workflow Figure 4. LC-MS/MS Workflow for cAMP cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Plasma, Tissue) Extract Extraction (e.g., Protein Precipitation) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Figure 4. LC-MS/MS Workflow for cAMP

Experimental Protocols

Below are generalized protocols for each of the discussed cAMP quantification methods. It is important to note that these are representative protocols and may require optimization for specific applications and sample types.

Competitive ELISA Protocol

This protocol is based on the principle of competition between cAMP in the sample and a fixed amount of HRP-labeled cAMP for a limited number of anti-cAMP antibody binding sites.

  • Standard Preparation : Prepare a serial dilution of the cAMP standard in the appropriate assay buffer.

  • Sample Preparation : Dilute samples (cell lysates, plasma, etc.) in assay buffer to fall within the dynamic range of the standard curve. For samples with low cAMP concentrations, an acetylation step may be performed to increase sensitivity.

  • Assay Procedure :

    • Add 50 µL of standard or sample to each well of the anti-cAMP antibody-coated 96-well plate.

    • Add 25 µL of diluted HRP-cAMP conjugate to each well.

    • Incubate for 1-3 hours at room temperature.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate for 10-30 minutes at room temperature.

    • Add 50-100 µL of stop solution to each well.

    • Read the absorbance at 450 nm immediately.

  • Data Analysis : Generate a standard curve by plotting the absorbance versus the log of the cAMP concentration. Determine the concentration of cAMP in the samples by interpolating from the standard curve. The signal is inversely proportional to the cAMP concentration.

TR-FRET Protocol

This homogeneous assay is based on the competition between endogenous cAMP and a europium (Eu)-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a far-red acceptor fluorophore.

  • Cell Preparation and Stimulation :

    • Plate cells in a 96- or 384-well plate and culture overnight.

    • Remove the culture medium and add stimulation buffer containing the test compounds (agonists or antagonists).

    • Incubate for the desired time at the appropriate temperature (e.g., 37°C).

  • Detection :

    • Add the lysis buffer containing the Eu-labeled cAMP tracer and the acceptor-labeled anti-cAMP antibody.

    • Incubate for 1-2 hours at room temperature to allow for cell lysis and the competition reaction to reach equilibrium.

  • Signal Measurement :

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after excitation at a wavelength appropriate for the europium donor (e.g., 320-340 nm).

  • Data Analysis : The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission. The amount of cAMP in the sample is inversely proportional to the TR-FRET signal. A standard curve is run in parallel to quantify the cAMP concentration in the samples.

LC-MS/MS Protocol

This method provides a highly sensitive and specific means of quantifying cAMP.

  • Sample Preparation :

    • For plasma, CSF, or tissue homogenates, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant containing the cAMP to a new tube for analysis.

  • Liquid Chromatography :

    • Inject the prepared sample onto an LC column (e.g., a C18 or HILIC column) for separation.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile).

  • Tandem Mass Spectrometry :

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for cAMP using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Data Analysis : The concentration of cAMP in the sample is determined by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard. A calibration curve is generated using known concentrations of cAMP standards.

Conclusion

The quantitative determination of cAMP is essential for advancing our understanding of cellular signaling and for the development of novel therapeutics. ELISA, TR-FRET, and LC-MS/MS each offer distinct advantages and are suited to different research needs. ELISA is a cost-effective and widely accessible method, TR-FRET provides a high-throughput solution for screening applications, and LC-MS/MS delivers the highest level of specificity and sensitivity for absolute quantification. By understanding the principles, performance characteristics, and protocols of each method, researchers can select the most appropriate approach for their specific experimental goals.

References

A Researcher's Guide to Phosphate Estimation: Navigating Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of inorganic phosphate (Pi) is crucial for a myriad of applications, from enzyme kinetics to environmental monitoring. However, the presence of interfering substances in complex biological and chemical samples can often lead to erroneous results. This guide provides a comprehensive comparison of two widely used colorimetric methods for phosphate estimation—the Molybdenum Blue and Malachite Green assays—with a focus on their performance in the presence of common interfering substances.

This guide delves into the experimental data, offering a clear comparison of the two methods and providing detailed protocols to aid in experimental design.

At a Glance: Molybdenum Blue vs. Malachite Green

The selection of an appropriate phosphate estimation method hinges on the sample composition and the potential for interference. The Molybdenum Blue method, a classic and robust technique, is known for its sensitivity. The Malachite Green assay, on the other hand, offers a simpler and often more sensitive alternative, particularly in high-throughput screening applications. The table below summarizes the performance of these two methods in the presence of various interfering substances.

Interfering SubstanceMolybdenum Blue MethodMalachite Green AssayMitigation Strategies
Silicate (SiO₄²⁻) Significant interference, leading to overestimation of phosphate. A high silicate to phosphate ratio can cause a substantial positive error.[1]Less susceptible to silicate interference compared to the Molybdenum Blue method.Use of specific reducing agents, adjustment of reaction pH, or inclusion of agents that complex with silicate.
Arsenate (AsO₄³⁻) Strong interference due to chemical similarity to phosphate, leading to a positive bias.Also susceptible to arsenate interference, resulting in overestimation of phosphate.Pre-reduction of arsenate to arsenite, which does not interfere, or use of specific masking agents.
Detergents (e.g., Triton X-100, Tween-20, SDS) Can cause turbidity and interfere with color development. Sodium dodecyl sulfate (SDS) can lead to the precipitation of the phosphomolybdate complex.Highly sensitive to detergents, which can cause high background signals and either increase or decrease the signal.[2] 0.1% Triton X-100 can lead to an increased blank and decreased signal, while 0.1% Tween 20 can cause an increased blank and reduced sensitivity.[2]Careful selection of detergent type and concentration. Optimization of the assay, such as adjusting the detection wavelength, can sometimes mitigate interference.[3]
Lipids and Phospholipids High concentrations can interfere with the assay. Pre-treatment is often necessary to extract or hydrolyze lipid-bound phosphate.Lipids and phospholipids can interfere, requiring a hydrolysis step to release the inorganic phosphate prior to measurement.Sample pre-treatment including acid digestion (e.g., with perchloric acid) or enzymatic hydrolysis to liberate inorganic phosphate.
Proteins High protein concentrations can lead to precipitation and interference with colorimetric measurement.High protein levels can interfere with the assay.Deproteinization of the sample using methods like trichloroacetic acid (TCA) precipitation or ultrafiltration before the assay.
Organophosphonates Can significantly interfere, leading to a substantial overestimation of phosphate concentrations.Less data is available on specific interference from organophosphonates, but structural similarities suggest potential for interference.Careful validation is required when measuring phosphate in the presence of these compounds. Alternative methods may be necessary.
Hydrophobic Amines (e.g., papaverine, sildenafil) Less susceptible to interference from these compounds.The classical Malachite Green assay can be significantly affected by hydrophobic amines, leading to reduced signal. An improved method where the Malachite Green reagent is added before the molybdate can overcome this interference.Use of an improved Malachite Green protocol with a modified order of reagent addition.

Understanding the Chemistry: Signaling Pathways of Phosphate Detection

The fundamental principle behind both the Molybdenum Blue and Malachite Green assays involves the reaction of inorganic phosphate with molybdate in an acidic solution to form a phosphomolybdate complex. This complex is then detected colorimetrically.

Phosphate_Detection_Pathway cluster_reagents Reagents cluster_complex Complex Formation cluster_detection Detection Phosphate Inorganic Phosphate (Pi) Phosphomolybdate Phosphomolybdate Complex Phosphate->Phosphomolybdate reacts with Molybdate Molybdate (in acid) Molybdate->Phosphomolybdate MolybdenumBlue Molybdenum Blue (Reduced Complex) Phosphomolybdate->MolybdenumBlue Reduction (Molybdenum Blue) MalachiteGreenComplex Malachite Green Complex Phosphomolybdate->MalachiteGreenComplex Binding (Malachite Green)

General signaling pathway for colorimetric phosphate detection.

Experimental Workflows: A Step-by-Step Visualization

To ensure reproducibility and accuracy, a standardized experimental workflow is paramount. The following diagram illustrates a typical workflow for a phosphate estimation assay, from sample preparation to data analysis.

Experimental_Workflow A Sample Preparation (e.g., dilution, hydrolysis, deproteinization) C Add Reagents (Molybdate, Reducing Agent/Dye) A->C B Prepare Phosphate Standards B->C D Incubation (Color Development) C->D E Measure Absorbance (Spectrophotometer) D->E F Data Analysis (Standard Curve & Calculation) E->F

A generalized experimental workflow for phosphate estimation assays.

Detailed Experimental Protocols

For accurate and reproducible results, adherence to a well-defined protocol is essential. Below are detailed methodologies for the Molybdenum Blue and Malachite Green assays.

Molybdenum Blue Method Protocol

This protocol is a modification of the method described by Murphy and Riley, which is widely used for the determination of orthophosphate.

Reagents:

  • Reagent A (Ammonium Molybdate Solution): Dissolve 4 g of ammonium molybdate tetrahydrate in 100 mL of deionized water.

  • Reagent B (Sulfuric Acid Solution): Carefully add 28 mL of concentrated sulfuric acid to 100 mL of deionized water.

  • Reagent C (Ascorbic Acid Solution): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.

  • Reagent D (Potassium Antimonyl Tartrate Solution): Dissolve 0.274 g of potassium antimonyl tartrate in 100 mL of deionized water.

  • Mixed Reagent: Mix 50 mL of Reagent A, 125 mL of Reagent B, 50 mL of Reagent C, and 25 mL of Reagent D. This mixed reagent should be prepared fresh daily and stored in a dark bottle.

  • Phosphate Standard Stock Solution (1000 ppm): Dissolve 4.394 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in 1 liter of deionized water.

Procedure:

  • Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 ppm) by diluting the stock solution.

  • Sample Preparation: Dilute the experimental samples to fall within the range of the standard curve. If necessary, perform hydrolysis or deproteinization steps prior to this.

  • Reaction: To 5 mL of each standard and sample in a clean test tube, add 1 mL of the mixed reagent.

  • Incubation: Mix well and allow the color to develop for 15-30 minutes at room temperature.

  • Measurement: Measure the absorbance of the solutions at 880 nm using a spectrophotometer, with the 0 ppm standard as the blank.

  • Calculation: Plot a standard curve of absorbance versus phosphate concentration. Determine the phosphate concentration in the samples from the standard curve.

Malachite Green Assay Protocol

This protocol is a general guideline based on commercially available kits and published methods.

Reagents:

  • Malachite Green Reagent: This is often a two-part reagent system.

    • Reagent A (Malachite Green and Molybdate): A solution containing Malachite Green hydrochloride and ammonium molybdate in an acidic medium.

    • Reagent B (Stabilizer): A solution, often containing a non-ionic detergent or other stabilizing agent, to prevent precipitation of the dye-molybdate-phosphate complex.

  • Phosphate Standard Stock Solution (1 mM): Dissolve 0.136 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in 1 liter of deionized water.

Procedure:

  • Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0, 2, 5, 10, 20, 50 µM) by diluting the stock solution in the same buffer as the samples.

  • Sample Preparation: Dilute the experimental samples to fall within the range of the standard curve.

  • Reaction:

    • Pipette 50 µL of each standard and sample into the wells of a 96-well microplate.

    • Add 100 µL of the Malachite Green Reagent (pre-mixed according to the manufacturer's instructions, or by combining Reagent A and B) to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for color development.

  • Measurement: Measure the absorbance of the solutions at a wavelength between 620 and 660 nm using a microplate reader.

  • Calculation: Plot a standard curve of absorbance versus phosphate concentration. Determine the phosphate concentration in the samples from the standard curve.

By understanding the principles, potential interferences, and detailed protocols of these two common phosphate estimation methods, researchers can make informed decisions to ensure the accuracy and reliability of their experimental data.

References

A Comparative Guide to the Phosphate-Transfer Reactions of Adenosine and Inosine Nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular bioenergetics and signaling, purine nucleotides are central players. Adenosine triphosphate (ATP) is universally recognized as the primary "energy currency" of the cell, driving a vast array of metabolic processes through the transfer of its phosphate groups.[1][2] Its close relative, inosine triphosphate (ITP), arises from the deamination of ATP and exists as an intermediate in purine metabolism.[3] While structurally similar, the cellular roles and regulation of ATP and ITP in phosphate-transfer reactions are distinctly different.

This guide provides an objective comparison of the performance of adenosine and inosine nucleotides in these critical reactions. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and signaling pathways involved to support researchers in cell biology, enzymology, and drug development.

Comparative Performance in Phosphate-Transfer Reactions

The fundamental difference in the cellular handling of ATP and ITP dictates their roles. ATP is maintained at high concentrations (1-10 mM) and is the preferred substrate for thousands of enzymes.[2] In contrast, ITP is considered a "non-canonical" purine nucleotide.[4] Its accumulation is actively prevented by the enzyme inosine triphosphate pyrophosphatase (ITPA), which hydrolyzes ITP to inosine monophosphate (IMP), thereby preventing its aberrant incorporation into DNA and RNA.

Despite this "house-cleaning" mechanism, ITP can serve as an alternative phosphate donor for some enzymes, often substituting for ATP or guanosine triphosphate (GTP). The efficiency of this substitution is enzyme-dependent.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between ATP and ITP.

Table 1: Comparative Thermodynamics of Nucleotide Hydrolysis

ParameterAdenosine Triphosphate (ATP)Inosine Triphosphate (ITP)
Reaction ATP + H₂O → ADP + PᵢITP + H₂O → IDP + Pᵢ
Standard Gibbs Free Energy of Hydrolysis (ΔG°') -30.5 kJ/mol (-7.3 kcal/mol)Estimated to be very similar to ATP due to the identical high-energy phosphoanhydride bonds.
Standard Enthalpy of Hydrolysis (ΔH°) -20.5 kJ/molNot widely reported, but expected to be similar to ATP.
Key Cellular Role Primary energy currency for metabolic reactions, muscle contraction, and signal transduction.Primarily a metabolic intermediate; its hydrolysis by ITPA prevents accumulation.

Pᵢ: Inorganic Phosphate; ADP: Adenosine Diphosphate; IDP: Inosine Diphosphate.

Table 2: Substrate Kinetics for Inosine Triphosphate Pyrophosphatase (ITPA)

ITPA is the primary enzyme responsible for regulating cellular ITP levels. It demonstrates a high specificity for non-canonical purine nucleotides.

SubstrateMichaelis Constant (Kₘ)Turnover Number (k꜀ₐₜ)
Inosine Triphosphate (ITP) Varies by study (typically in the low µM range)Varies by study
deoxy-Inosine Triphosphate (dITP) Varies by study (typically in the low µM range)Varies by study
Xanthosine Triphosphate (XTP) Substrate, but with lower activity than ITP.Lower than for ITP
Adenosine Triphosphate (ATP) Not a substrate; ITPA activity is distinct from ATPase activity.N/A

Kinetic parameters can vary significantly based on the study, organism, and experimental conditions (e.g., pH, Mg²⁺ concentration).

Key Metabolic and Signaling Pathways

The interplay between adenosine and inosine nucleotides is rooted in the purine metabolism pathway. While ATP is central to energy-requiring processes, inosine and its phosphorylated forms participate in distinct signaling cascades.

Purine_Nucleotide_Interconversion ATP ATP Deamination_ATP Deamination ATP->Deamination_ATP Spontaneous or Enzymatic ITP ITP IMP IMP IDP IDP IMP->IDP  ATP AMP AMP ADP ADP AMP->ADP  ATP Deamination_AMP AMP Deaminase AMP->Deamination_AMP ADP->ATP  ATP IDP->ITP  ATP Deamination_ATP->ITP Deamination_AMP->IMP Phosphorylation1 Kinases Phosphorylation2 Kinases Phosphorylation3 Kinases Phosphorylation4 Kinases ITPA_Homeostasis cluster_prevention Protective Mechanism ATP ATP (Canonical Nucleotide) ITP ITP (Non-canonical Nucleotide) ATP->ITP Deamination ITPA ITPA Enzyme ITP->ITPA Substrate Incorporation Aberrant Incorporation into DNA/RNA ITP->Incorporation Risk of IMP IMP (Metabolic Intermediate) ITPA->IMP Hydrolysis Damage DNA Damage & Mutagenesis Incorporation->Damage Inosine_Signaling cluster_downstream Downstream Signaling Cascades Inosine Inosine Receptor Adenosine Receptors (A1, A2A, A3) Inosine->Receptor Activates PKA PKA Receptor->PKA PI3K PI3K/Akt Receptor->PI3K ERK ERK1/2 Receptor->ERK Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) PKA->Response PI3K->Response ERK->Response Experimental_Workflow start Start prep Prepare Substrate Dilutions (ATP and ITP) start->prep mix Prepare Reaction Mix (Enzyme + Buffer + PBP Sensor) start->mix initiate Initiate Reaction (Add Substrate) prep->initiate mix->initiate measure Measure Fluorescence Change (Real-time) initiate->measure calc Calculate Initial Rates (V₀) measure->calc plot Plot V₀ vs. [Substrate] calc->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax for ATP vs. ITP fit->results

References

Safety Operating Guide

Proper Disposal of Adenine Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the proper disposal of adenine phosphate, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with local and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards of this compound. Always consult the specific Safety Data Sheet (SDS) for the compound in use.

Personal Protective Equipment (PPE):

  • Wear a standard lab coat, safety goggles, and chemical-resistant gloves.

  • In case of handling fine powders, avoid dust formation and use a fume hood or well-ventilated area.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2][3]

  • Eye Contact: Rinse cautiously with water for several minutes.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response:

  • Avoid creating dust from powdered forms.

  • Sweep up spilled solid material and place it in a suitable, labeled container for disposal.

  • Prevent the spill from entering drains and waterways.

Logistical Information: Waste Accumulation and Storage

Proper storage of this compound waste is essential to maintain a safe laboratory environment.

  • Waste Container: Use a clearly labeled, sealed, and chemically compatible container for collecting waste. Containers should have leak-proof, screw-on caps.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), quantity, date of generation, and the principal investigator's name and contact information. Abbreviations and chemical formulas are not permitted.

  • Storage Location: Store waste in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of lab personnel.

  • Segregation: Store this compound waste separately from incompatible materials, such as strong acids and bases. Use secondary containment to prevent spills and leaks.

This compound Disposal Procedure

This compound and its derivatives should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. The following procedure outlines the standard steps for disposing of this compound as hazardous chemical waste.

Step 1: Waste Characterization

  • Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, treat all waste chemicals, including this compound, as hazardous.

  • Some safety data sheets for related compounds like Adenosine 5' triphosphate suggest it can be considered non-hazardous waste, while others for Adenine note toxicity if swallowed. Due to this variability, a conservative approach is recommended.

Step 2: Waste Collection and Containment

  • Collect solid this compound waste, including contaminated lab supplies like gloves and wipes, in a designated, leak-proof container with a secure lid.

  • For solutions, use a compatible liquid waste container. Do not fill containers to more than 90% capacity.

  • Ensure the container is properly labeled with a hazardous waste tag from the moment waste is first added.

Step 3: Arrange for Disposal

  • Submit a hazardous waste pickup request to your institution's EHS or equivalent department.

  • Provide a complete and accurate list of the chemical constituents and their quantities on the waste information form.

Step 4: Handling Empty Containers

  • A container that held this compound should be triple-rinsed with a suitable solvent (such as water) capable of removing the chemical.

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.

Quantitative Data Summary

ParameterGuidelineSource
Hazardous Waste Storage Limit Do not accumulate more than 55 gallons of hazardous waste.
Acute Hazardous Waste Storage Limit Do not accumulate more than one quart of acute hazardous waste.
Container Fill Level Do not fill waste containers beyond 90% of their capacity.
Storage Time Limit Hazardous waste must be collected within 90 days of the start of accumulation.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_ppe Safety Precautions cluster_characterization Waste Characterization cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_non_hazardous Non-Hazardous Protocol (EHS Approval Required) start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_sds Consult SDS and Institutional Policy ppe->consult_sds is_hazardous Treat as Hazardous Waste? consult_sds->is_hazardous collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste Yes (Recommended) non_haz_disposal Dispose per EHS Instructions is_hazardous->non_haz_disposal No (Requires EHS Confirmation) store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste segregate Segregate from Incompatibles store_waste->segregate request_pickup Request Pickup from EHS segregate->request_pickup end Waste Disposed by EHS request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Adenine phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Adenine Phosphate. Adherence to these procedures is vital for ensuring a safe research environment and maintaining regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Equipment Specification Standard
Eye/Face Protection Safety glasses with side-shields or safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Tested according to EN 374[2]
Material Thickness: >0.11 mm[2]
Body Protection Laboratory coat.N/A
Respiratory Protection Generally not required with adequate ventilation.[3][4] If dust is generated, use an approved respirator.NIOSH/MSHA or European Standard EN 149 approved respirator

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Preparation:

  • Ensure that an emergency eye wash station and safety shower are readily accessible.

  • Verify that all required PPE is available and in good condition.

  • Work in a well-ventilated area, preferably in a fume hood if there is a risk of dust generation.

2. Handling:

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • After handling, wash hands thoroughly.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed when not in use.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Type Disposal Procedure
This compound Waste Collect in a clearly labeled, sealed container for chemical waste.
Contaminated Materials (e.g., gloves, wipes) Dispose of as chemical waste in a designated, labeled container.
Empty Containers Triple-rinse with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste.

Note: Always consult your institution's specific safety guidelines and local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.

Workflow for Safe Handling and Disposal

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify PPE Availability prep2 Ensure Proper Ventilation prep1->prep2 handle1 Wear Appropriate PPE prep2->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Wash Hands After Use handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Triple-Rinse Empty Containers disp1->disp2 disp3 Dispose According to Regulations disp2->disp3 end End disp3->end start Start start->prep1

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenine phosphate
Reactant of Route 2
Adenine phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.